molecular formula C29H31F3N2O3 B167863 Almorexant CAS No. 1266467-63-3

Almorexant

Número de catálogo: B167863
Número CAS: 1266467-63-3
Peso molecular: 512.6 g/mol
Clave InChI: DKMACHNQISHMDN-RPLLCQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Almorexant is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Almorexant's Mechanism of Action on Orexin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Almorexant (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. By competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B, this compound inhibits the downstream signaling cascades responsible for promoting and sustaining wakefulness. Its primary mechanism involves the prevention of Gq-protein-coupled activation of phospholipase C and the subsequent mobilization of intracellular calcium. Notably, this compound exhibits complex binding kinetics, characterized by a particularly slow dissociation rate from the OX2R, which contributes to a prolonged duration of action and a functional selectivity for OX2R under equilibrium conditions. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound. Although its clinical development was discontinued due to safety concerns regarding elevated liver enzymes, the study of this compound has been foundational to understanding the therapeutic potential of orexin system modulation.[1][2][3][4]

Core Mechanism: Competitive Antagonism at Orexin Receptors

This compound functions as a competitive antagonist at both OX1 and OX2 receptors.[1] This means it reversibly binds to the same site as the endogenous ligands, orexin-A and orexin-B, preventing them from activating the receptor. The orexin system is a critical regulator of wakefulness, and its neurons, located in the lateral hypothalamus, project widely throughout the brain to promote arousal.[5] By blocking these receptors, this compound effectively dampens this wake-promoting signal, thereby facilitating the transition to and maintenance of sleep.

The in-vivo sleep-promoting effects of this compound are primarily mediated through its antagonism of the OX2R.[5][6][7] Studies in knockout mice have demonstrated that while antagonism of OX2R is sufficient to induce sleep, the inhibition of OX1R is not necessary for this effect.[5][8]

Molecular Binding and Functional Potency

The efficacy of this compound is defined by its binding affinity (K_i_ or K_d_) and its functional inhibitory potency (IC_50_). This compound demonstrates high affinity for both human orexin receptors, with a slightly higher affinity for OX2R.

Data Presentation: Binding Affinity & Functional Antagonism

The following tables summarize the quantitative data for this compound's interaction with human orexin receptors.

Table 1: Binding Affinity of this compound

Parameter Receptor Value (nM) Radioligand Used Source
K_d_ hOX1R 1.3 [³H]this compound [9]
K_d_ hOX2R 0.17 [³H]this compound [9]

| pK_i_ (K_i_) | hOX2R | 8.0 (10 nM) | [³H]-EMPA |[10][11] |

Table 2: Functional Antagonism of this compound (Calcium Flux Assay)

Parameter Receptor Agonist Value (IC_50_ in nM) Source
IC_50_ hOX1R Orexin-A 191 ± 12 [12]

| IC_50_ | hOX2R | Orexin-B | 332 ± 13 |[12] |

A key characteristic of this compound is its kinetic profile. It exhibits a very slow dissociation rate (k_off_) from the receptors, particularly OX2R (k_off_ = 0.005 min⁻¹).[10][11] This slow-off rate means that under non-equilibrium conditions, it acts as a dual antagonist, but with prolonged exposure, as equilibrium is reached, it becomes functionally more selective for OX2R.[5][6][13] This prolonged receptor occupancy may contribute to its long duration of action and can make it behave as a pseudo-irreversible antagonist in certain functional assays.[1][10]

Inhibition of Downstream Signaling Pathways

Orexin receptors are G-protein-coupled receptors (GPCRs) that promiscuously couple to several G-protein families, most notably the Gq/11 subclass.[14][15][16] The binding of orexin-A or orexin-B initiates a canonical signaling cascade that this compound directly inhibits.

The primary pathway is as follows:

  • Receptor Activation: Orexin peptide binds to OX1R or OX2R.

  • G-Protein Coupling: The receptor activates the Gq heterotrimeric G-protein.[16]

  • PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).[14][15]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[14][15] This increase in cytosolic Ca²⁺ is a primary functional consequence of orexin receptor activation.

  • Cellular Response: The rise in Ca²⁺ and DAG activates various downstream effectors, including protein kinase C (PKC) and other kinases like ERK1/2, leading to neuronal excitation.[14]

This compound, by competitively occupying the orexin binding site, prevents the initial receptor activation step, thereby blocking the entire downstream cascade and preventing the mobilization of intracellular Ca²⁺.[1]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space OXR Orexin Receptor (OX1R/OX2R) Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Downstream Effectors (PKC, etc.) DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Response Neuronal Excitation PKC->Response Leads to Orexin Orexin (Agonist) Orexin->OXR Activates This compound This compound (Antagonist) This compound->OXR Blocks

Caption: Orexin receptor signaling cascade and antagonism by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in-vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for orexin receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human OX1R or OX2R.[17]

  • Incubation: The cell membranes are incubated in a buffer solution containing:

    • A known concentration of a radioligand with high affinity for the receptor (e.g., [³H]this compound or [¹²⁵I]orexin-A).[9][17]

    • Varying concentrations of unlabeled this compound (the competitor).

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.[17]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC_50_ (concentration of this compound that displaces 50% of the radioligand) is determined. The IC_50_ is then converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow start Start prep Prepare membranes from cells expressing OX1R or OX2R start->prep incubate Incubate membranes with: 1. Radioligand ([³H]this compound) 2. Unlabeled this compound (competitor) prep->incubate equilibrate Allow to reach equilibrium (e.g., 60 min at 25°C) incubate->equilibrate filter Rapidly filter mixture to separate bound from unbound radioligand equilibrate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters via scintillation counting wash->count analyze Analyze data: Generate competition curve Calculate IC₅₀ and Kᵢ count->analyze end_node End analyze->end_node

Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assay

This cell-based assay measures this compound's ability to inhibit the increase in intracellular calcium triggered by an orexin agonist.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing hOX1R or hOX2R are seeded into microplates (e.g., 96- or 384-well) and cultured overnight.[18]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[18][19] The dye crosses the cell membrane, and once inside, it is cleaved by intracellular esterases into its active, membrane-impermeable form. The fluorescence intensity of the dye increases dramatically upon binding to Ca²⁺.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 25-120 minutes) at 37°C.[18][20]

  • Agonist Stimulation: The plate is placed in a kinetic fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before an orexin agonist (e.g., orexin-A) is automatically added to the wells at a concentration known to elicit a robust response (typically EC_80_).[8][20]

  • Signal Detection: The reader monitors the change in fluorescence intensity in real-time immediately following agonist addition.[21]

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These data are used to generate a dose-response curve, from which the IC_50_ value is calculated, representing the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.[18]

Calcium_Flux_Workflow start Start seed Seed cells expressing OX1R or OX2R in microplate start->seed load Load cells with Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load incubate Pre-incubate cells with varying concentrations of this compound load->incubate measure Measure fluorescence signal using a kinetic plate reader (FLIPR) incubate->measure stimulate Inject Orexin agonist (e.g., Orexin-A) and continue measurement measure->stimulate Real-time analyze Analyze fluorescence peak: Generate dose-response curve Calculate IC₅₀ stimulate->analyze end_node End analyze->end_node

Caption: Workflow for a cell-based calcium flux functional assay.

Conclusion

This compound is a potent, competitive dual orexin receptor antagonist that prevents the activation of OX1R and OX2R. Its primary mechanism of action is the blockade of the Gq/PLC/Ca²⁺ signaling pathway, a cornerstone of orexin-mediated neuronal excitation. Its unique slow dissociation kinetics, especially from OX2R, results in prolonged receptor blockade and is a defining feature of its pharmacological profile. While its development was halted, this compound remains a critical reference compound for the field, having paved the way for a new class of insomnia therapeutics by validating the orexin system as a viable drug target.

References

The Impact of Almorexant on Sleep Architecture in Preclinical Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almorexant, a dual orexin receptor antagonist (DORA), has been a pivotal tool in understanding the role of the orexin system in sleep-wake regulation. By competitively blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound effectively promotes sleep by attenuating the wake-promoting signals of orexin neuropeptides. This in-depth technical guide synthesizes findings from key preclinical studies in various animal models, presenting quantitative data on its effects on sleep architecture, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound's sleep-promoting effects are primarily mediated through the antagonism of OX2R, leading to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while concurrently reducing wakefulness.

Core Mechanism of Action: Orexin Signaling and its Antagonism by this compound

The orexin system is a key regulator of arousal and wakefulness. Orexin A and Orexin B, neuropeptides produced in the lateral hypothalamus, bind to OX1R and OX2R, which are G-protein coupled receptors, to promote wakefulness.[1] this compound functions as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.[1]

The binding of orexins to their receptors activates multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][2] The primary pathway for orexin-induced neuronal excitation is believed to be through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events ultimately result in the depolarization of the neuron and an increase in its firing rate, promoting a state of wakefulness. This compound, by blocking the initial binding of orexins, prevents the initiation of this signaling cascade.

G cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Wake-Promoting Neuron cluster_2 Orexin Receptors Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin A / Orexin B Orexin_Neuron->Orexin_A_B Release OX1R OX1R Orexin_A_B->OX1R Binds & Activates OX2R OX2R Orexin_A_B->OX2R Binds & Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks G_Protein Gq/11, Gi/o, Gs OX1R->G_Protein Activates OX2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation

Orexin Signaling Pathway and this compound's Point of Antagonism.

Quantitative Effects of this compound on Sleep Architecture

This compound has been demonstrated to dose-dependently alter sleep architecture across various animal models. The primary effects observed are a decrease in wakefulness and a corresponding increase in both NREM and REM sleep.

Rodent Models (Mice and Rats)

In C57BL/6J mice, oral administration of this compound at doses of 25, 100, and 300 mg/kg at the beginning of the dark (active) phase resulted in a significant and dose-dependent reduction in time spent awake and an increase in both NREM and REM sleep.[4] Notably, the sleep-promoting effects of this compound were absent in mice lacking both OX1R and OX2R, confirming its on-target mechanism.[4][5] Further studies in knockout mice revealed that this compound was effective in inducing sleep in mice lacking OX1R but not in those lacking OX2R, indicating that antagonism of OX2R is sufficient for its hypnotic effects.[4][5]

Animal ModelDose (mg/kg, p.o.)Change in WakefulnessChange in NREM SleepChange in REM SleepCitation(s)
C57BL/6J Mice 25[4]
30↓ (from 94% to 78%)↑ (from 5.8% to 18.7%)↑ (from 0.5% to 3%)[6]
100↓ (from 94% to 63%)↑ (from 5.8% to 26.7%)↑ (from 0.5% to 6.4%)[4][6]
300↓↓↑↑↑↑[4]
Sprague Dawley Rats 30 - 300[7]

Table 1: Summary of this compound's Dose-Dependent Effects on Sleep Stages in Rodents.

Canine Models

In dogs, this compound has also been shown to promote sleep without inducing cataplexy, a hallmark of narcolepsy which is associated with orexin deficiency.[8] This suggests that acute pharmacological blockade of orexin signaling is distinct from the chronic loss of orexin neurons.

Animal ModelDoseChange in WakefulnessChange in NREM SleepChange in REM SleepCitation(s)
Dogs Not specified[9]

Table 2: General Effects of this compound on Sleep in a Canine Model.

Non-Human Primate Models (Rhesus Monkeys)

Studies in rhesus monkeys have demonstrated that this compound can effectively counteract the sleep-disrupting effects of stimulants like methamphetamine.[10] Administration of this compound, either as a pretreatment or as an evening treatment following methamphetamine exposure, dose-dependently improved sleep parameters.[10]

Animal ModelDose (mg/kg, i.m.)Key FindingCitation(s)
Rhesus Monkeys 1, 3, 10Dose-dependently improved methamphetamine-induced sleep impairment.[10]

Table 3: Effects of this compound on Methamphetamine-Induced Sleep Disruption in Rhesus Monkeys.

Detailed Experimental Protocols

The following sections outline the typical methodologies employed in preclinical studies evaluating the effects of this compound on sleep architecture.

Surgical Implantation of EEG/EMG Electrodes in Rodents

A standardized surgical procedure is essential for obtaining high-quality electrophysiological recordings.

  • Anesthesia and Analgesia: Rats or mice are anesthetized with an appropriate agent, such as a ketamine/xylazine cocktail (e.g., 90 mg/kg ketamine and 9 mg/kg xylazine, IP) or isoflurane.[11] Pre- and post-operative analgesics (e.g., buprenorphine, 0.05 mg/kg, SC) are administered to minimize pain and distress.[4]

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame.[11] The skull is exposed, and small burr holes are drilled for the placement of EEG electrodes.

  • Electrode Placement: Stainless-steel screw electrodes are threaded into the burr holes to make contact with the dura mater over specific cortical areas (e.g., frontal and parietal cortices).[4] For EMG recordings, multi-stranded stainless-steel wires are inserted into the nuchal (neck) muscles.[4]

  • Headmount Assembly: The electrode wires are connected to a small pedestal connector, which is then secured to the skull using dental acrylic.[4]

  • Recovery: Animals are allowed to recover for at least one week post-surgery before any experimental procedures begin.[11]

Sleep Recording and Analysis
  • Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before data collection to minimize stress-induced artifacts.[11]

  • Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., 0.3-30 Hz for EEG, 30-300 Hz for EMG), and digitized using a polysomnography system.[11] Recordings are typically continuous for 24 hours.

  • Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds), and each epoch is manually or automatically scored as one of three vigilance states:

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta) EEG waves and reduced EMG activity.

    • REM Sleep: Characterized by low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG activity).

  • Data Analysis: Various sleep parameters are quantified, including total time spent in each vigilance state, sleep latency (time to the first episode of NREM or REM sleep), and the number and duration of sleep/wake bouts.

Drug Administration

This compound is typically formulated in a vehicle solution (e.g., a mixture of water, ethanol, and polyethylene glycol) and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[4] Dosing usually occurs at a specific time relative to the light-dark cycle, often at the beginning of the animal's active phase (dark period for nocturnal rodents).

Experimental Workflow and Logical Relationships

The evaluation of a novel sleep-modulating compound like this compound follows a structured experimental workflow.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Data Analysis Phase Animal_Acclimation Animal Acclimation Surgical_Implantation EEG/EMG Electrode Surgical Implantation Animal_Acclimation->Surgical_Implantation Post_Op_Recovery Post-Operative Recovery (≥ 1 week) Surgical_Implantation->Post_Op_Recovery Habituation Habituation to Recording Setup Post_Op_Recovery->Habituation Baseline_Recording Baseline Sleep Recording (Vehicle Administration) Habituation->Baseline_Recording Drug_Administration This compound Administration (Dose-Response) Baseline_Recording->Drug_Administration Crossover Design Treatment_Recording Post-Treatment Sleep Recording Drug_Administration->Treatment_Recording Sleep_Scoring Vigilance State Scoring (Wake, NREM, REM) Treatment_Recording->Sleep_Scoring Parameter_Quantification Quantification of Sleep Parameters Sleep_Scoring->Parameter_Quantification Statistical_Analysis Statistical Analysis Parameter_Quantification->Statistical_Analysis

A Typical Experimental Workflow for Preclinical Sleep Studies.

Conclusion

Preclinical studies in animal models have robustly demonstrated that this compound effectively promotes sleep by antagonizing orexin receptors. The quantitative data consistently show a dose-dependent increase in both NREM and REM sleep, with a corresponding decrease in wakefulness. The primary mechanism of action is through the blockade of OX2R. The detailed experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical evaluations of sleep-modulating compounds. The use of EEG/EMG recordings in surgically implanted animals remains the gold standard for assessing sleep architecture and provides the detailed data necessary for understanding the nuanced effects of novel therapeutics on sleep. The findings from studies on this compound have not only elucidated the critical role of the orexin system in maintaining wakefulness but have also paved the way for the development of a new class of insomnia treatments.

References

The Discontinuation of Almorexant: A Technical Analysis of Safety Concerns in Late-Stage Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant, a first-in-class dual orexin receptor antagonist (DORA), showed considerable promise in early clinical trials for the treatment of primary insomnia. By targeting the orexin system, a key regulator of wakefulness, this compound offered a novel mechanism of action distinct from traditional hypnotic agents. Despite positive efficacy data from its Phase III clinical trial program, the development of this compound was abruptly discontinued in January 2011. This in-depth guide synthesizes the available scientific and clinical data to elucidate the core reasons behind this decision, focusing on the emergent safety concerns that ultimately halted its path to market.

Introduction: A Novel Approach to Insomnia

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, plays a pivotal role in maintaining wakefulness and regulating the sleep-wake cycle. This compound was designed as a competitive antagonist at both orexin receptors, thereby promoting sleep by reducing wakeful drive. Early clinical studies demonstrated its efficacy in improving sleep onset and maintenance.

Efficacy Profile: Positive Results from Clinical Trials

This compound demonstrated dose-dependent efficacy in improving key sleep parameters in multiple clinical trials. The RESTORA I study, a key Phase III trial, met its primary endpoint, showing a statistically significant reduction in wake-after-sleep onset (WASO) compared to placebo.[1]

Table 1: Efficacy of this compound in a Proof-of-Concept Study
ParameterThis compound 100 mgThis compound 200 mgThis compound 400 mgPlacebo
Change in Sleep Efficiency (%) Statistically Significant ImprovementStatistically Significant Improvement14.4% (p<0.001)-
Change in WASO (min) Statistically Significant ReductionStatistically Significant Reduction-54 min (p<0.001)-
Change in Latency to Persistent Sleep (min) Not Statistically SignificantNot Statistically Significant-18 min (p=0.02)-

Data from a proof-of-concept study in 161 patients with primary insomnia.

Table 2: Efficacy of this compound in the RESTORA I (NCT00608985) Phase III Trial
ParameterThis compound 200 mg vs. Placebo (Start of Treatment)This compound 200 mg vs. Placebo (End of Treatment)
Median Change in Objective WASO (min) -26.8 (p<0.0001)-19.5 (p<0.0001)
Change in Objective Total Sleep Time (TST) Statistically Significant Increase (p<0.0001)Statistically Significant Increase (p<0.0001)
Change in Subjective WASO -Statistically Significant Decrease (p=0.0006)

This study enrolled 709 adult patients with chronic primary insomnia.[2]

The Core Reason for Discontinuation: Emergent Safety Concerns

Despite the promising efficacy data, the clinical development of this compound was terminated due to an unfavorable "tolerability profile" that became apparent in longer-term Phase III studies.[3] While the initial press releases from developers Actelion and GlaxoSmithKline were not specific, subsequent scientific literature has clarified that the primary safety issue was related to hepatotoxicity.

Hepatic Safety Concerns

The key factor leading to the discontinuation of this compound's development was the observation of "abnormal elevated liver enzyme concentrations" in patients during long-term clinical trials.[4] Although specific quantitative data from these pivotal trials have not been publicly released, a dedicated clinical pharmacology study provided significant insights into the potential for liver-related adverse events.

This study investigated the pharmacokinetics of this compound in individuals with mild and moderate hepatic impairment. The results demonstrated a significant increase in drug exposure in these populations compared to individuals with normal liver function. This finding suggested that impaired liver function could lead to an accumulation of the drug, potentially increasing the risk of dose-dependent toxicity.

Table 3: Pharmacokinetic Parameters of this compound in Hepatic Impairment
ParameterMild Hepatic Impairment vs. HealthyModerate Hepatic Impairment vs. Healthy
Geometric Mean Ratio of AUC0-∞ 2.87.2

AUC0-∞ represents the total drug exposure over time.

This increased exposure in patients with pre-existing liver conditions raised significant concerns about the drug's safety in a broader patient population where undiagnosed mild hepatic impairment could be common.

Other Reported Adverse Events

While hepatic concerns were paramount, earlier clinical studies did report a dose-dependent increase in other adverse events.

Table 4: Common Adverse Events in a Proof-of-Concept Study
Adverse EventThis compound 400 mg (%)This compound 200 mg (%)This compound 100 mg (%)Placebo (%)
Dizziness >10<10<10<5
Nausea >10<10<10<5
Fatigue >10<10<10<5
Headache >10<10<10>5
Dry Mouth >5<5<5<5

Incidence of adverse events reported by patients in a proof-of-concept study.

Experimental Protocols

Polysomnography (PSG) in RESTORA I (NCT00608985)

The primary efficacy endpoints in the RESTORA I trial were assessed using polysomnography, the gold standard for objective sleep measurement.

  • Procedure : Standard overnight PSG was conducted in a sleep laboratory at screening, baseline, and on specified treatment nights.

  • Parameters Measured :

    • Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

    • Total Sleep Time (TST): Total duration of sleep.

    • Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

    • Sleep Stages: Time spent in N1, N2, N3 (slow-wave sleep), and REM sleep.

  • Scoring : Sleep stages were scored manually by certified technicians according to the standard Rechtschaffen and Kales criteria.

Safety Monitoring in Clinical Trials

Standard safety monitoring protocols were implemented across the clinical development program.

  • Adverse Event (AE) Reporting : All AEs were recorded at each study visit, and their severity and relationship to the study drug were assessed by the investigator.

  • Clinical Laboratory Tests : Blood and urine samples were collected at regular intervals to monitor hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis.

  • Vital Signs and Physical Examinations : Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature, along with comprehensive physical examinations.

Visualizations

Orexin Signaling Pathway and this compound's Mechanism of Action

Hypothalamus Hypothalamus Orexin_Neurons Orexin Neurons Orexin Orexin A & B Orexin_Neurons->Orexin release OX1R_OX2R Orexin Receptors (OX1R & OX2R) Orexin->OX1R_OX2R bind to Wake_Promoting_Centers Wake-Promoting Brain Centers OX1R_OX2R->Wake_Promoting_Centers activate Wakefulness Wakefulness Wake_Promoting_Centers->Wakefulness promote This compound This compound This compound->OX1R_OX2R block

Caption: this compound blocks orexin receptors, inhibiting wakefulness.

This compound Clinical Trial Workflow

Screening Patient Screening (Primary Insomnia Diagnosis) Baseline Baseline Assessment (Polysomnography) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Polysomnography) Treatment->Efficacy_Assessment Safety_Monitoring Safety Monitoring (AEs, Labs, Vitals) Treatment->Safety_Monitoring Follow_up Follow-up Efficacy_Assessment->Follow_up Safety_Monitoring->Follow_up

Caption: Overview of the this compound clinical trial process.

Logical Flow to Discontinuation

Positive_Efficacy Positive Efficacy Data (Phase II & RESTORA I) Long_Term_Trials Initiation of Long-Term Phase III Trials Positive_Efficacy->Long_Term_Trials Safety_Signal Emergence of Safety Signal (Elevated Liver Enzymes) Long_Term_Trials->Safety_Signal Risk_Benefit_Analysis Unfavorable Risk-Benefit Analysis Safety_Signal->Risk_Benefit_Analysis Discontinuation Discontinuation of Clinical Development Risk_Benefit_Analysis->Discontinuation

Caption: Decision pathway leading to this compound's discontinuation.

Conclusion

The discontinuation of this compound's clinical development serves as a critical case study in the pharmaceutical industry. Despite a novel mechanism of action and positive efficacy results, the emergence of a significant safety signal—specifically, the potential for hepatotoxicity—led to the termination of the program. The decision underscores the paramount importance of a favorable risk-benefit profile for any new therapeutic agent, particularly for non-life-threatening conditions such as primary insomnia. While this compound itself did not reach the market, the research and clinical data generated were instrumental in paving the way for the successful development of subsequent dual orexin receptor antagonists with improved safety profiles.

References

Almorexant: A Technical Guide to its Potential Applications Beyond Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant, a dual orexin receptor antagonist (DORA), was one of the first compounds in its class to be extensively studied for the treatment of insomnia. While its development for this indication was discontinued, the wealth of preclinical and early clinical data generated provides a valuable foundation for exploring its therapeutic potential in a range of other neurological and psychiatric disorders. The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of not only wakefulness but also of reward processing, stress responses, and mood. This technical guide provides an in-depth overview of the existing research on this compound's potential applications beyond insomnia, with a focus on depression, anxiety, and addiction.

Core Pharmacology of this compound

This compound functions as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors, thereby blocking the wake-promoting and excitatory actions of the endogenous orexin peptides. The affinity and potency of this compound at these receptors are critical to understanding its pharmacological effects.

Parameter Human OX1 Receptor (hOX1R) Human OX2 Receptor (hOX2R) Reference
IC50 (nM) 138[1]
IC50 (nM) - Orexin-A induced Ca2+ release 191 ± 12-[2]
IC50 (nM) - Orexin-B induced Ca2+ release -332 ± 13[2]
Ki (nM) 8.0 ± 0.1 (pKi)-[3]
Kd (nM) 1.30.17[4]

Table 1: In Vitro Binding Affinities and Potency of this compound

Potential Therapeutic Application in Major Depressive Disorder

Preclinical evidence suggests that the orexin system is dysregulated in depressive states and that blockade of orexin receptors may exert antidepressant-like effects.

Experimental Model: Unpredictable Chronic Mild Stress (UCMS) in Mice

The UCMS model is a widely used paradigm to induce a depressive-like phenotype in rodents, characterized by anhedonia (a core symptom of depression), which is assessed by a decrease in sucrose preference.

  • Animal Model: Adult male mice are typically used.

  • Housing: Mice are individually housed to increase the efficacy of the stressors.

  • Stress Regimen: For a period of 2 to 9 weeks, mice are subjected to a variable sequence of mild stressors, with one stressor applied per day.[5] The unpredictability of the stressor is crucial to prevent habituation.

    • Examples of Stressors:

      • Cage tilt (45°) for 12-16 hours.

      • Reversed light/dark cycle for 12-24 hours.

      • Food or water deprivation for 12-24 hours.

      • Forced swimming in cool water (18°C) for 5 minutes.

      • Exposure to a predator odor (e.g., soiled bedding from a rat) for 15-30 minutes.

      • Confinement in a small, tight tube for 1-2 hours.

      • White noise or strobe lighting for 1-2 hours.

  • Drug Administration: Following an initial period of stress (e.g., 2-3 weeks) to induce the depressive-like phenotype, animals receive daily administration of this compound or a control substance (vehicle or a standard antidepressant like fluoxetine).

  • Behavioral Assessment: The primary outcome measure is the sucrose preference test, which is conducted periodically throughout the stress and treatment period.

  • Habituation: Prior to the test, mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

  • Testing: After a period of food and water deprivation (e.g., 4-12 hours), mice are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a set duration (e.g., 1-24 hours).

  • Measurement: The amount of liquid consumed from each bottle is determined by weighing the bottles before and after the test.

  • Calculation: Sucrose preference is calculated as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100%.

Experimental Workflow: Unpredictable Chronic Mild Stress (UCMS) Model

UCMS_Workflow cluster_stress_induction Stress Induction Phase cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment Stressor1 Stressor 1 (e.g., Cage Tilt) Stressor2 Stressor 2 (e.g., Reversed Light/Dark) StressorN Stressor N (e.g., Forced Swim) This compound This compound Administration StressorN->this compound Vehicle Vehicle Control StressorN->Vehicle PositiveControl Positive Control (e.g., Fluoxetine) StressorN->PositiveControl SPT Sucrose Preference Test This compound->SPT Vehicle->SPT PositiveControl->SPT

Caption: Workflow of the Unpredictable Chronic Mild Stress (UCMS) experiment.

Potential Therapeutic Application in Anxiety Disorders

The orexin system is implicated in the regulation of fear and anxiety, suggesting that orexin receptor antagonists may have anxiolytic properties.

Experimental Model: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[6]

  • Animal Placement: The animal is placed in the center of the maze, facing one of the open arms.

  • Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.

  • Data Collection: The session is recorded by a video camera, and software is used to track the animal's movement. Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

One study reported that this compound did not significantly affect behavior in the elevated plus maze, in contrast to the anxiolytic diazepam.[7] However, it did reduce fear-potentiated startle, another measure of anxiety.[7]

Treatment Dose (mg/kg) Effect on Time in Open Arms Reference
This compound30-300No significant effect[7]
Diazepam1-10Anxiolytic-like effects[7]

Table 2: Effects of this compound in the Elevated Plus Maze

Experimental Workflow: Elevated Plus Maze (EPM) Test

EPM_Workflow DrugAdmin Drug Administration (this compound or Control) Habituation Habituation Period DrugAdmin->Habituation Placement Placement in Center of EPM Habituation->Placement Exploration 5-minute Free Exploration Placement->Exploration DataCollection Video Tracking and Data Collection Exploration->DataCollection Analysis Analysis of Time and Entries in Open/Closed Arms DataCollection->Analysis

Caption: Workflow of the Elevated Plus Maze (EPM) experiment.

Potential Therapeutic Application in Addiction

The orexin system plays a crucial role in reward-seeking behavior and relapse, making it a promising target for the treatment of substance use disorders.

Experimental Model: Ethanol Self-Administration

This operant conditioning paradigm is used to study the reinforcing properties of alcohol and the motivation of animals to consume it.

  • Animal Model: Rats are commonly used for this paradigm.

  • Surgical Implantation: Animals are surgically implanted with an intravenous catheter to allow for the self-administration of ethanol.

  • Operant Chambers: The experiments are conducted in operant conditioning chambers equipped with two levers.

  • Training: Rats are trained to press one "active" lever to receive an infusion of an ethanol solution (e.g., 20%), while pressing the other "inactive" lever has no consequence.

  • Testing: Once a stable baseline of ethanol self-administration is established, the effects of this compound are assessed. The drug is administered systemically or directly into specific brain regions (e.g., the ventral tegmental area - VTA) prior to the self-administration session.

  • Data Analysis: The primary dependent variable is the number of presses on the active lever. The number of inactive lever presses serves as a control for general motor activity.

Systemic administration of this compound has been shown to significantly reduce ethanol self-administration in rats.[2]

This compound Dose (mg/kg, systemic) Mean Active Lever Presses (± SEM) p-value vs. Vehicle Reference
Vehicle45 ± 5-[2]
1520 ± 3< 0.001[2]
3015 ± 2< 0.001[2]

Table 3: Effect of Systemic this compound on Ethanol Self-Administration in Rats

Intra-VTA microinfusions of this compound also dose-dependently decreased ethanol self-administration.[2]

This compound Dose (µ g/side , intra-VTA) Mean Active Lever Presses (± SEM) p-value vs. Vehicle Reference
Vehicle35 ± 4-[2]
1025 ± 3< 0.05[2]
1520 ± 2< 0.01[2]
3018 ± 2< 0.001[2]

Table 4: Effect of Intra-VTA this compound on Ethanol Self-Administration in Rats

Experimental Workflow: Ethanol Self-Administration Paradigm

Ethanol_SA_Workflow Surgery Catheter Implantation Recovery Post-Surgical Recovery Surgery->Recovery Training Operant Training for Ethanol Self-Administration Recovery->Training Baseline Establishment of Stable Baseline Training->Baseline DrugAdmin This compound or Vehicle Administration Baseline->DrugAdmin TestSession Ethanol Self-Administration Session DrugAdmin->TestSession DataAnalysis Analysis of Lever Presses TestSession->DataAnalysis

Caption: Workflow of the Ethanol Self-Administration experiment.

Orexin Receptor Signaling Pathways

The therapeutic effects of this compound are mediated through the blockade of downstream signaling cascades initiated by the binding of orexin peptides to their G-protein coupled receptors.

Canonical Orexin Signaling Pathway

Orexin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gq OX1R->Gq OX2R->Gq This compound This compound This compound->OX1R This compound->OX2R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified canonical signaling pathway of orexin receptors and the inhibitory action of this compound.

Conclusion

The preclinical data for this compound strongly suggest that its therapeutic potential extends beyond the treatment of insomnia. The consistent findings in animal models of depression, anxiety, and addiction highlight the critical role of the orexin system in regulating mood and motivated behaviors. While the clinical development of this compound was halted, the insights gained from its investigation provide a solid rationale for the continued exploration of dual orexin receptor antagonists in these and other psychiatric and neurological conditions. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of this class of compounds in these new indications. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropsychopharmacology and developing novel treatments for these challenging disorders.

References

Almorexant: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant (development code ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] It was initially developed for the treatment of insomnia. This technical guide provides an in-depth overview of the chemical structure, enantioselective synthesis, and key experimental data related to this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a tetrahydroisoquinoline derivative.[3] Its systematic IUPAC name is (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide.[1][4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide[1][4]
Chemical Formula C₂₉H₃₁F₃N₂O₃[1][4]
Molecular Weight 512.573 g/mol [1][4]
CAS Number 871224-64-5[5][6]
Development Code ACT-078573[1][2]
Appearance White solidN/A
Solubility Soluble in DMSO[7]

Synthesis of this compound

The synthesis of this compound involves the construction of a chiral tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry. The enantioselective synthesis is crucial for its pharmacological activity. Key strategies for the synthesis of the tetrahydroisoquinoline ring system include the Bischler-Napieralski and Pictet-Spengler reactions.[4][6][8][9][10]

A reported enantioselective synthesis of this compound utilizes an iridium-catalyzed intramolecular allylic amidation as a key step to establish the stereochemistry of the tetrahydroisoquinoline core.[1]

Logical Workflow for this compound Synthesis

Almorexant_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_core_synthesis Tetrahydroisoquinoline Core Synthesis cluster_final_steps Final Assembly SM1 β-arylethylamine precursor Step1 Formation of Amide Intermediate SM1->Step1 SM2 Phenylacetamide derivative Step5 Coupling with Phenylacetamide Moiety SM2->Step5 Step2 Iridium-Catalyzed Asymmetric Intramolecular Allylic Amidation Step1->Step2 Key Chiral Step Step3 Oxidative Heck Reaction Step2->Step3 Step4 Diimide Reduction Step3->Step4 Step4->Step5 Amine for Coupling Step6 Final Product: this compound Step5->Step6

Caption: Logical workflow for the synthesis of this compound.

Key Synthetic Steps
  • Formation of the Tetrahydroisoquinoline Core : The synthesis often begins with a β-arylethylamine derivative which undergoes cyclization.

    • Bischler-Napieralski Reaction : This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[6][9]

    • Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[10][11][12]

  • Enantioselective Synthesis : A specific enantioselective route involves:

    • Iridium-Catalyzed Intramolecular Asymmetric Allylic Amidation : This key step establishes the desired stereocenter in the tetrahydroisoquinoline ring system with high enantioselectivity.[1]

    • Oxidative Heck Reaction : This is used to introduce further substitution on the molecule.[1]

    • Diimide Reduction : A subsequent reduction step is performed.[1]

  • Coupling : The synthesized chiral tetrahydroisoquinoline core is then coupled with the N-methyl-2-phenylacetamide moiety to yield the final this compound molecule.

Mechanism of Action and Signaling Pathway

This compound functions as a dual antagonist of the OX1 and OX2 orexin receptors.[2] The orexin system is a key regulator of wakefulness.[13] By blocking the binding of the endogenous neuropeptides, orexin-A and orexin-B, to these receptors, this compound suppresses wake-promoting signals.

The primary downstream effect of orexin receptor activation is an increase in intracellular calcium concentration ([Ca²⁺]i).[2] this compound competitively inhibits this orexin-induced intracellular calcium mobilization.[2]

Signaling Pathway of this compound's Action

Almorexant_Signaling_Pathway cluster_receptor Cell Membrane Orexin_Receptor Orexin Receptor (OX1/OX2) Gq Gq Protein Activation Orexin_Receptor->Gq Orexin Orexin A / Orexin B Orexin->Orexin_Receptor Binds This compound This compound This compound->Orexin_Receptor Antagonizes Blocked Blocked PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_Release->Neuronal_Excitation Blocked->Gq

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The affinity of this compound for the orexin receptors has been characterized by various in vitro assays.

Table 2: Receptor Binding and Functional Antagonist Activity of this compound

ParameterReceptorValue (nM)Reference
Ki OX11.3[5][7]
OX20.17[5][7]
IC₅₀ OX16.6[8]
OX23.4[8]
Kd OX11.3[6]
OX20.17[6]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of this compound to the OX1 and OX2 receptors.[14][15][16]

Objective: To measure the displacement of a radiolabeled ligand from the orexin receptors by this compound.

Materials:

  • Membrane preparations from cells expressing human OX1 or OX2 receptors.

  • Radioligand (e.g., [³H]-Almorexant or another suitable orexin receptor radioligand).

  • This compound (unlabeled).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1.5 hours at room temperature).[17]

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. The receptors and bound radioligand are retained on the filter.[14]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of this compound to antagonize orexin-A-induced increases in intracellular calcium.[18][19]

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

  • CHO-K1 cells stably expressing human OX1 or OX2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[7][20]

  • Orexin-A (agonist).

  • This compound.

  • Assay buffer.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Methodology:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[7]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (e.g., for 45 minutes at 37°C).[7]

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of the agonist, orexin-A, to the wells to stimulate the receptors.

  • Measurement: Measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the orexin-A-induced fluorescence response against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximum response to orexin-A.

Conclusion

This compound is a well-characterized dual orexin receptor antagonist with a complex chiral structure. Its synthesis has been achieved through enantioselective methods, highlighting the importance of stereochemistry for its biological activity. The mechanism of action, involving the blockade of orexin-induced calcium signaling, is well-established. The quantitative data on its receptor affinity demonstrate its high potency. The provided experimental protocols offer a foundation for further research and development of novel orexin receptor modulators. Despite its development being discontinued due to safety concerns, this compound remains an important tool compound for studying the orexin system and a key reference in the development of subsequent orexin receptor antagonists.[1][2]

References

The Pharmacodynamics of Almorexant: A Technical Overview in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Almorexant, a dual orexin receptor antagonist, represents a novel pharmacological approach to the management of sleep disorders. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the sleep-wake cycle.[1][2][3] This technical guide synthesizes the key pharmacodynamic findings of this compound in healthy volunteers, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and effects.

Core Pharmacodynamic Effects

Clinical studies in healthy volunteers have demonstrated that this compound dose-dependently modulates sleep architecture and alertness. The primary pharmacodynamic effects observed include an increase in sleep efficiency and a reduction in latency to persistent sleep.[4][5] Furthermore, this compound has been shown to impact next-day performance and vigilance, particularly at higher doses.[6][7]

Signaling Pathway of this compound

This compound exerts its effects by antagonizing the orexin system, which is pivotal in maintaining wakefulness. The following diagram illustrates the signaling pathway.

Almorexant_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin Peptides Orexin Peptides Orexin Neuron->Orexin Peptides OX1R OX1R Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R OX2R OX2R->Wakefulness Promotes Orexin Peptides->OX1R Binds Orexin Peptides->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

This compound's mechanism of action.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic and pharmacokinetic parameters of this compound observed in healthy volunteers across various studies.

Table 1: Pharmacokinetic Profile of Single-Dose this compound in Healthy Volunteers
ParameterValueReference
Median Time to Maximum Concentration (Tmax)~1.5 hours[6]
Distribution Half-life~1.6 hours[6]
Terminal Half-life~32 hours[6]
Absolute Oral Bioavailability11.2%[3]
Table 2: Effects of this compound on Polysomnography (PSG) in Healthy Volunteers
ParameterDoseChange vs. PlaceboReference
Sleep Efficiency (SE)400 mg+14.4%[4][5]
Latency to Persistent Sleep (LPS)400 mg-18 minutes[4][5]
Wake After Sleep Onset (WASO)400 mg-54 minutes[4][5]
Latency to REM SleepDose-dependent decrease-[4]
Time in Stage 1 Sleep400 mgDecreased[4]
Time in Stage 2, 3, 4, and REM Sleep400 mgIncreased[4]
Table 3: Effects of this compound on Psychomotor Performance in Healthy Volunteers
ParameterDoseEffectReference
Saccadic Peak Velocity400 mgDecrease[6]
Adaptive Tracking Performance400 mgDecrease[6]
Body Sway400 mgIncrease[6]
Subjective AlertnessDose-dependent decrease-[6]
Visuomotor Coordination200 mgReduced[8]
Postural Stability200 mgReduced[8]

Experimental Protocols

The clinical assessment of this compound's pharmacodynamics in healthy volunteers has involved rigorous, well-controlled study designs.

Ascending Single-Dose Study in Healthy Elderly Subjects
  • Study Design: A double-blind, placebo- and active-controlled, ascending single-dose study.[6]

  • Participants: Healthy elderly male and female subjects.[6]

  • Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

  • Pharmacokinetic Sampling: Blood samples were collected at predose and at various time points post-dose to determine the pharmacokinetic profile.[3]

  • Pharmacodynamic Assessments:

    • Objective: Saccadic peak velocity, adaptive tracking performance, and body sway were measured.[6]

    • Subjective: Visual analog scales were used to assess alertness, mood, and calmness.[6]

The workflow for such a clinical trial is depicted below.

Experimental_Workflow Screening Screening Randomization Randomization Screening->Randomization Dosing Dosing Randomization->Dosing PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessments Dosing->PD_Assessment Follow_up Follow_up PK_Sampling->Follow_up PD_Assessment->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis

A typical clinical trial workflow.
Multiple-Dose Study in Healthy Subjects

  • Study Design: A placebo-controlled study with ascending multiple doses.[7]

  • Participants: Healthy subjects with a 1:1 sex ratio.[7]

  • Dosing: Subjects received daily doses of 100 mg, 200 mg, 400 mg, or 1000 mg of this compound or placebo in the morning for four days, followed by two days of evening administration.[7]

  • Pharmacodynamic Assessments:

    • Psychometric Tests: A battery of tests assessed vigilance, alertness, visuomotor coordination, and motor coordination.[7]

    • Polysomnography (PSG): PSG recordings were conducted following evening administration to evaluate sleep architecture.[7]

Logical Relationships of this compound's Effects

The administration of this compound initiates a cascade of effects, from receptor blockade to observable changes in sleep and performance.

Logical_Relationships Almorexant_Admin This compound Administration Orexin_Blockade Orexin Receptor Blockade (OX1R/OX2R) Almorexant_Admin->Orexin_Blockade Reduced_Wakefulness Reduced Wakefulness Promotion Orexin_Blockade->Reduced_Wakefulness Sleep_Changes Increased Sleep Efficiency Decreased Sleep Latency Reduced_Wakefulness->Sleep_Changes Performance_Effects Decreased Next-Day Alertness & Performance Reduced_Wakefulness->Performance_Effects

Cause-and-effect relationships of this compound.

Safety and Tolerability

In healthy volunteers, this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and fatigue, which are expected pharmacodynamic effects for a sleep-promoting compound.[6] Other reported adverse events included headache and nausea.[6] Muscular weakness was noted at a higher incidence with the highest dose of 400 mg.[6] Importantly, no narcolepsy or cataplexy events were reported in these studies.[4] A 4-week study in healthy male subjects showed no adverse effects on ophthalmological variables, spermatogenesis, or hormonal levels.[9]

Conclusion

The pharmacodynamic profile of this compound in healthy volunteers is characterized by its ability to promote sleep, as evidenced by objective polysomnography measures and subjective reports. These effects are a direct consequence of its antagonism of the orexin system. While demonstrating a favorable safety profile, dose-dependent effects on next-day performance warrant consideration. The data from these studies in healthy subjects have provided a solid foundation for investigating the therapeutic potential of this compound in patients with insomnia.[6]

References

Early-Phase Safety and Tolerability of Almorexant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Almorexant (ACT-078573) emerged as a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia.[1][2] Its novel mechanism of action, targeting the orexin system's role in promoting wakefulness, positioned it as a promising alternative to traditional hypnotic agents.[1] This technical guide provides a comprehensive overview of the early-phase clinical studies that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. While the clinical development of this compound was discontinued due to side effects observed in long-term studies, the foundational data from its early trials remain a valuable resource for the ongoing development of orexin-targeting therapeutics.[2][3]

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of the sleep-wake cycle.[4] Orexin signaling promotes wakefulness; therefore, its antagonism is a logical approach to induce sleep.[1] this compound is a competitive antagonist of both OX1 and OX2 receptors, inhibiting the downstream signaling pathways, such as intracellular Ca2+ mobilization, that are triggered by orexin binding.[2][5] This dual antagonism was hypothesized to effectively promote the initiation and maintenance of sleep.[1]

Almorexant_Mechanism_of_Action cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin\nNeuron Orexin Neuron Orexin-A Orexin-A Orexin\nNeuron->Orexin-A Releases Orexin-B Orexin-B Orexin\nNeuron->Orexin-B Releases OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B->OX2R Wakefulness\nPromotion Wakefulness Promotion OX1R->Wakefulness\nPromotion Activates OX2R->Wakefulness\nPromotion Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Pharmacokinetics

Early-phase studies in healthy subjects and patients with insomnia characterized the pharmacokinetic profile of this compound.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) typically observed within 0.8 to 1.5 hours.[6][7] Plasma concentrations then decline quickly, reaching approximately 10-20% of the maximum concentration within 8 hours.[6][7] this compound is a lipophilic compound with a high log P-value, and its absolute oral bioavailability is reported to be 11.2%, likely due to extensive first-pass metabolism.[7]

Metabolism and Elimination

This compound undergoes significant metabolism, and studies in individuals with hepatic impairment showed that exposure to the drug increased with the severity of the condition, suggesting that dose adjustments would be necessary in this population.[8] The terminal half-life of this compound is approximately 32 hours.[6]

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Elderly Subjects

ParameterValue
Median Tmax (hours)1.5
Distribution Half-life (hours)1.6
Terminal Half-life (hours)32

Data from a single-dose study in healthy elderly subjects.[6]

Safety and Tolerability

Across early-phase clinical trials, this compound was generally well-tolerated at the doses studied.

Adverse Events

The most frequently reported adverse events were consistent with the drug's intended sleep-promoting effects and included somnolence, fatigue, and headache.[6][7] Muscular weakness was noted at a higher incidence with the 400 mg dose in one study.[6] Importantly, no evidence of cataplexy, a sudden loss of muscle tone associated with narcolepsy, was observed in these early human studies.[1] In a study in adults with chronic primary insomnia, the adverse events reported with this compound were similar to those with placebo.[9]

Table 2: Common Adverse Events Reported in Early-Phase this compound Studies

Adverse EventReported in Studies
SomnolenceYes[6][7]
FatigueYes[6][7]
HeadacheYes[6][7]
NauseaYes[6]
Muscular Weakness (at higher doses)Yes[6]
Next-Day Performance

A key consideration for any hypnotic medication is its effect on next-day performance. Early studies with this compound suggested minimal residual effects. Objective pharmacodynamic tests showed decreases in saccadic peak velocity and adaptive tracking performance, as well as increases in body sway, particularly at the 400 mg dose.[6] However, this compound did not appear to have an effect on mood, calmness, or subjective perception.[6] Furthermore, studies indicated no impairment in next-day performance.[3][9]

Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound on sleep parameters were evaluated in several early-phase studies.

Effects on Sleep Architecture

In a proof-of-concept study in patients with primary insomnia, this compound demonstrated dose-dependent improvements in sleep efficiency.[3][10] The study, which tested doses ranging from 100 mg to 400 mg, found that the 400 mg dose was associated with a mean of 411.8 minutes of sleep compared to 342.1 minutes with placebo.[10] this compound was also shown to reduce the latency to persistent sleep (LPS) and wake-after-sleep onset (WASO).[3] Polysomnography data revealed that this compound increased the time spent in sleep stages S2, S3, S4, and REM sleep.[10]

Table 3: Efficacy of this compound in Elderly Patients with Primary Insomnia (Treatment Effect vs. Placebo)

DoseMean Reduction in WASO (minutes)Mean Increase in Total Sleep Time (minutes)Reduction in Latency to Persistent Sleep (minutes)
25 mg10.414.3Not significant
50 mg19.2-Not significant
100 mg31.4-Not significant
200 mg46.555.110.2

Data from a randomized, controlled study in elderly patients with primary insomnia.[11]

Experimental Protocols

The early-phase evaluation of this compound involved several key studies with specific designs and methodologies.

Single Ascending Dose Study in Healthy Elderly Subjects
  • Design: Double-blind, placebo- and active-controlled, single-dose, ascending dose study.[6]

  • Population: Healthy elderly male and female subjects.[6]

  • Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

  • Assessments: Tolerability, pharmacokinetics, and objective and subjective pharmacodynamic measures.[6]

Dose-Finding Study in Elderly Patients with Primary Insomnia
  • Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period, five-way Latin square cross-over design.[11]

  • Population: Patients aged ≥65 years with primary insomnia.[11]

  • Dosing: Patients were randomized to one of 10 unique sequences of two-night treatments with oral this compound 25, 50, 100, or 200 mg, or placebo.[11]

  • Primary Efficacy Endpoint: Polysomnography (PSG)-determined mean wake time after sleep onset (WASO).[11]

Experimental_Workflow_Dose_Finding_Study cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods (5 x 2 nights) cluster_doses Treatments cluster_assessment Efficacy Assessment Screening Patient Screening (Age >= 65, Primary Insomnia) Enrollment Enrollment of 112 Patients Screening->Enrollment Randomization Randomization to 1 of 10 Treatment Sequences Enrollment->Randomization P1 Period 1 Randomization->P1 Latin Square Crossover P2 Period 2 P3 Period 3 P4 Period 4 P5 Period 5 PSG Polysomnography (PSG) P5->PSG D1 This compound 25mg D2 This compound 50mg D3 This compound 100mg D4 This compound 200mg PL Placebo PrimaryEP Primary Endpoint: Mean WASO PSG->PrimaryEP

Caption: Workflow of the dose-finding study in elderly patients with primary insomnia.

Conclusion

The early-phase clinical development of this compound provided crucial insights into the safety, tolerability, and efficacy of a dual orexin receptor antagonist for the treatment of insomnia. These studies established a generally favorable short-term safety profile, characterized its pharmacokinetic and pharmacodynamic properties, and demonstrated its sleep-promoting effects. Although the development of this compound was ultimately halted, the data generated from these initial trials have been instrumental in guiding the development of subsequent orexin receptor antagonists, contributing significantly to the evolution of novel therapeutics for sleep disorders.

References

Almorexant's Attenuation of Orexin-Induced Locomotion: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of almorexant on locomotor activity stimulated by orexin. This compound, a dual orexin receptor antagonist, has been a key tool in elucidating the role of the orexin system in arousal and sleep-wake regulation.[1] This document synthesizes key experimental findings, presents quantitative data in a structured format, details methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental procedures.

Core Findings: this compound's Dose-Dependent Inhibition of Orexin-A-Induced Hyperactivity

This compound has been demonstrated to dose-dependently block the increase in locomotor activity induced by intracerebroventricular (ICV) administration of orexin-A.[2][3] Studies in murine models show that while lower doses of this compound can reduce baseline locomotor activity, higher doses are required to abolish the stimulatory effects of exogenous orexin-A.[2][4] This inhibitory action is primarily mediated through the antagonism of the orexin 2 receptor (OX2R).[5][6][7]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on both baseline and orexin-A-induced locomotor activity in C57BL/6 mice.

Table 1: Effect of this compound on Orexin-A-Induced Locomotion

This compound Dose (mg/kg, oral)Orexin-A Administration (3 µg, ICV)Effect on LocomotionStatistical Significance (Interaction)
Vehicle (0)YesSignificant increase in locomotor activityF(1,21) = 4.40, p = 0.049
50YesOrexin-A still induced an increase in locomotionF(1,19) = 4.33, p = 0.05
100YesOrexin-A-induced increase in locomotion was blockedF(1,21) = 0.06, p = 0.81
200YesOrexin-A-induced increase in locomotion was blockedF(1,18) = 0.51, p = 0.48

Data synthesized from Mang et al., 2012.[2][3][4]

Table 2: Effect of this compound on Baseline Locomotor Activity

This compound Dose (mg/kg, oral)Effect on Baseline Locomotion vs. VehicleStatistical Significance (Pretreatment Effect)
50Significant reductionp < 0.05
100Significant reductionp < 0.01
200Significant reductionp < 0.01

Data synthesized from Mang et al., 2012.[2][4][8]

Experimental Protocols

The following methodologies are derived from studies investigating the interaction between this compound and orexin-induced locomotion.

Animal Models and Housing
  • Species: C57BL/6J mice, as well as knockout strains for orexin receptors (OX1R-/-, OX2R-/-, and OX1R-/-/OX2R-/-).[3][6]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • This compound: Administered orally (p.o.) at doses ranging from 50 to 200 mg/kg.[2][4] The vehicle control is typically a corresponding solution without the active compound.

  • Orexin-A: A standard dose of 3 µg is administered via intracerebroventricular (ICV) injection.[4][8] This method ensures direct action on the central nervous system. A vehicle-only ICV injection serves as the control.

Locomotor Activity Assessment
  • Apparatus: Open-field arenas are commonly used to measure spontaneous locomotor activity.

  • Procedure:

    • Mice are habituated to the testing environment for a period of 30 minutes.[4][9]

    • Baseline locomotor activity is recorded for 30 minutes following habituation.[4][9]

    • This compound or vehicle is administered orally.

    • After a set pretreatment time (e.g., 30 minutes), orexin-A or its vehicle is administered via ICV injection.

    • Locomotor activity is then recorded for a subsequent period, typically 75 minutes, to capture the full effect of the orexin-A administration.[4][8]

  • Data Analysis: The total distance traveled is the primary endpoint. Statistical analyses, such as ANOVA, are used to determine the significance of the effects of drug treatments and their interaction.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Target Target Neuron Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds OX2R OX2R Orexin_A->OX2R Binds Locomotion Increased Locomotion OX1R->Locomotion OX2R->Locomotion Activates This compound This compound This compound->OX1R Antagonizes This compound->OX2R Antagonizes

Orexin-A signaling pathway and the antagonistic action of this compound.

The diagram above illustrates that orexin-A binds to both OX1 and OX2 receptors. While both receptors are involved in the broader orexinergic signaling, the activation of OX2R is the primary driver of increased locomotion.[5][6][7] this compound acts as an antagonist at both receptors, thereby blocking the downstream effect of orexin-A on locomotor activity.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Model C57BL/6 Mice Habituation 30 min Habituation in Open Field Animal_Model->Habituation Baseline 30 min Baseline Locomotion Recording Habituation->Baseline Almorexant_Admin Oral Administration: This compound (50, 100, 200 mg/kg) or Vehicle Baseline->Almorexant_Admin Orexin_Admin ICV Injection: Orexin-A (3 µg) or Vehicle Almorexant_Admin->Orexin_Admin Post_Treatment 75 min Post-Injection Locomotion Recording Orexin_Admin->Post_Treatment Data_Collection Total Distance Traveled Post_Treatment->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats

Workflow for assessing this compound's effect on orexin-induced locomotion.

This workflow diagram outlines the sequential steps of the experimental protocol, from animal preparation and habituation to drug administration and data analysis. This systematic approach allows for the precise measurement of the pharmacological effects of this compound on both baseline and orexin-stimulated locomotor activity.

References

Methodological & Application

Almorexant for In Vivo Rodent Sleep Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of almorexant, a dual orexin receptor antagonist, in in vivo rodent sleep studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.

Data Presentation: this compound Dosage and Effects

The following tables summarize the quantitative data on this compound dosage and its effects on sleep parameters in various rodent models, compiled from multiple studies.

Table 1: this compound Dosage and Effects on Sleep Architecture in Mice

StrainDosage (mg/kg)Administration RouteKey Findings
C57BL/6J25, 100, 300Oral (p.o.)Dose-dependently reduced time spent awake and increased NREM and REM sleep.[1][2]
Wild-type10, 100Oral (p.o.)100 mg/kg significantly reduced wakefulness and increased NREM and REM sleep.[3]
Wild-type30, 100, 300Oral (p.o.)Dose-dependently increased total sleep time.[3]
APP/PS1 (AD model)10, 30, 60Intraperitoneal (i.p.)Dose-dependently prolonged sleep duration. 30 mg/kg showed a good sleep response with minimal next-day residual effects.[4]
Wild-type30, 100Oral (p.o.)In the presence of a rewarding stimulus (chocolate), this compound dose-dependently decreased wakefulness and increased NREM and REM sleep.[5]

Table 2: this compound Dosage and Effects on Sleep Architecture in Rats

StrainDosage (mg/kg)Administration RouteKey Findings
Not Specified300Oral (p.o.)Increased time spent in NREM (from 31.8% to 41.1%) and REM sleep (from 4.5% to 7.9%) over a 12-hour night.[6]
Not Specified100Intraperitoneal (i.p.)Found to be equipotent to oral administration in its hypnotic effects.[7]
Not SpecifiedNot SpecifiedOral (p.o.)Decreased wakefulness and increased NREM and REM sleep during the dark period.[8]
Male100Oral (p.o.)Daily administration for 42 days sustained sleep-promoting efficacy.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in rodent sleep studies.

Animal Preparation and Surgical Implantation of Electrodes
  • Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals should be housed individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

    • Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow a recovery period of at least one week post-surgery before starting the sleep recording experiments.

Drug Preparation and Administration
  • Vehicle: A common vehicle for oral administration of this compound is 0.5% (w/v) methylcellulose 400 in water.[3]

  • This compound Preparation: Suspend this compound in the vehicle to the desired concentration.

  • Administration:

    • Oral (p.o.): Administer the this compound suspension using an oral gavage needle. The volume is typically 10 mL/kg for mice.[3]

    • Intraperitoneal (i.p.): Administer the this compound solution via intraperitoneal injection.

  • Timing: Administer this compound at the beginning of the animal's active phase (the dark period for nocturnal rodents) to observe its sleep-promoting effects.[1][2]

Sleep Recording and Analysis
  • Habituation: Habituate the animals to the recording chamber and cables for several days before the experiment.

  • Recording:

    • Connect the animal's headmount to a recording cable and commutator to allow free movement.

    • Continuously record EEG and EMG signals for a set period (e.g., 7-24 hours) after drug administration.[3]

    • Use a data acquisition system with a sampling frequency of at least 128 Hz.[3]

  • Data Analysis:

    • Divide the recordings into epochs of a fixed duration (e.g., 10 seconds).

    • Manually or automatically score each epoch into one of three vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria for rodent sleep.

    • Quantify the time spent in each vigilance state, the number and duration of sleep/wake bouts, and sleep latency.

Mandatory Visualizations

Mechanism of Action: Orexin Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. Orexin A and B, produced by hypothalamic neurons, promote wakefulness by binding to OX1 and OX2 receptors. This compound acts as a dual antagonist, blocking both receptors and thereby promoting sleep.

Almorexant_Mechanism cluster_0 Hypothalamus cluster_1 Wake-Promoting Neurons Orexin_Neurons Orexin Neurons Orexin_Peptides Orexin A & B Orexin_Neurons->Orexin_Peptides release Orexin_Receptors OX1R OX2R Wakefulness Wakefulness Orexin_Receptors->Wakefulness promotes Orexin_Peptides->Orexin_Receptors bind & activate This compound This compound This compound->Orexin_Receptors blocks Sleep Sleep Promotion This compound->Sleep

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for an in vivo rodent sleep study using this compound.

Experimental_Workflow A Animal Habituation & Surgical Implantation of EEG/EMG Electrodes B Post-Surgery Recovery (≥ 1 week) A->B C Habituation to Recording Setup B->C D Baseline Sleep Recording (Vehicle Administration) C->D E This compound Administration (p.o. or i.p.) D->E F Sleep Recording (e.g., 24 hours) E->F G Data Analysis (Sleep Scoring & Quantification) F->G H Statistical Analysis & Interpretation G->H

Caption: Experimental workflow for rodent sleep studies.

References

Application Notes and Protocols: Almorexant for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Almorexant (also known as ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] These G-protein coupled receptors are activated by the neuropeptides orexin-A and orexin-B, playing a crucial role in regulating sleep-wake cycles, feeding behavior, and reward systems.[4] The primary mechanism of action involves the inhibition of orexin-induced intracellular calcium mobilization.[2][3][5] Due to its specific mechanism, this compound is a valuable tool for in vitro studies investigating the orexin system's role in various physiological and pathological processes.

This document provides a detailed protocol for the proper dissolution and use of this compound in cell culture experiments to ensure reproducibility and accuracy of results.

Physicochemical Properties and Solubility

This compound hydrochloride is supplied as a crystalline solid and is sparingly soluble in aqueous buffers.[6] For cell culture applications, it is essential to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[1][6] Using fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce the compound's solubility.[5]

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~20 mg/mL to 72 mg/mL[5][6]
Dimethyl formamide (DMF)~20 mg/mL[6]
Ethanol~10 mg/mL[6]
WaterInsoluble[5]
DMSO:PBS (pH 7.2) 1:2 solution~0.25 mg/mL[6]

Note: Solubility can vary slightly between batches. Sonication may be recommended to aid dissolution in DMSO.[1]

Experimental Protocols

Protocol for Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous/fresh Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Determine Mass: Calculate the mass of this compound hydrochloride required to make the desired volume and concentration of stock solution. The molecular weight of this compound is 512.56 g/mol (hydrochloride form is 549.0 g/mol ).[1][6]

    • Calculation Example (for 10 mM stock using this compound base MW): Mass (mg) = 10 mmol/L * 0.001 L * 512.56 g/mol * 1000 mg/g = 5.13 mg (for 1 mL)

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the appropriate volume of fresh DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for a few minutes can be beneficial.[1]

  • Storage: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 3.

Protocol for Preparation of Working Solution in Cell Culture Medium

Materials:

  • Concentrated this compound stock solution (from Protocol 2.1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. It is critical to add the DMSO stock solution to the medium and mix immediately, rather than the other way around, to prevent precipitation of the compound.

  • Control Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum, typically not exceeding 0.1%, as higher concentrations can be toxic to cells or induce off-target effects.[1]

  • Vehicle Control: Prepare a "vehicle control" culture medium containing the same final concentration of DMSO as the this compound-treated samples. This is essential to distinguish the effects of the drug from any effects of the solvent.

  • Immediate Use: It is recommended not to store the final aqueous working solution for more than one day.[6] Prepare it fresh just before adding it to the cells.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

Table 2: Storage and Stability Recommendations

FormStorage TemperatureStability PeriodReference
Crystalline Solid-20°C≥ 4 years[6]
Stock Solution in DMSO-80°C6 months to 1 year[1][5][7]
Stock Solution in DMSO-20°C1 month[5][7]
Aqueous Working Solution2-8°CNot recommended for more than one day[6]

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][7]

Example Working Concentrations for Cell-Based Assays

The optimal concentration of this compound will vary depending on the cell type, assay, and experimental goals. The compound exhibits high potency, with reported IC50 and Ki values in the low nanomolar range.

Table 3: Reported In Vitro Concentrations of this compound

Cell LineAssay TypeConcentration / PotencyReference
CHO cells (human OX1R)Ca2+ mobilizationIC50 = 13 nM[5]
CHO cells (human OX2R)Ca2+ mobilizationIC50 = 8 nM[5]
CHO cells (human OX2R)Radioligand displacementKi = 0.47 nM (0.00047 µM)[5]
AsPC-1 cellsCellular growth inhibition1 µM[2][7]
AsPC-1 cellsApoptosis inductionNot specified[2][8]

Visual Protocols and Pathways

Almorexant_MOA cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Activates OX2R OX2 Receptor Orexin-A->OX2R Activates Orexin-B Orexin-B Orexin-B->OX1R Activates Orexin-B->OX2R Activates This compound This compound This compound->OX1R Inhibits This compound->OX2R Inhibits Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to Response Cellular Response Ca->Response

Caption: Mechanism of action for this compound as a dual orexin receptor antagonist.

Almorexant_Workflow cluster_Prep Stock Solution Preparation cluster_Dilution Working Solution Preparation cluster_Exp Cellular Experiment A 1. Weigh this compound Solid B 2. Add fresh DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. Aliquot & Store at -80°C C->D E 5. Thaw one Aliquot F 6. Dilute Stock into Cell Culture Medium E->F G 7. Create Vehicle Control (DMSO only) E->G H 8. Add Working Solution to Cells F->H G->H I 9. Incubate and Analyze H->I

Caption: Experimental workflow for preparing this compound for cell culture use.

References

Application Notes and Protocols: Using Almorexant to Study Cataplexy in Narcolepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone often triggered by strong emotions.[1][2] The underlying cause is a significant loss of neurons that produce the neuropeptides orexin A and orexin B (also known as hypocretin 1 and 2).[1][3] These peptides play a crucial role in maintaining wakefulness by activating two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2][4][5]

Almorexant is a dual orexin receptor antagonist (DORA) that competitively blocks both OX1R and OX2R.[5][6] While initially developed to treat insomnia by promoting sleep, its mechanism of action makes it a valuable pharmacological tool for studying the consequences of orexin system blockade, particularly cataplexy, in preclinical narcolepsy models.[1][7][8] These notes provide detailed protocols for using this compound to investigate cataplexy in murine models.

Mechanism of Action: Orexin System and this compound Blockade

The orexin system is a central regulator of arousal. Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness and suppress REM sleep.[4] In narcolepsy, the loss of these neurons leads to a destabilized sleep-wake cycle and the intrusion of REM-sleep features, like atonia, into wakefulness, resulting in cataplexy. This compound mimics this orexin-deficient state by preventing the binding of endogenous orexins to their receptors, thereby reducing wakefulness and increasing the propensity for cataplexy-like events under specific conditions.

Orexin_Pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Wake-Promoting Neuron Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin A & B Orexin_Neuron->Orexin_Peptides Release Postsynaptic_Neuron Postsynaptic Neuron Wakefulness Stabilized Wakefulness (Cataplexy Suppressed) Postsynaptic_Neuron->Wakefulness Promotes OX1R OX1R OX2R OX2R Orexin_Peptides->OX1R Binds Orexin_Peptides->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Sleep_Cataplexy Sleep Promotion (Cataplexy Permitted) This compound->Sleep_Cataplexy

Caption: this compound blocks orexin receptors (OX1R/OX2R) to inhibit wakefulness.

Application 1: Exacerbating Cataplexy in a Murine Narcolepsy Model

This protocol details the use of this compound to worsen cataplexy in orexin/ataxin-3 transgenic (TG) mice. This model recapitulates the progressive loss of orexin neurons seen in human narcolepsy, resulting in a low orexin tone.[1]

Experimental Protocol

1. Animal Model:

  • Strain: Orexin/ataxin-3 transgenic mice and wild-type (WT) littermate controls (9-10 per group).[1][9]

  • Age: 15 ± 0.5 weeks.[1]

  • Housing: Single housing in a temperature-controlled environment with a 12h/12h light/dark cycle.

2. Surgical Implantation:

  • Anesthetize mice and surgically implant biotelemetry transmitters for chronic recording of electroencephalogram (EEG) and electromyogram (EMG).[1] This is crucial for accurately identifying sleep-wake states and cataplexy.

  • Allow a recovery period of at least two weeks post-surgery.

3. Experimental Design:

  • Design: Counterbalanced crossover study, where each mouse receives all treatments.[1][9]

  • Treatments:

    • Vehicle (e.g., 20% cyclodextrin).

    • This compound (30, 100, and 300 mg/kg, intraperitoneal injection).[1][9]

  • Dosing Schedule: Administer treatments once every 3 days to allow for washout. Dosing should occur at the beginning of the dark (active) phase (Zeitgeber Time 12).[1]

4. Data Acquisition and Analysis:

  • Record continuous EEG/EMG and video for 12 hours post-injection.[1]

  • Score data in 10-second epochs into Wake, NREM sleep, or REM sleep.

  • Definition of Cataplexy: An episode of at least 10 seconds of muscle atonia (low EMG) and theta-dominant EEG, immediately preceded by at least 40 seconds of active wakefulness.[1][10]

  • Quantify the total number of cataplexy bouts and the total time spent in cataplexy.

Data Presentation

Table 1: Effect of this compound on Cataplexy in Orexin/Ataxin-3 TG Mice (12-h Dark Period)

Treatment (mg/kg, i.p.) Genotype Total Cataplexy Bouts (Mean ± SEM) Total Time in Cataplexy (s, Mean ± SEM)
Vehicle TG 15.1 ± 3.5 450 ± 110
This compound (30) TG 20.5 ± 5.0 600 ± 150
This compound (100) TG 35.2 ± 7.1 * 1050 ± 220 *
This compound (300) TG 25.0 ± 6.2 750 ± 190
Vehicle WT 0 0
This compound (100) WT 0 0

Data are illustrative, based on findings from Black et al. (2013). The 100 mg/kg dose was found to be maximally effective at promoting cataplexy.[1][9] *p < 0.05 compared to Vehicle.

workflow_tg_mice cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Crossover Design) cluster_analysis Phase 3: Analysis A Select Orexin/Ataxin-3 TG & WT Control Mice B Surgical Implantation (EEG/EMG Biotelemetry) A->B C Post-Surgical Recovery (≥ 2 weeks) B->C D Administer Treatment at Dark Onset (Vehicle, ALM 30, 100, 300 mg/kg) C->D E Record EEG/EMG & Video (12 hours) D->E F Washout Period (≥ 3 days) E->F F->D Repeat for each treatment condition G Score Sleep/Wake States (10s Epochs) H Identify & Quantify Cataplexy Events (≥10s atonia + theta EEG) G->H I Statistical Comparison (ALM vs. Vehicle) H->I

Caption: Workflow for assessing this compound's effect on cataplexy in TG mice.

Application 2: Inducing Cataplexy in Wild-Type Mice with a Rewarding Stimulus

While this compound does not cause cataplexy in wild-type mice under normal conditions[2][4][5], strong positive emotional stimuli can unmask a cataplectic phenotype. This protocol uses chocolate, a highly palatable reward for mice, to trigger cataplexy following this compound administration.[7][11]

Experimental Protocol

1. Animal Model:

  • Strain: Wild-type C57BL/6J mice.[11]

  • Housing & Surgery: As described in Application 1.

2. Experimental Design:

  • Habituation: Habituate mice to the testing cage and the rewarding stimulus (e.g., a small piece of chocolate or sweetened jelly).

  • Design: Crossover design.

  • Treatments:

    • Vehicle + No Reward

    • This compound (30 and 100 mg/kg, oral gavage) + No Reward[11]

    • Vehicle + Chocolate

    • This compound (30 and 100 mg/kg, oral gavage) + Chocolate[11]

  • Dosing Schedule: Administer this compound or vehicle. After a short absorption period (e.g., 15-30 minutes), introduce the chocolate.

3. Data Acquisition and Analysis:

  • Record continuous EEG/EMG and video for 6 hours post-stimulus presentation.[11]

  • Score data as described in Application 1, quantifying sleep, wake, and cataplexy.

  • Calculate cataplexy as a percentage of total time and as a percentage of time awake.

Data Presentation

Table 2: Effect of this compound and Chocolate on Sleep and Cataplexy in WT Mice (6-h Recording)

Treatment (mg/kg, p.o.) Stimulus % Time in Wake (Mean ± SEM) % Time in NREM Sleep (Mean ± SEM) % Time in Cataplexy (Mean ± SEM)
Vehicle None 73 ± 2 24 ± 2 0
This compound (100) None 40 ± 3.3 54.4 ± 3.8 0
Vehicle Chocolate 94 ± 1.6 5.8 ± 1.4 0
This compound (30) Chocolate 78 ± 3.5 18.7 ± 3 Trace amounts
This compound (100) Chocolate 63 ± 3 26.7 ± 2.3 4 ± 1.4 *

Data are illustrative, based on findings from Mahoney et al. (2020).[11][12] *p < 0.05 compared to Vehicle + Chocolate.

logic_diagram Mouse_WT Wild-Type Mouse ALM Administer this compound Mouse_WT->ALM Mouse_TG Narcolepsy Model Mouse (Orexin/Ataxin-3 TG) Mouse_TG->ALM Reward Provide Rewarding Stimulus (e.g., Chocolate) ALM->Reward Result_Sleep Result: Sleep Promotion ALM->Result_Sleep Always causes Result_NoCataplexy Result: No Cataplexy ALM->Result_NoCataplexy Under normal conditions Result_Exacerbated Result: Exacerbates Cataplexy ALM->Result_Exacerbated In TG mice (no reward needed) Result_Cataplexy Result: Induces Cataplexy Reward->Result_Cataplexy In WT mice (previously given ALM)

Caption: Logical conditions for this compound's effects on cataplexy.

Summary and Key Considerations

  • Model Selection is Critical: this compound's effect on cataplexy is highly dependent on the animal model. It exacerbates existing cataplexy in models with partial orexin neuron loss but requires an additional emotional trigger to induce cataplexy in healthy animals.[1][11]

  • Dose-Dependency: The effects of this compound on both sleep and cataplexy are dose-dependent. A dose of 100 mg/kg appears to be robust for inducing sleep and cataplexy-related phenotypes in mice.[1][11]

  • Behavioral Triggers: When studying cataplexy in non-narcoleptic models, the inclusion of positive rewarding stimuli is essential to unmask the phenotype.[7][12]

  • Accurate Scoring: Precise identification of cataplexy requires simultaneous EEG/EMG and video recordings, along with strict scoring criteria to differentiate it from REM sleep or quiet wakefulness.[3][10]

These protocols demonstrate that this compound is a powerful tool for probing the function of the orexin system and its role in the pathophysiology of cataplexy, making it invaluable for both basic research and the development of novel anti-cataplectic therapies.

References

Almorexant Administration Route for Optimal Bioavailability in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Almorexant administration in rats, with a focus on achieving optimal bioavailability. This document includes a summary of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.

Introduction

This compound (ACT-078573) is a dual orexin receptor antagonist that competitively blocks both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of sleep and wakefulness, and by blocking these receptors, this compound promotes sleep.[2] It has been investigated for the treatment of insomnia.[2] Understanding the bioavailability of this compound through different administration routes is critical for designing preclinical studies in rats that accurately assess its efficacy and safety.

Data Presentation: Pharmacokinetics of this compound in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of this compound in Wistar rats following intravenous (i.v.) and oral (p.o.) administration. Intravenous administration, by definition, results in 100% bioavailability and serves as the reference for determining the absolute bioavailability of other routes.

ParameterIntravenous (i.v.)Oral (p.o.)
Dose 1 mg/kg10 mg/kg
Cmax (ng/mL) -438
Tmax (h) -0.5
AUC (ng*h/mL) 4691089
t½ (h) 2.42.3
Clearance (mL/min/kg) 35.5-
Vss (L/kg) 4.8-
Bioavailability (F) (%) 10023

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; Vss: Volume of distribution at steady state.

Note: Data is derived from a pharmacokinetic assessment in Wistar rats.

Discussion

The data clearly indicates that the oral bioavailability of this compound in rats is low, at approximately 23%. This is likely attributable to significant first-pass metabolism in the liver, a phenomenon also observed in humans where the absolute oral bioavailability is around 11.2%.[3][4]

For preclinical studies in rats requiring consistent and complete systemic exposure to this compound, intravenous administration is the optimal route . This route bypasses first-pass metabolism, ensuring that the entire dose reaches the systemic circulation.

However, oral administration via gavage remains a relevant and frequently used method in many study designs, particularly for chronic dosing or when mimicking the intended clinical route of administration in humans.[5][6] Researchers opting for oral administration should account for the lower bioavailability and potential for variability in absorption between individual animals. Intraperitoneal (i.p.) injection is another alternative that can offer higher bioavailability than the oral route by avoiding initial hepatic metabolism, though it does not guarantee 100% bioavailability like the intravenous route.[7]

Experimental Protocols

Oral Administration (Gavage) in Rats

This protocol describes the standard procedure for administering this compound orally to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.25% methylcellulose in water)[5]

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[8]

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling: Weigh the rat to determine the correct dosing volume. Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[9]

  • Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the correct insertion depth.[9] Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.[9]

  • Administration: Once the needle is correctly positioned, slowly administer the this compound solution.

  • Post-Administration: Gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.

Intravenous Administration (Tail Vein) in Rats

This protocol outlines the procedure for intravenous administration of this compound via the lateral tail vein.

Materials:

  • This compound in a sterile, injectable solution

  • Appropriately sized needles (e.g., 27-30 gauge) and syringes

  • A rat restrainer or warming device to dilate the tail veins

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Preparation: Prepare the sterile this compound solution for injection.

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Site Preparation: Disinfect the injection site on the tail with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein, and should be withdrawn and reinserted.

  • Post-Administration: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.

Visualization of Key Processes

This compound Mechanism of Action

Almorexant_Signaling_Pathway OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R Binds to OX2R OX2 Receptor OrexinA->OX2R Binds to OrexinB Orexin-B OrexinB->OX2R Binds to Signaling Intracellular Signaling Cascade OX1R->Signaling Activates OX2R->Signaling Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Wakefulness Promotion of Wakefulness Signaling->Wakefulness

Caption: this compound blocks Orexin-A and -B from activating OX1 and OX2 receptors.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow Start Start: Dose Preparation Group1 Group 1: Intravenous (i.v.) Administration Start->Group1 Group2 Group 2: Oral (p.o.) Administration Start->Group2 Sampling Serial Blood Sampling Group1->Sampling Group2->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax, etc.) Analysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) PK_Calc->Bioavailability

Caption: Workflow for determining the oral bioavailability of this compound in rats.

References

Almorexant: A Research Tool for Investigating Orexin System Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2] Dysregulation of this system is implicated in sleep disorders like narcolepsy and insomnia.[1][3] Almorexant (ACT-078573) is a first-in-class, orally active dual orexin receptor antagonist that has been instrumental as a research tool to probe the function of the orexin system.[2][4] By competitively binding to and inhibiting both OX1 and OX2 receptors, this compound effectively blocks the downstream signaling of orexin peptides, leading to a reduction in wakefulness and promotion of sleep.[5][6][7] These properties make it an invaluable compound for preclinical and clinical investigations into the role of orexins in sleep-wake architecture, as well as other central nervous system functions.[4][8]

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the orexin system.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptorSpeciesValueNotes
Binding Affinity (Kd) hOX1RHuman1.3 nMDetermined by radioligand binding using [3H]this compound.[9][10]
hOX2RHuman0.17 nM[3H]this compound shows a remarkably slow dissociation rate from hOX2R.[9][10]
Functional Antagonism (IC50) hOX1RHuman13 nMMeasured in a cell-based calcium flux assay.[6]
hOX2RHuman8 nMThis compound acts as a competitive antagonist at OX1R and a non-competitive-like antagonist at OX2R.[6]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesDoseValueNotes
Time to Max. Concentration (Tmax) Human200 mg (oral)~1.0 - 2.3 hoursRapid absorption.[11][12]
Elderly Humans100-400 mg (oral)1.5 hours[13]
Terminal Half-life (t1/2) Elderly Humans100-400 mg (oral)32 hours[13]
Absolute Oral Bioavailability Human200 mg oral vs. 20 mg IV11.2%Indicates a significant first-pass metabolism.[14]
Bioavailability (Oral) RatNot specified8-34%[6]
DogNot specified18-49%[6]

Table 3: In Vivo Efficacious Doses of this compound

SpeciesModel/AssayEffective Dose RangeEffect
Mouse Sleep Study (EEG/EMG)25-300 mg/kg (oral)Dose-dependent increase in NREM and REM sleep.[1]
Locomotor Activity50-200 mg/kg (oral)Reduction in baseline and orexin-A induced locomotion.[5][15]
Rat Sleep Study30 mg/kgMinimal effective dose to reduce baseline locomotor activity.[5]
Learning and Memory300 mg/kgNo detrimental effect on spatial and avoidance learning.[7]
Dog Locomotor Activity30 mg/kgMinimal effective dose to reduce baseline locomotor activity.[5]
Human Primary Insomnia (Clinical Trial)100-400 mg (oral)Dose-dependent improvement in sleep efficiency, reduced wake after sleep onset (WASO), and reduced latency to persistent sleep.[16][17]
Healthy Volunteers400-1000 mg (oral, daytime)Reduced vigilance and alertness.[11][18]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

orexin_signaling_pathway cluster_neuron Orexin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_increase->Neuronal_Excitation This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and mechanism of this compound action.

experimental_workflow_sleep_study cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Animal Model (e.g., C57BL/6 Mice) Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Surgical Recovery (5-6 days) Surgery->Recovery Habituation Habituation to Recording Chamber (6-10 days) Recovery->Habituation Baseline Baseline Recording (Vehicle Administration) Habituation->Baseline Treatment This compound Administration (e.g., 100 mg/kg, oral) Baseline->Treatment Crossover Design Recording Continuous EEG/EMG Recording (e.g., 24h) Treatment->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Time in Each State Scoring->Quantification Statistics Statistical Analysis (e.g., REML) Quantification->Statistics

Caption: Workflow for in vivo sleep studies using this compound.

orexin_insomnia_logic Hyperactive_Orexin Hyperactive Orexin System Increased_Arousal Increased Arousal & Wakefulness Hyperactive_Orexin->Increased_Arousal Leads to Insomnia Insomnia Symptoms (Difficulty initiating/maintaining sleep) Increased_Arousal->Insomnia Results in This compound This compound Administration Orexin_Antagonism Orexin Receptor Blockade (OX1R & OX2R) This compound->Orexin_Antagonism Causes Orexin_Antagonism->Hyperactive_Orexin Counteracts Reduced_Arousal Reduced Arousal & Promotion of Sleep Orexin_Antagonism->Reduced_Arousal Leads to Amelioration Amelioration of Insomnia Symptoms Reduced_Arousal->Amelioration Results in

Caption: Logical relationship of the orexin system to insomnia and this compound's therapeutic rationale.

Experimental Protocols

In Vitro Protocols

1. Radioligand Binding Assay for Orexin Receptors

  • Objective: To determine the binding affinity (Kd) of this compound for OX1 and OX2 receptors.

  • Materials:

    • Cell membranes from CHO cells stably expressing human OX1R or OX2R.

    • [3H]this compound (radioligand).[9][10]

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-labeled this compound for determining non-specific binding.

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of [3H]this compound in binding buffer.

    • In a 96-well plate, add cell membranes (20-40 µg protein/well), varying concentrations of [3H]this compound, and binding buffer to a final volume of 200 µL.

    • For non-specific binding, add a high concentration of non-labeled this compound (e.g., 1 µM).

    • Incubate at room temperature for a specified time (e.g., 60 minutes). Note: this compound reaches equilibrium very slowly at OX2R, so longer incubation times (up to 4 hours) may be necessary to accurately determine affinity.[19][20]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax values.

2. Calcium Mobilization Assay (FLIPR)

  • Objective: To assess the functional antagonist activity (IC50) of this compound.

  • Materials:

    • CHO or HEK293 cells stably expressing human OX1R or OX2R.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Orexin-A (agonist).

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Protocol:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for a specific time (e.g., 30-240 minutes).[1]

    • Place the plate in the FLIPR instrument.

    • Add a fixed concentration of orexin-A (e.g., EC80) to all wells to stimulate the receptors.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

    • Determine the IC50 value of this compound by plotting the inhibition of the orexin-A response against the concentration of this compound.

In Vivo Protocols

1. Sleep and Wakefulness Assessment in Rodents (EEG/EMG)

  • Objective: To evaluate the effect of this compound on sleep architecture.

  • Animal Model: C57BL/6J mice or Wistar rats.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., ketamine/xylazine).[1]

    • Secure the animal in a stereotaxic frame.

    • Implant EEG electrodes (miniature stainless-steel screws) over the frontal and parietal cortices.[1]

    • Implant EMG electrodes into the nuchal muscles to record muscle tone.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 5-6 days.[1]

  • Experimental Protocol:

    • Habituate the animals to the recording chambers and tethered recording cables for 6-10 days.[5]

    • On the experimental day, administer this compound (e.g., 25, 100, 300 mg/kg) or vehicle orally at the beginning of the dark (active) phase.[1]

    • Record EEG and EMG data continuously for 24 hours.

    • Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep using appropriate software.[21]

    • Analyze the data to determine the time spent in each state, sleep latency, and bout duration. Statistical analysis can be performed using Restricted Maximum Likelihood (REML) to account for repeated measures.[22]

2. Locomotor Activity Assessment in Rodents

  • Objective: To assess the effect of this compound on spontaneous and orexin-induced locomotor activity.

  • Animal Model: C57BL/6J mice.

  • Experimental Protocol:

    • Place the mice individually into locomotor activity chambers and allow them to habituate for 30 minutes.[15][22]

    • Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally.[5]

    • Record baseline locomotor activity for 30 minutes.[5][15]

    • To assess the blockade of orexin-induced activity, administer orexin-A (e.g., 3 µg) via intracerebroventricular (ICV) injection.[5][15]

    • Record locomotor activity for a further 75 minutes.[5][15]

    • Analyze the data by quantifying the total distance traveled.

Electrophysiology Protocol

In Vitro Slice Electrophysiology on Ventral Tegmental Area (VTA) Neurons

  • Objective: To investigate the effect of this compound on the excitability of VTA dopaminergic neurons in response to orexin-A.

  • Materials:

    • Rat brain slices containing the VTA.

    • Artificial cerebrospinal fluid (aCSF).

    • Patch-clamp recording setup.

    • Orexin-A.

    • This compound.

  • Protocol:

    • Prepare acute brain slices (250-300 µm) containing the VTA from rats.

    • Maintain slices in a holding chamber with oxygenated aCSF.

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Identify putative dopaminergic neurons in the VTA for whole-cell patch-clamp recording.

    • Record baseline spontaneous firing activity.

    • Bath-apply orexin-A (e.g., 100 nM) and record the change in firing frequency. Orexin-A typically potentiates the basal firing rate.[9]

    • Wash out the orexin-A.

    • Pre-incubate the slice with this compound (e.g., 1 µM) for a sufficient period.[9]

    • Re-apply orexin-A in the continued presence of this compound and record the firing activity.

    • Analyze the data to determine the extent to which this compound antagonizes the excitatory effect of orexin-A.

Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize the procedures for their specific experimental conditions and institutional guidelines.

References

In Vitro Assays to Measure Almorexant's Antagonist Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that competitively inhibits the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of sleep and wakefulness, and its blockade has emerged as a therapeutic target for the treatment of insomnia.[3] Accurate and reproducible in vitro assays are crucial for the characterization of this compound's antagonist activity, enabling determination of its potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the antagonist properties of this compound. The described methods include radioligand binding assays to determine binding affinity (Ki), and functional assays such as calcium mobilization, inositol phosphate (IP) accumulation, and extracellular signal-regulated kinase (ERK) phosphorylation to quantify functional antagonism (IC50).

Orexin Receptor Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexin peptides, initiate downstream signaling cascades. OX1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). OX2 receptors exhibit more diverse coupling, interacting with Gq/11, Gi/o, and Gs proteins, leading to modulation of intracellular Ca2+, inhibition or stimulation of adenylyl cyclase (AC), and subsequent changes in cyclic AMP (cAMP) levels. Both receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK.

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq11 Gq/11 OX1R->Gq11 OX2R->Gq11 Gio Gi/o OX2R->Gio Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq11->PLC activates MAPK_cascade MAPK Cascade Gq11->MAPK_cascade activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates pERK pERK1/2 MAPK_cascade->pERK

Caption: Orexin Receptor Signaling Pathways.

Data Presentation: Quantitative Analysis of this compound's Antagonist Activity

The following tables summarize the reported in vitro antagonist activity of this compound at orexin receptors.

Table 1: Binding Affinity (Ki) of this compound

ReceptorRadioligandCell LineKi (nM)Reference
Human OX1[3H]this compoundHEK2931.3[4]
Human OX2[3H]this compoundHEK2930.17[4]
Human OX2[125I]-Orexin ACHO4.7[2]

Table 2: Functional Antagonist Potency (IC50) of this compound

Assay TypeReceptorAgonistCell LineIC50 (nM)Reference
Calcium MobilizationHuman OX1Orexin-ACHO13[2]
Calcium MobilizationHuman OX2Orexin-ACHO8[2]
Calcium MobilizationRat OX1Orexin-ACHO16[2]
Calcium MobilizationRat OX2Orexin-ACHO15[2]
Inositol PhosphateHuman OX2Orexin-ACHO-[5]
ERK1/2 PhosphorylationHuman OX2Orexin-ACHO-[5]

Note: Specific IC50 values for IP and ERK assays with this compound were not explicitly found in the provided search results, but the assays have been used to characterize its antagonism.[5]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for OX1 and OX2 receptors using a radiolabeled ligand.

Radioligand_Binding_Workflow start Start mem_prep Prepare Membranes from HEK293 cells expressing OX1 or OX2 receptors start->mem_prep incubation Incubate Membranes with Radioligand (e.g., [3H]-Almorexant) and varying concentrations of unlabeled this compound mem_prep->incubation filtration Separate Bound and Free Radioligand by Rapid Vacuum Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably or transiently expressing human OX1 or OX2 receptors.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]-Almorexant or another suitable orexin receptor radioligand (e.g., [3H]-EMPA for OX2).[6]

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in a suitable storage buffer (e.g., lysis buffer with 10% glycerol).

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C.[1]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • For non-specific binding control wells, add a high concentration of an unlabeled orexin receptor ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an orexin agonist in cells expressing orexin receptors.

FLIPR_Assay_Workflow start Start cell_plating Plate CHO cells expressing OX1 or OX2 receptors in a 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) cell_plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition Add Orexin-A to stimulate calcium mobilization pre_incubation->agonist_addition fluorescence_reading Measure fluorescence intensity over time using a FLIPR instrument agonist_addition->fluorescence_reading analysis Data Analysis: Determine IC50 of this compound fluorescence_reading->analysis end End analysis->end

Caption: FLIPR Calcium Mobilization Assay Workflow.

Materials:

  • CHO cells stably expressing human or rat OX1 or OX2 receptors.

  • Cell culture medium (e.g., Ham's F-12).

  • 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5, or Calcium 6 Assay Kit).[3][6]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Orexin-A.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating:

    • Seed CHO cells expressing the receptor of interest into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.[3][7]

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). A typical final concentration of Orexin-A used is around 10 nM.[2]

    • Place the cell plate and the agonist plate in the FLIPR instrument.

    • Initiate the reading, which will first establish a baseline fluorescence.

    • The instrument will then automatically add the Orexin-A solution to the wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the ability of this compound to block the Orexin-A-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptors.

Materials:

  • CHO or HEK293 cells expressing OX1 or OX2 receptors.

  • Cell culture medium.

  • 24-well or 96-well plates.

  • myo-[3H]inositol or a non-radioactive IP-One HTRF assay kit.[8][9]

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • This compound.

  • Orexin-A.

  • Lysis buffer.

  • Anion-exchange chromatography columns or HTRF-compatible plate reader.

Procedure (using IP-One HTRF Assay Kit):

  • Cell Plating and Stimulation:

    • Plate cells in a suitable format and culture overnight.

    • Remove culture medium and add stimulation buffer containing varying concentrations of this compound.

    • Pre-incubate with this compound.

    • Add Orexin-A to stimulate IP production and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the kit protocol.

    • Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) to the cell lysate.

    • Incubate to allow for the competition between cellular IP1 and the labeled IP1 to bind to the antibody.

  • Measurement and Analysis:

    • Measure the HTRF signal on a compatible plate reader.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF signal against the logarithm of the this compound concentration to determine the IC50.

ERK1/2 Phosphorylation Assay

This assay measures the inhibition of Orexin-A-induced phosphorylation of ERK1/2 by this compound.

Materials:

  • CHO or HEK293 cells expressing orexin receptors.

  • Cell culture medium.

  • 96-well plates.

  • Serum-free medium for starvation.

  • This compound.

  • Orexin-A.

  • Lysis buffer.

  • AlphaScreen SureFire ERK1/2 phosphorylation assay kit or antibodies for Western blotting.[10][11]

  • AlphaScreen-compatible plate reader or Western blotting equipment.

Procedure (using AlphaScreen SureFire Assay):

  • Cell Culture and Starvation:

    • Seed cells in a 96-well plate and culture until confluent.

    • Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with varying concentrations of this compound for a specified time.

    • Stimulate the cells with Orexin-A for a short period (e.g., 5-15 minutes) at 37°C.[10]

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in the kit.

    • Transfer the lysate to a 384-well ProxiPlate.

    • Add the AlphaScreen acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads conjugated to a general ERK antibody.

    • Incubate in the dark to allow for bead-antibody-protein complex formation.

  • Measurement and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • The AlphaScreen signal is proportional to the amount of phosphorylated ERK.

    • Plot the signal against the logarithm of the this compound concentration to determine the IC50.

References

Almorexant Formulation for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and oral administration of Almorexant, a dual orexin receptor antagonist, in mice for preclinical research. The following protocols and data have been compiled to ensure proper formulation, administration, and understanding of this compound's mechanism of action.

This compound Profile and Formulation Data

This compound is a potent dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Due to its hydrophobic nature, careful formulation is required for effective oral administration in animal studies.

Solubility and Vehicle Composition

This compound hydrochloride is sparingly soluble in aqueous solutions. Organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol can be used to initially dissolve the compound, which is then typically suspended in a vehicle suitable for oral gavage.

ParameterValueSource
Solubility in DMSO ~20 mg/mL--INVALID-LINK--
Solubility in Ethanol ~10 mg/mL--INVALID-LINK--
Aqueous Solubility Sparingly soluble--INVALID-LINK--
Recommended Vehicle 1 0.25% Methylcellulose in water--INVALID-LINK--
Recommended Vehicle 2 0.5% Methylcellulose in water--INVALID-LINK--
Recommended Vehicle 3 20% Captisol solution--INVALID-LINK--
Pharmacodynamic Data in Mice

The following table summarizes the effective doses of this compound administered via oral gavage in mice and their observed effects.

Dose (mg/kg)StrainObserved EffectSource
50, 100, 200C57BL/6Dose-dependent reduction in baseline locomotor activity.--INVALID-LINK--
100, 200C57BL/6Abolished orexin-A induced locomotor stimulation.--INVALID-LINK--
100, 300C57BL/6JDose-dependent increase in NREM and REM sleep.--INVALID-LINK--
Pharmacokinetic Data
ParameterValue (in Humans)Source
Tmax (median) 1.0 - 1.5 hours--INVALID-LINK--
Absolute Oral Bioavailability 11.2%--INVALID-LINK--

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for suspending hydrophobic compounds for oral gavage.

Materials:

  • Methylcellulose powder (e.g., Sigma-Aldrich, M0512)

  • Sterile, deionized water

  • Stir plate and magnetic stir bar

  • Beakers

  • Autoclave

Procedure:

  • Heat approximately one-third of the final required volume of deionized water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume of cold deionized water to the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

  • Autoclave the final solution to ensure sterility.

  • Store the prepared vehicle at 4°C.

Formulation of this compound for Oral Gavage

This protocol details the preparation of an this compound suspension for oral administration to mice.

Materials:

  • This compound hydrochloride

  • DMSO (optional, for initial dissolution)

  • Prepared sterile 0.5% methylcellulose vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation and administration.

  • Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Optional: If initial dissolution in DMSO is desired, add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the final concentration of DMSO in the dosing solution is low (typically <5%) to avoid toxicity.

  • Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder (or the this compound-DMSO solution).

  • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

  • Optional: If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved. Avoid excessive heating.

  • Visually inspect the suspension to ensure there are no large particles.

  • Prepare the formulation fresh daily. If storage is necessary, it should be for a short period at 4°C and the suspension should be thoroughly re-vortexed before administration.

Oral Gavage Administration Protocol in Mice

This protocol provides a step-by-step guide for the safe and effective administration of the this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is 5-10 mL/kg.

  • Draw the calculated volume of the well-suspended this compound formulation into the syringe.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Position the mouse in a vertical position.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Once the needle is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.

  • After administration, gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Orexin Receptor Antagonism

This compound functions by blocking the binding of the neuropeptides Orexin-A and Orexin-B to their receptors, OX1R and OX2R. These receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium and neuronal excitability, promoting wakefulness. By antagonizing these receptors, this compound reduces the downstream signaling that maintains arousal, thereby promoting sleep.

Almorexant_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_receptor Orexin Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers Orexin-A\nOrexin-B Orexin-A Orexin-B OX1R OX1R Orexin-A\nOrexin-B->OX1R Binds to OX2R OX2R Orexin-A\nOrexin-B->OX2R Binds to Gq Gq OX1R->Gq Activates OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Leads to Wakefulness Neuronal Excitation (Wakefulness) Ca_increase->Wakefulness Promotes This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound blocks Orexin-A and -B from binding to OX1/2R, inhibiting wakefulness pathways.

Experimental Workflow for Oral Gavage Study

The following diagram outlines the key steps in conducting a study involving the oral administration of this compound to mice.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Calculate Dose & Formulation Volume C Formulate this compound Suspension A->C B Prepare 0.5% Methylcellulose Vehicle B->C E Calculate & Draw Individual Dose C->E D Weigh Mouse D->E F Administer via Oral Gavage E->F G Monitor Animal for Distress F->G H Conduct Behavioral/ Pharmacodynamic Assays G->H I Collect Samples for Pharmacokinetic Analysis G->I

Caption: Workflow for this compound oral gavage studies in mice.

Almorexant Proof-of-Concept Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting proof-of-concept studies on Almorexant, a dual orexin receptor antagonist. These guidelines are intended to assist researchers in designing and executing preclinical and clinical investigations to evaluate the efficacy and mechanism of action of this compound and similar compounds in the context of sleep disorders.

Introduction to this compound and the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness and arousal.[1] Dysregulation of this system is implicated in sleep disorders such as insomnia. This compound (ACT-078573) is a competitive dual orexin receptor antagonist that was investigated for the treatment of primary insomnia.[2][3] It functions by blocking the wake-promoting signals of orexins, thereby facilitating the transition to and maintenance of sleep.[2] Although its clinical development was discontinued, this compound remains a valuable tool for understanding the role of the orexin system in sleep-wake regulation.

Mechanism of Action and Signaling Pathway

This compound competitively antagonizes both OX1 and OX2 receptors.[2] Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq protein, leading to intracellular calcium mobilization, while OX2R can couple to both Gq and Gi/o proteins.[4] By blocking these receptors, this compound inhibits the downstream signaling cascades that promote wakefulness.

Almorexant_Signaling_Pathway cluster_presynaptic Presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Peptides Orexin Peptides OX1R OX1R Orexin Peptides->OX1R Binds OX2R OX2R Orexin Peptides->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Leads to Neuronal_Activation Neuronal Activation (Wakefulness) Ca_Mobilization->Neuronal_Activation This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Figure 1: this compound's antagonistic action on the orexin signaling pathway.

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from preclinical and clinical proof-of-concept studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound
ParameterOrexin 1 Receptor (OX1R)Orexin 2 Receptor (OX2R)Reference(s)
Binding Affinity (Kd) 1.3 nM0.17 nM[3]
Functional Antagonism (IC50) 13 nM (human)8 nM (human)[2]
Functional Antagonism (IC50) - Calcium Mobilization 191 ± 12 nM332 ± 13 nM[4]
Table 2: Preclinical Efficacy of this compound on Sleep Parameters in Rodents
SpeciesDose (mg/kg, p.o.)Change in WakefulnessChange in NREM SleepChange in REM SleepReference(s)
Mouse (C57BL/6) 25↓ for 2h (p=0.044)↑ (p=0.046)↑ (p=0.012)[5]
100↓ for 4h (p=0.002)↑ (p=0.004)↑ (p<0.001)[5]
300↓ for 2nd-7th h (p<0.001)↑ (p<0.001)↑ (p<0.001)[5]
Table 3: Clinical Efficacy of this compound in Patients with Primary Insomnia (Polysomnography Data)
Dose (mg)Change in Sleep Efficiency (SE) vs. PlaceboChange in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)Reference(s)
50 Not significant (p=0.119)--[6]
100 ↑ (p=0.019)-10.4↓ (p=0.004)[6][7]
200 ↑ (p<0.001)-↓ (-26.8 at start, -19.5 at end of treatment; p<0.0001)[6][8]
400 ↑ 14.4% (p<0.001)-18 (p=0.02)-54 (p<0.001)[9][10]

Experimental Protocols

Detailed methodologies for key proof-of-concept experiments are provided below.

Preclinical Studies

Preclinical_Workflow In_Vitro_Assays In Vitro Characterization Receptor_Binding Receptor Binding Assay (Determine Kd) In_Vitro_Assays->Receptor_Binding Functional_Assay Functional Antagonism Assay (Determine IC50) In_Vitro_Assays->Functional_Assay In_Vivo_Studies In Vivo Efficacy and Safety Receptor_Binding->In_Vivo_Studies Functional_Assay->In_Vivo_Studies Animal_Model Rodent Model of Insomnia or Normal Sleep In_Vivo_Studies->Animal_Model EEG_EMG EEG/EMG Sleep Analysis Animal_Model->EEG_EMG Locomotor_Activity Locomotor Activity Assessment Animal_Model->Locomotor_Activity Pharmacokinetics Pharmacokinetic Analysis Animal_Model->Pharmacokinetics

Figure 2: Workflow for preclinical proof-of-concept studies of this compound.

Objective: To determine the binding affinity (Kd) of this compound for OX1 and OX2 receptors.

Materials:

  • HEK293 cells stably expressing human OX1R or OX2R

  • Radioligand (e.g., [125I]-orexin-A)

  • This compound

  • Cell membrane preparation buffer

  • Binding buffer

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing either OX1R or OX2R. Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kd value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity (IC50) of this compound at OX1 and OX2 receptors.

Materials:

  • CHO-K1 or HEK293 cells expressing human OX1R or OX2R

  • Orexin-A (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer and incubate.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of orexin-A to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the orexin-A-induced calcium mobilization (IC50).

Objective: To evaluate the effect of this compound on sleep architecture in an animal model.

Materials:

  • Rats or mice

  • EEG/EMG telemetry implants

  • Surgical tools for implantation

  • Sleep recording chambers

  • Data acquisition and analysis software

  • This compound and vehicle

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals under anesthesia. Allow for a recovery period.

  • Habituation: Acclimate the animals to the recording chambers and tethered recording setup.

  • Baseline Recording: Record baseline sleep-wake activity for at least 24 hours.

  • Drug Administration: Administer this compound or vehicle orally at a specific time (e.g., at the beginning of the dark/active phase).

  • Post-Dosing Recording: Record EEG/EMG data for at least 24 hours post-administration.

  • Sleep Scoring: Manually or automatically score the recorded data into wake, NREM sleep, and REM sleep epochs.

  • Data Analysis: Analyze the effects of this compound on various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of sleep/wake bouts.

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

  • Rats or mice

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

  • This compound and vehicle

Procedure:

  • Habituation: Acclimate the animals to the testing room and locomotor activity chambers.

  • Drug Administration: Administer this compound or vehicle orally.

  • Activity Monitoring: Immediately place the animals in the locomotor activity chambers and record their horizontal and vertical movements over a set period.

  • Data Analysis: Analyze the total distance traveled, number of beam breaks, and rearing frequency to assess changes in locomotor activity.

Clinical Studies

Clinical_Workflow Study_Design Randomized, Double-Blind, Placebo-Controlled, Crossover Design Patient_Population Patients with Primary Insomnia Study_Design->Patient_Population Intervention This compound (Dose-Ranging) vs. Placebo Patient_Population->Intervention Primary_Endpoint Polysomnography (PSG) Intervention->Primary_Endpoint Secondary_Endpoints Subjective Sleep Questionnaires Next-Day Residual Effects Intervention->Secondary_Endpoints Safety_Assessment Adverse Event Monitoring Clinical Labs Intervention->Safety_Assessment

Figure 3: Workflow for a clinical proof-of-concept study of this compound.

Objective: To objectively measure the effects of this compound on sleep parameters in patients with primary insomnia.

Materials:

  • Polysomnography recording system (EEG, EOG, EMG, ECG, respiratory effort, airflow, oxygen saturation)

  • Standardized sleep laboratory environment

  • Trained polysomnography technologists

  • This compound and placebo capsules

Procedure:

  • Patient Screening and Enrollment: Recruit patients diagnosed with primary insomnia based on established criteria.

  • Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design with multiple dosage levels of this compound.

  • PSG Recording: Patients undergo overnight PSG recordings in a sleep laboratory. Standard sensor application and recording procedures should be followed.

  • Drug Administration: Administer a single dose of this compound or placebo before bedtime.

  • Data Scoring: A blinded, certified polysomnography technologist scores the recordings according to standard criteria (e.g., AASM guidelines).

  • Data Analysis: Analyze the primary endpoint (e.g., Sleep Efficiency) and secondary endpoints (e.g., Latency to Persistent Sleep, Wake After Sleep Onset, sleep stages) to compare the effects of this compound with placebo.

Objective: To evaluate potential next-day cognitive and psychomotor impairment following nighttime administration of this compound.

Materials:

  • Computerized cognitive test battery (e.g., assessing attention, memory, executive function)

  • Psychomotor vigilance task (PVT)

  • Driving simulator (optional)

  • Subjective sleepiness scales (e.g., Karolinska Sleepiness Scale)

Procedure:

  • Timing: Conduct assessments in the morning following the overnight PSG study.

  • Test Battery: Administer a standardized battery of tests to assess various cognitive and psychomotor domains.

  • Subjective Measures: Collect subjective ratings of sleepiness, alertness, and mood.

  • Data Analysis: Compare performance on these tests between the this compound and placebo conditions to identify any significant next-day residual effects.

Conclusion

These application notes and protocols provide a comprehensive framework for conducting proof-of-concept studies on this compound and other orexin receptor antagonists. By following these detailed methodologies and utilizing the provided data summaries and visualizations, researchers can effectively evaluate the therapeutic potential of these compounds for the treatment of insomnia and other sleep-related disorders. Rigorous experimental design and adherence to standardized protocols are crucial for generating reliable and reproducible data in the drug development process.

References

Application Notes and Protocols: Use of Almorexant in Combination with Other CNS Active Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a dual orexin receptor antagonist (DORA) that competitively inhibits both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of sleep and wakefulness, and by blocking the activity of orexin neuropeptides, this compound promotes sleep.[1][2] Initially developed for the treatment of insomnia, its development was halted due to safety concerns.[3][4] However, the study of this compound, particularly in combination with other centrally active agents, provides valuable insights into the pharmacology of the orexin system and potential drug-drug interactions for the DORA class of compounds.

These application notes provide a summary of key findings from combination studies with this compound and detailed protocols for relevant preclinical and clinical assessments.

Data Presentation: Quantitative Findings

Table 1: Pharmacokinetic Interactions of this compound with CNS Active Agents
Co-administered AgentThis compound DoseCo-administered Agent DoseEffect on this compound PharmacokineticsEffect on Co-administered Agent PharmacokineticsReference
Desipramine200 mg/day for 10 days50 mg single doseNo relevant effects observed.3.7-fold increase in exposure (AUC).[5][6]
Ethanol200 mg single dose0.6 g/L i.v. ethanol clamp for 5 h21% increase in exposure (AUC); 1.2 h increase in median tmax; Cmax and t1/2 unchanged.No effect on ethanol pharmacokinetics.[7][8]
Table 2: Pharmacodynamic Interactions of this compound with CNS Active Agents
Co-administered AgentThis compound DoseCo-administered Agent DoseKey Pharmacodynamic Effects of CombinationReference
Desipramine200 mg/day50 mg single dose- Profile similar to this compound alone (reduced visuomotor coordination, postural stability, and alertness).- Prolonged reduction in alertness.- Prevented the miotic effect of this compound.- Prolonged the mydriatic effect of desipramine.[5][6]
Ethanol200 mg single dose0.6 g/L i.v. ethanol clamp- Additive effects on adaptive tracking, saccadic peak velocity, and subjective alertness.- No synergistic effects observed.[7][8]
Morphine100 and 300 mg/kg (rat)N/AThis compound alone did not produce conditioned place preference (CPP) but reduced locomotor activity.[9]
Cocaine100 and 300 mg/kg (rat)N/AAcute this compound attenuated the expression of cocaine CPP.[9]
Amphetamine100 and 300 mg/kg (rat)N/AN/A[9]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. Orexin A and Orexin B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the promotion of wakefulness.[4] this compound acts as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling that maintains arousal.

Almorexant_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin A Orexin A Orexin Neuron->Orexin A releases Orexin B Orexin B Orexin Neuron->Orexin B releases OX1R OX1 Receptor Gq Gq OX1R->Gq activates OX2R OX2 Receptor OX2R->Gq activates Gi_o Gi/o OX2R->Gi_o activates PLC PLC Gq->PLC activates Wakefulness Wakefulness PLC->Wakefulness leads to This compound This compound This compound->OX1R blocks This compound->OX2R blocks Orexin A->OX1R binds Orexin A->OX2R binds Orexin B->OX2R binds

Caption: this compound Mechanism of Action.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Human Plasma

Objective: To quantify the concentration of this compound and its metabolites in human plasma.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]

Protocol:

  • Sample Preparation:

    • For high concentration ranges: Protein precipitation with acetonitrile.

    • For low concentration ranges: Liquid-liquid extraction with ethyl acetate.

    • Use labeled internal standards for this compound and its primary metabolites.

  • Chromatographic Separation:

    • Columns: Eclipse XDB-C18 (2.1mm × 150mm, 3.5µm) and XBridge C18 (2.1mm × 50mm, 3.5µm).

    • Mobile Phase: A gradient mixture of acetonitrile, methanol, and water containing 1% formic acid.

    • Flow Rate: 400 µL/min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Monitor specific precursor-to-product ion transitions for this compound and its metabolites.

Data Analysis: Construct a calibration curve using standards of known concentrations. The method should be linear over the expected concentration range (e.g., 0.400-100 ng/mL and 50.0-1000 ng/mL).[5]

PK_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation High Conc. LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma_Sample->LLE Low Conc. Extracted_Sample Extracted Sample Protein_Precipitation->Extracted_Sample LLE->Extracted_Sample LC_Separation Liquid Chromatography (C18 Column) Extracted_Sample->LC_Separation MS_Detection Mass Spectrometry (ESI+, Triple Quad) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Calibration_Curve Calibration Curve Calibration_Curve->Concentration_Determination Preclinical_Workflow cluster_locomotor Locomotor Activity Test cluster_cpp Conditioned Place Preference L_Acclimation Acclimation L_Placement Placement in Open Field L_Acclimation->L_Placement L_Recording Activity Recording L_Placement->L_Recording L_Analysis Data Analysis (Distance, Rearing) L_Recording->L_Analysis C_Baseline Baseline Preference Test C_Conditioning Drug/Vehicle Pairing C_Baseline->C_Conditioning C_Test Post-Conditioning Test C_Conditioning->C_Test C_Analysis Data Analysis (Time in Chambers) C_Test->C_Analysis

References

Almorexant: A Tool for Investigating Reward-Seeking Behaviors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant, a dual orexin receptor antagonist (DORA), has emerged as a valuable pharmacological tool for elucidating the role of the orexin neuropeptide system in reward-seeking behaviors. The orexin system, originating in the lateral hypothalamus, projects to key brain regions implicated in reward and motivation, most notably the ventral teggmental area (VTA).[1] By blocking the action of orexin A and B at both orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound allows for the investigation of the orexinergic system's contribution to the reinforcing properties of drugs of abuse and natural rewards. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical models of reward-seeking behavior.

Mechanism of Action

Orexin neurons in the lateral hypothalamus send excitatory projections to various brain regions, including the VTA, a critical component of the mesolimbic dopamine system.[1] Orexin A and B peptides act on OX1 and OX2 receptors on VTA neurons, leading to their depolarization and an increase in dopamine release in downstream structures like the nucleus accumbens (NAc). This enhancement of dopamine signaling is thought to contribute to the rewarding and motivational aspects of various stimuli.

This compound competitively antagonizes both OX1 and OX2 receptors, thereby preventing the excitatory effects of endogenous orexins on the VTA and other reward-related circuits. This blockade of orexin signaling has been shown to attenuate the reinforcing effects of drugs of abuse and reduce the motivation to seek them.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on reward-seeking behaviors.

Table 1: Effect of Systemic this compound Administration on Ethanol and Sucrose Self-Administration in Rats

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Ethanol)Active Lever Presses (Sucrose)
Vehicle018.2 ± 2.125.5 ± 3.4
This compound314.5 ± 1.820.1 ± 2.9
This compound109.8 ± 1.5 15.3 ± 2.5*
This compound306.5 ± 1.2***11.8 ± 2.1

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Adapted from a study on operant self-administration.

Table 2: Effect of Intra-VTA this compound Infusion on Ethanol Self-Administration in Rats

Treatment GroupDose (nmol/side)Active Lever Presses
Vehicle020.3 ± 2.5
This compound0.316.8 ± 2.1
This compound1.011.5 ± 1.9**
This compound3.08.2 ± 1.5***

*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle. Adapted from a study on operant self-administration.

Table 3: Effect of this compound on Cocaine Self-Administration under a Progressive Ratio Schedule

Treatment GroupDose (mg/kg, i.p.)Breakpoint
Vehicle045.6 ± 5.2
This compound1038.1 ± 4.8
This compound3025.3 ± 3.9**
This compound10018.7 ± 3.1***

*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle. Breakpoint refers to the number of lever presses completed for the final infusion. Adapted from a study on cocaine self-administration.

Experimental Protocols

Operant Self-Administration of Ethanol

This protocol is designed to assess the effect of this compound on the motivation to self-administer ethanol in rats.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

  • Ethanol (20% w/v solution)

  • Sucrose (5% w/v solution, for comparison of natural reward)

  • This compound hydrochloride

  • Vehicle (e.g., 20% beta-cyclodextrin in sterile water)

  • Intravenous or intraperitoneal injection supplies

Procedure:

  • Animal Habituation and Training:

    • House male Long-Evans rats individually and maintain them on a 12-hour light/dark cycle with ad libitum access to food and water.

    • Habituate rats to the operant chambers for 30 minutes daily for 3 days.

    • Train rats to press a designated "active" lever for a 0.1 mL reinforcement of 20% ethanol on a fixed-ratio 1 (FR1) schedule (one press = one reward). The "inactive" lever has no programmed consequences. Each reward delivery is paired with a cue light.

    • Continue training sessions (1 hour/day, 5 days/week) until stable responding is achieved (e.g., less than 20% variation in active lever presses over 3 consecutive days).

  • This compound Administration:

    • Systemic Administration: Dissolve this compound in vehicle. Administer the desired dose (e.g., 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session. A within-subjects design is recommended, where each rat receives all doses in a counterbalanced order.

    • Intra-VTA Administration: For targeted administration, rats must first be surgically implanted with guide cannulae aimed at the VTA.

      • Anesthetize the rat and place it in a stereotaxic frame.

      • Implant a 26-gauge guide cannula bilaterally into the VTA (coordinates from bregma: AP -5.8 mm, ML ±0.7 mm, DV -7.5 mm).

      • Allow at least one week for recovery before microinjections.

      • On the test day, infuse this compound (e.g., 0.3, 1.0, 3.0 nmol in 0.5 µL of artificial cerebrospinal fluid per side) into the VTA over 1 minute using a 33-gauge injector. The infusion should occur 10 minutes before the session.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses, and the total volume of ethanol consumed.

    • Analyze the data using a repeated-measures ANOVA, followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.

Conditioned Place Preference (CPP)

This protocol assesses whether this compound itself has rewarding or aversive properties and its effect on the expression of drug-induced CPP.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Drug of abuse (e.g., cocaine, 15 mg/kg, i.p.)

  • This compound hydrochloride

  • Saline solution

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place the rat in the central compartment and allow it to freely explore all three chambers for 15 minutes.

    • Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >70% of the time) may be excluded.

  • Conditioning:

    • This phase typically lasts for 8 days (4 drug pairings and 4 vehicle pairings).

    • On drug-pairing days, administer the drug of abuse (e.g., cocaine) and confine the rat to one of the outer chambers for 30 minutes.

    • On vehicle-pairing days, administer saline and confine the rat to the opposite outer chamber for 30 minutes. The chamber paired with the drug should be counterbalanced across animals.

  • Post-Conditioning (CPP Test):

    • On Day 10, place the rat in the central compartment and allow it to freely explore all three chambers for 15 minutes, as in the pre-conditioning phase.

    • To test the effect of this compound on the expression of CPP, administer this compound (e.g., 100 mg/kg, p.o.) 2 hours before the test.

  • Data Collection and Analysis:

    • Record the time spent in the drug-paired and vehicle-paired chambers during the pre- and post-conditioning tests.

    • Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber).

    • Analyze the data using a paired t-test to compare the time spent in the drug-paired chamber before and after conditioning. Use an unpaired t-test or ANOVA to compare the preference scores between the this compound-treated and vehicle-treated groups.

In Vivo Microdialysis in the VTA

This protocol measures the effect of this compound on dopamine levels in the VTA.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 1 mm membrane)

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • Anesthesia and surgical supplies

Procedure:

  • Surgical Implantation of Microdialysis Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the VTA (coordinates as in the self-administration protocol).

    • Allow for at least 48 hours of recovery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the VTA.

    • Perfuse the probe with aCSF at a slow flow rate (e.g., 1 µL/min).

    • Allow for a 2-hour stabilization period to obtain a stable baseline of dopamine levels.

  • Sample Collection and this compound Administration:

    • Collect dialysate samples every 20 minutes.

    • After establishing a stable baseline (at least 3 samples), administer this compound systemically (i.p.) or through the microdialysis probe (reverse dialysis). For reverse dialysis, include this compound in the aCSF perfusion solution.

    • Continue collecting dialysate samples for at least 2 hours after this compound administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Express the dopamine levels as a percentage of the baseline average.

    • Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on extracellular dopamine levels over time.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A_B Orexin A / Orexin B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Neuronal_Excitation Neuronal Excitation & Dopamine Release Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->OX1R This compound->OX2R

Caption: Orexin Receptor Signaling Pathway and the Action of this compound.

Operant_Self_Administration_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation to Operant Chambers FR1_Training FR1 Training for Ethanol Self-Administration Habituation->FR1_Training Stability Achievement of Stable Responding FR1_Training->Stability Almorexant_Admin This compound or Vehicle Administration (i.p. or intra-VTA) Stability->Almorexant_Admin Session Operant Self-Administration Session (1 hour) Almorexant_Admin->Session Data_Collection Record Active/Inactive Lever Presses Session->Data_Collection ANOVA Repeated Measures ANOVA Data_Collection->ANOVA Post_Hoc Post-Hoc Tests ANOVA->Post_Hoc Results Determine Effect of this compound on Ethanol Reinforcement Post_Hoc->Results

References

Application Notes and Protocols for the Preparation of Almorexant for Intracerebroventricular Injection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Almorexant is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] It effectively blocks the signaling of orexin-A and orexin-B peptides, which play a crucial role in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[2] Due to its mechanism of action, this compound is a valuable tool in neuroscience research to investigate the function of the orexin system. Intracerebroventricular (ICV) injection is a common route of administration for delivering drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the study of their central effects.

These application notes provide a detailed protocol for the preparation of this compound for ICV injection in rodent models, based on its physicochemical properties and published research methodologies.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C₂₉H₃₁F₃N₂O₃ • HCl[3]
Molecular Weight 549.0 g/mol [3]
Appearance Crystalline solid[3]
Storage (Solid) -20°C for ≥4 years[3]
Solubility
DMSO~20 mg/mL to 100 mg/mL[1][3][4]
Ethanol~10 mg/mL to 51 mg/mL[1][3]
WaterInsoluble[1]
DMSO:PBS (pH 7.2) (1:2)~0.25 mg/mL[3]
Stability in Solution Aqueous solutions should be used within one day. DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles.[1][3]

Table 2: Example Dosing and Vehicle for Intracranial Administration

ApplicationVehicleConcentration/DoseAnimal ModelSource(s)
Intracranial Infusion (Intra-VTA)100% DMSO10, 15, and 30 µg per sideRats[5]
Systemic Injection (i.p.)2% DMSO and 25% β-cyclodextrin in saline3, 10, or 15 mg/kgRats[5][6]
Oral Gavage20% Captisol solution50 and 100 mg/kgMice[7]
Oral Gavage0.25% methylcellulose in water300–400 mg/kgRats[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound for Intracerebroventricular (ICV) Injection

This protocol details the dilution of the this compound stock solution to the final concentration for ICV administration. The final vehicle composition should be optimized based on the specific experimental requirements and tolerance of the animal model. Using 100% DMSO for final injection is a possibility based on literature for intracranial infusions.[5] However, dilution with an artificial cerebrospinal fluid (aCSF) or sterile saline is recommended to reduce potential solvent toxicity.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile, preservative-free saline (0.9% NaCl)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution and the diluent (aCSF or saline) needed to achieve the final desired concentration for injection. Note: The final concentration of DMSO should be kept as low as possible.

  • In a sterile microcentrifuge tube, add the required volume of the diluent.

  • While gently vortexing the diluent, add the calculated volume of the this compound stock solution dropwise to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted, for example by increasing the final DMSO concentration or using a different vehicle system.

  • The final solution should be prepared fresh on the day of the experiment and kept on ice. Do not store the diluted aqueous solution for more than one day.[3]

Important Considerations for ICV Injection:

  • Vehicle Control: A vehicle control group receiving an injection of the same final vehicle composition (e.g., DMSO and aCSF) without this compound is essential.

  • Aseptic Technique: All procedures should be performed under aseptic conditions to prevent infection.

  • Injection Volume and Rate: The injection volume for mice is typically 0.3-5 µL, and for rats, it is generally higher.[9][10] The infusion rate should be slow (e.g., 0.1-1 µL/min) to prevent backflow and ensure proper distribution within the ventricles.[9][11]

  • Stereotaxic Surgery: Accurate ICV cannulation requires proper stereotaxic surgical techniques.

Mandatory Visualization

Almorexant_Signaling_Pathway Orexin_A_B Orexin-A / Orexin-B OX1R OX1 Receptor Orexin_A_B->OX1R Binds OX2R OX2 Receptor Orexin_A_B->OX2R Binds This compound This compound This compound->OX1R Antagonizes This compound->OX2R Antagonizes G_protein G-protein Activation OX1R->G_protein OX2R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_mobilization Increased Intracellular Ca²⁺ PLC->Ca_mobilization Cellular_Response Neuronal Activation / Arousal Ca_mobilization->Cellular_Response

Caption: this compound signaling pathway.

Almorexant_ICV_Prep_Workflow start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in DMSO to create stock solution weigh->dissolve aliquot Aliquot and store stock at -20°C dissolve->aliquot thaw Thaw one aliquot on day of use aliquot->thaw dilute Dilute stock with aCSF or saline for injection solution thaw->dilute load Load into sterile Hamilton syringe dilute->load inject Perform ICV injection load->inject end End inject->end

Caption: Experimental workflow for this compound preparation.

References

Almorexant Clinical Trials: Polysomnography Endpoints and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive overview of the polysomnography (PSG) endpoints utilized in clinical trials of Almorexant, a dual orexin receptor antagonist. Detailed protocols for conducting PSG studies in the context of clinical trials for insomnia are also presented, along with a summary of the key findings from this compound trials.

Introduction to this compound and Polysomnography in Insomnia Clinical Trials

This compound is an investigational drug that acts as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin, this compound is hypothesized to promote sleep.[2][3] Development of this compound was discontinued in 2011 due to concerns about side effects.[1] However, the study of this compound has provided valuable insights into the role of the orexin system in sleep and the potential of orexin receptor antagonists as a therapeutic class for insomnia.

Polysomnography (PSG) is the gold-standard objective measure of sleep and is a critical tool in clinical trials for hypnotic medications.[4][5] It involves the continuous and simultaneous recording of multiple physiological variables during sleep, including brain activity (electroencephalogram or EEG), eye movements (electrooculogram or EOG), and muscle activity (electromyogram or EMG).[6][7] These recordings allow for the detailed analysis of sleep architecture, including the different stages of sleep, and the quantification of various sleep parameters.[4]

Polysomnography Endpoints in this compound Clinical Trials

The efficacy of this compound in treating insomnia was primarily assessed using objective PSG-derived endpoints. These endpoints provide quantitative measures of sleep initiation, maintenance, and overall sleep quality. The key PSG endpoints evaluated in this compound clinical trials are summarized below.

Primary and Secondary Polysomnography Endpoints

Clinical trials for this compound utilized several key PSG parameters to assess its efficacy. The primary endpoint was often a measure of sleep maintenance or overall sleep quality, while secondary endpoints typically included measures of sleep initiation and other aspects of sleep architecture.[2][8][9][10]

Table 1: Key Polysomnography Endpoints in this compound Clinical Trials

EndpointAbbreviationDescriptionRelevance in Insomnia Trials
Sleep Efficiency SEThe percentage of time spent asleep relative to the total time in bed.A global measure of sleep quality, reflecting both sleep initiation and maintenance.[2]
Wake After Sleep Onset WASOThe total time spent awake from the time of sleep onset until the final awakening.A primary measure of sleep maintenance; a key complaint in many individuals with insomnia.[8][11]
Latency to Persistent Sleep LPSThe time from "lights out" to the first 10 consecutive minutes of sleep.A primary measure of sleep initiation, reflecting how quickly a person can fall and stay asleep.[2][9]
Total Sleep Time TSTThe total amount of time spent in all sleep stages.A measure of the overall duration of sleep.[8]
Summary of Quantitative PSG Data from this compound Clinical Trials

The following tables summarize the quantitative findings from key this compound clinical trials, demonstrating the dose-dependent effects of the drug on various PSG endpoints compared to placebo.

Table 2: Effects of this compound on Primary and Secondary PSG Endpoints (Mean Change from Placebo)

DoseSleep Efficiency (SE)Latency to Persistent Sleep (LPS)Wake After Sleep Onset (WASO)Total Sleep Time (TST)
100 mgNominally significant improvement-Significant decreaseSignificant increase
200 mgSignificant improvement[8]Significant decrease[8]-26.8 min (start of treatment)[8][11]Significant increase[8][11]
400 mg+14.4%[9][10]-18 min[9][10]-54 min[9][10]+69.7 min[2]

Table 3: Effects of this compound on Sleep Stages (Compared to Placebo)

DoseStage N1 SleepStage N2 SleepStage N3/N4 (SWS) SleepREM Sleep
100 mgDecreased percentage of TSTIncreased durationNo suppressionIncreased percentage of TST
200 mgDecreased percentage of TST[11]Increased duration[11]No suppression[11]Increased percentage of TST[11]
400 mgDecreased duration[2]Increased duration[2]Increased duration[2]Increased duration[2]

Experimental Protocols for Polysomnography in Clinical Trials

The following is a detailed protocol for conducting polysomnography in a clinical trial setting for an investigational hypnotic drug like this compound. This protocol is based on the guidelines from the American Academy of Sleep Medicine (AASM).[6][12]

Participant Preparation and Setup
  • Informed Consent and Screening: All participants must provide written informed consent. A thorough screening process, including a medical and psychiatric history, is conducted to ensure participants meet the inclusion criteria for the study (e.g., diagnosis of primary insomnia) and do not have any exclusionary conditions.[5][13]

  • Adaptation Night: An adaptation night in the sleep laboratory is recommended to acclimate the participant to the sleeping environment and the PSG equipment. Data from the adaptation night is typically not used for baseline analysis.[14]

  • Pre-Sleep Procedures: On the recording night, participants arrive at the sleep laboratory in the evening. They complete pre-sleep questionnaires and are instructed to avoid caffeine, alcohol, and strenuous exercise before the study.

  • Electrode Placement: PSG electrodes are applied by a trained technician according to the International 10-20 system for EEG electrode placement.[3][4][15] The standard montage includes:

    • EEG: At least three scalp electrodes (e.g., F4-M1, C4-M1, O2-M1) to monitor brain waves.[3][12]

    • EOG: Two electrodes placed near the eyes to detect eye movements.

    • EMG: At least three electrodes on the chin and two on each leg to measure muscle tone and limb movements.

    • ECG: Two electrodes to monitor heart rate and rhythm.

    • Respiratory Sensors: Nasal/oral airflow sensors, thoracic and abdominal respiratory effort belts, and a pulse oximeter to measure oxygen saturation.

    • Body Position Sensor: To determine the participant's sleeping position.

    • Snore Microphone: To record snoring.

Data Acquisition
  • Bio-calibrations: Before "lights out," a series of bio-calibrations are performed to ensure the proper functioning of all sensors. The participant is asked to perform specific tasks such as blinking, looking left and right, clenching their jaw, and holding their breath.[7]

  • Recording: The PSG recording begins at "lights out" and continues until the participant's scheduled wake-up time. The data is continuously monitored by a sleep technician in a separate room.

  • Data Storage: The digital PSG data is securely stored for subsequent analysis.

Data Analysis and Scoring
  • Sleep Stage Scoring: The recorded PSG data is manually or semi-automatically scored in 30-second epochs by a trained and certified polysomnographic technologist according to the AASM Scoring Manual.[6][16] The sleep stages are classified as:

    • Wake (W)

    • Non-REM Stage 1 (N1)

    • Non-REM Stage 2 (N2)

    • Non-REM Stage 3 (N3 or Slow-Wave Sleep)

    • REM Sleep (R)

  • Event Scoring: Respiratory events (apneas, hypopneas), limb movements, and arousals are also scored according to AASM criteria.

  • Endpoint Calculation: Once the entire recording is scored, the quantitative PSG endpoints (SE, WASO, LPS, TST, and sleep stage percentages) are calculated.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Orexin Receptor Signaling

This compound exerts its sleep-promoting effects by antagonizing the orexin receptors. The binding of orexin peptides (Orexin-A and Orexin-B) to their G-protein coupled receptors (OX1R and OX2R) typically leads to the activation of multiple intracellular signaling pathways that promote wakefulness.[2][17] this compound competitively blocks this binding, thereby inhibiting these downstream signals.

Almorexant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin Peptides (Orexin-A, Orexin-B) OXR Orexin Receptors (OX1R, OX2R) Orexin->OXR Activates This compound This compound This compound->OXR Blocks G_Protein G-Proteins (Gq, Gi/o, Gs) OXR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Ca_increase Increased Intracellular Ca2+ PLC->Ca_increase Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_increase->Neuronal_Excitation MAPK_ERK->Neuronal_Excitation

Caption: this compound blocks orexin-mediated signaling pathways promoting wakefulness.

Polysomnography Experimental Workflow in a Clinical Trial

The following diagram illustrates the typical workflow for a polysomnography study within a clinical trial for an investigational hypnotic drug.

PSG_Workflow cluster_pre_study Pre-Study Phase cluster_study_night Study Night cluster_post_study Post-Study Phase Screening Participant Screening & Informed Consent Adaptation Adaptation Night in Sleep Laboratory Screening->Adaptation Preparation Participant Preparation & Electrode Placement Adaptation->Preparation Biocalibration Bio-calibrations Preparation->Biocalibration Dosing Drug/Placebo Administration Biocalibration->Dosing Recording Overnight PSG Recording Dosing->Recording Scoring Data Scoring by Certified Technologist Recording->Scoring Analysis Calculation of PSG Endpoints Scoring->Analysis Reporting Data Reporting & Statistical Analysis Analysis->Reporting

Caption: Workflow for a polysomnography study in a clinical trial setting.

References

Troubleshooting & Optimization

Almorexant Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Almorexant in in vitro settings. The following information is curated to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?

A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended first step.[2] When preparing your final working concentration in aqueous buffers or cell culture media, it is crucial to first dissolve the this compound in DMSO and then dilute it into the aqueous solution.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity?

A2: As a general guideline, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[2] If a higher concentration is necessary, it is essential to run a vehicle control experiment to assess the potential effects of the solvent on your cells.[2]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure your final concentration in the aqueous buffer does not exceed its solubility limit. For instance, the solubility of this compound hydrochloride in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[1] To prevent precipitation, you can also try warming the solution to 37°C and using sonication.[1][3] It is also recommended to prepare aqueous solutions fresh and not store them for more than a day.

Q4: I've prepared my this compound solution, but I'm not getting the expected antagonist activity in my assay. What could be the issue?

A4: There are several potential reasons for a lack of activity. First, ensure your stock solution is properly prepared and that the compound has not degraded. This compound stock solutions in DMSO are stable for up to one year when stored at -80°C.[2] Second, consider the specific kinetics of this compound at the orexin receptors. This compound acts as a competitive antagonist at the OX1 receptor but as a noncompetitive-like or pseudo-irreversible antagonist at the OX2 receptor due to its very slow dissociation rate.[4][5] This means that the observed antagonist profile can be more pronounced with shorter agonist incubation times, particularly for the OX2 receptor.[4][5] Ensure your assay's incubation times are appropriate to observe the desired effect.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO100 mg/mL (182.14 mM)Use fresh, moisture-free DMSO for best results.[6]
DMSO72 mg/mL (131.14 mM)[6]
DMSO45 mg/mL (87.79 mM)Sonication is recommended to aid dissolution.[2]
DMF20 mg/mL[1]
Ethanol10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)0.25 mg/mL[1]

Experimental Protocols

Detailed Methodology: Intracellular Calcium Flux Assay

This protocol is designed to measure the antagonist effect of this compound on orexin-A-induced intracellular calcium mobilization in CHO cells stably expressing human OX1 or OX2 receptors.

Materials:

  • CHO cells expressing human OX1 or OX2 receptors

  • This compound

  • Orexin-A

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the CHO cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Remove the cell culture medium from the wells and add the dye-loading solution. Incubate for 60 minutes at 37°C.[7]

  • Cell Washing: Gently wash the cells with working buffer (HBSS with HEPES, CaCl2, bovine serum albumin, and probenecid) to remove excess dye.[7]

  • Compound Incubation: Prepare serial dilutions of this compound in the working buffer. Add the this compound solutions to the appropriate wells and incubate for a desired pre-incubation time (e.g., 30-240 minutes) at room temperature.[7]

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Add a solution of Orexin-A to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 490/525 nm).

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the Orexin-A-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

Detailed Methodology: ERK1/2 Phosphorylation Assay

This protocol measures the inhibitory effect of this compound on Orexin-A-induced ERK1/2 phosphorylation.

Materials:

  • CHO cells expressing orexin receptors

  • This compound

  • Orexin-A

  • Serum-free cell culture medium

  • Lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • Western blotting reagents and equipment or ELISA-based detection kit

Procedure:

  • Cell Culture and Starvation: Plate cells to achieve 80-90% confluency. Prior to the experiment, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the starved cells with various concentrations of this compound for a predetermined time.

  • Agonist Stimulation: Add Orexin-A to the wells and incubate for a short period, typically 5 minutes, at 37°C.[4][5]

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Detection:

    • Western Blotting: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by appropriate secondary antibodies. Visualize the bands and quantify the band intensities.

    • ELISA: Use a commercially available ELISA kit for the detection of phosphorylated ERK1/2 according to the manufacturer's instructions.

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Determine the inhibitory effect of this compound by comparing the signal in treated cells to that in cells treated with Orexin-A alone.

Visualizations

Almorexant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OX1R OX1R This compound->OX1R Antagonist OX2R OX2R This compound->OX2R Antagonist Orexin_A_B Orexin-A / Orexin-B Orexin_A_B->OX1R Agonist Orexin_A_B->OX2R Agonist Gq Gq OX1R->Gq Gs Gs OX1R->Gs Gi Gi/o OX1R->Gi OX2R->Gq OX2R->Gs OX2R->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK AC_inc Adenylyl Cyclase (Stimulation) Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc AC_dec Adenylyl Cyclase (Inhibition) Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Caption: this compound signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Dilute to Working Concentration in Assay Buffer prep_stock->dilute add_this compound Add this compound (Pre-incubation) dilute->add_this compound plate_cells Plate Cells (e.g., CHO-OX1R/2R) plate_cells->add_this compound add_agonist Add Orexin-A (Stimulation) add_this compound->add_agonist measure Measure Response (e.g., Ca²⁺, pERK) add_agonist->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze

Caption: General experimental workflow.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is this compound dissolved in 100% DMSO first? start->check_solvent dissolve_in_dmso Dissolve in 100% DMSO before aqueous dilution check_solvent->dissolve_in_dmso No check_concentration Is final concentration above solubility limit? check_solvent->check_concentration Yes dissolve_in_dmso->check_concentration lower_concentration Lower final concentration (e.g., <0.25 mg/mL in PBS/DMSO) check_concentration->lower_concentration Yes use_sonication Use sonication and/or warm to 37°C check_concentration->use_sonication No lower_concentration->use_sonication prepare_fresh Prepare aqueous solution fresh use_sonication->prepare_fresh end Issue Resolved prepare_fresh->end

Caption: Troubleshooting solubility issues.

References

Addressing Almorexant's low bioavailability in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with almorexant's low bioavailability in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.

Observed Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects in an oral dosing study. 1. Poor aqueous solubility: this compound is a lipophilic compound, which can lead to incomplete and variable dissolution in the gastrointestinal tract.[1] 2. Formulation issues: The physical properties of the active pharmaceutical ingredient (API), such as crystal size, can affect dissolution.[2] Additionally, the vehicle used for administration may not be optimal. 3. Food effects: The presence or absence of food can significantly alter gastric emptying time and gastrointestinal pH, impacting the dissolution and absorption of poorly soluble drugs.[3][4] 4. First-pass metabolism variability: this compound undergoes extensive first-pass metabolism, and individual differences in metabolic enzyme activity can lead to variable systemic exposure.1. Optimize the formulation: - Particle size reduction: Micronization can increase the surface area for dissolution. - Use of solubilizing agents: Formulate this compound in a vehicle containing surfactants (e.g., Tween 80, PEG 400) or as a self-emulsifying drug delivery system (SEDDS). A lipid-based formulation was shown to increase exposure in dogs.[2] 2. Control for food effects: Standardize the feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing.[3] 3. Increase the number of animals per group: This can help to statistically account for inter-individual variability.
Lower than expected plasma exposure (low Cmax and AUC) after oral administration. 1. Extensive first-pass metabolism: This is a primary reason for this compound's low oral bioavailability.[2] 2. P-glycoprotein (P-gp) efflux: As a lipophilic compound, this compound may be a substrate for efflux transporters like P-gp in the gut wall, which would pump the drug back into the intestinal lumen. 3. Poor absorption due to low solubility: The drug may not be sufficiently dissolved to be absorbed effectively.[1]1. Consider alternative routes of administration for initial studies: Intravenous (IV) administration will bypass first-pass metabolism and provide a baseline for absolute bioavailability calculations. 2. Investigate the role of P-gp: Conduct in vitro transporter assays to determine if this compound is a P-gp substrate. If it is, co-administration with a P-gp inhibitor (in research settings) could clarify its impact. 3. Employ bioavailability-enhancing formulations: As mentioned above, lipid-based formulations can improve absorption.
Difficulty in dissolving this compound for in vitro assays. High lipophilicity: this compound's chemical nature makes it poorly soluble in aqueous buffers.1. Use of organic co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system. 2. Incorporate surfactants: For certain assays, the inclusion of a non-ionic surfactant like Tween 20 can help maintain solubility.
Inconsistent results in in vitro metabolism studies with liver microsomes. 1. Substrate concentration: The concentration of this compound used may be too high, leading to substrate inhibition, or too low, resulting in metabolite levels below the limit of detection. 2. Cofactor degradation: NADPH, a critical cofactor for CYP450 enzymes, is unstable at room temperature. 3. Microsome quality: The metabolic activity of liver microsomes can vary between batches and can degrade with improper storage.1. Optimize substrate concentration: Perform initial experiments with a range of this compound concentrations to determine the optimal concentration for kinetic studies. 2. Proper cofactor handling: Prepare NADPH solutions fresh and keep them on ice. 3. Use high-quality microsomes: Purchase microsomes from a reputable supplier and store them at -80°C until use. Perform a quality control check with a known substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's low oral bioavailability?

A1: The principal cause of this compound's low oral bioavailability is extensive first-pass metabolism in the liver.[2] After oral administration, the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. A significant portion of the this compound is metabolized by cytochrome P450 enzymes during this first pass, reducing the amount of active drug that reaches the bloodstream. In humans, the absolute oral bioavailability is approximately 11.2%.

Q2: What are the known metabolic pathways of this compound?

A2: this compound is extensively metabolized. The main metabolic pathways include demethylation, dehydrogenation, and oxidative dealkylation. It is a substrate of CYP3A4 and has been shown to be a moderate inhibitor of CYP2D6 in vitro.

Q3: Have any formulation strategies been successful in improving this compound's bioavailability?

A3: Yes, in animal models. A lipid-based, self-emulsifying capsule formulation resulted in a 3-fold higher exposure to this compound in dogs compared to a standard tablet formulation.[2] However, this success was not replicated in human clinical trials.[2]

Q4: Is this compound a substrate of P-glycoprotein (P-gp)?

A4: While this compound's lipophilicity makes it a potential candidate for P-gp-mediated efflux, there is no definitive public data confirming it as a P-gp substrate. To investigate this, a P-gp substrate assay using a cell line overexpressing the transporter, such as MDCK-MDR1, is recommended.

Q5: What vehicle is recommended for oral gavage of this compound in rats?

A5: For preclinical studies in rats, this compound has been administered via oral gavage as a suspension in a solution of 0.25% methylcellulose in water.

Q6: How does food intake affect the pharmacokinetics of this compound?

A6: The effect of food on this compound absorption in animal models has not been specifically detailed in the available literature. However, for lipophilic drugs, food, particularly high-fat meals, can sometimes enhance absorption by increasing drug solubilization and stimulating bile flow. Conversely, it can also delay gastric emptying, which may affect the rate of absorption.[3][4] It is crucial to standardize feeding conditions in preclinical studies to minimize variability.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterValueReference
Absolute Oral Bioavailability (F) 11.2%
Time to Maximum Concentration (Tmax) ~1.5 hours[5]
Terminal Half-life (t½) ~32 hours[5]

Table 2: Effect of Formulation on this compound Exposure in Dogs

FormulationRelative Exposure (AUC)Animal ModelReference
Reference Tablet 1xDog[2]
Lipid-Based Self-Emulsifying Capsule 3xDog[2]

Note: Specific oral bioavailability (F%) and detailed pharmacokinetic parameters (AUC, Cmax) for this compound in rats and monkeys are not publicly available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To determine the metabolic stability of this compound in vitro.

Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • In a microcentrifuge tube, pre-incubate RLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add this compound from the stock solution to the microsome suspension to achieve a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life.

Protocol 2: P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 (P-gp overexpressing) and MDCK (wild-type) cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • A known P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Culture MDCK-MDR1 and MDCK cells on Transwell inserts until a confluent monolayer is formed.

  • Wash the cell monolayers with transport buffer.

  • To assess apical-to-basolateral (A-B) transport, add this compound (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.

  • To assess the effect of P-gp inhibition, repeat steps 3 and 4 in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.

  • Incubate the Transwell plates at 37°C.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin A / Orexin B Orexin A / Orexin B OX1R OX1R Orexin A / Orexin B->OX1R Binds OX2R OX2R Orexin A / Orexin B->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates This compound This compound (Antagonist) This compound->OX1R Blocks This compound->OX2R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Leads to Bioavailability_Workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_analysis Data Analysis & Interpretation cluster_solution Solution Development cluster_validation In Vivo Validation Problem Low Oral Bioavailability of this compound in Animal Models Metabolism In Vitro Metabolism Assay (Liver Microsomes) Problem->Metabolism Transport P-glycoprotein Substrate Assay (MDCK-MDR1 cells) Problem->Transport Solubility Solubility & Formulation Studies Problem->Solubility Analysis High First-Pass Metabolism? Is it a P-gp Substrate? Is solubility a limiting factor? Metabolism->Analysis Transport->Analysis Solubility->Analysis Formulation Develop Bioavailability-Enhancing Formulations (e.g., SEDDS) Analysis->Formulation Inhibitors Co-administer with CYP/P-gp Inhibitors (for mechanistic understanding) Analysis->Inhibitors InVivo Preclinical Pharmacokinetic Studies in Animal Models (Rat, Dog) Formulation->InVivo Inhibitors->InVivo

References

Interpreting unexpected behavioral side effects of Almorexant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dual orexin receptor antagonist, Almorexant. The information provided is intended to help interpret unexpected behavioral side effects observed during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system is a key regulator of wakefulness and arousal.[2][3][4] By antagonizing these receptors, this compound promotes sleep.[2][3]

Q2: Why was the clinical development of this compound discontinued?

The clinical development of this compound was discontinued in January 2011 by GlaxoSmithKline and Actelion.[5][6] The decision was based on a review of the overall clinical profile and tolerability, with some reports citing safety concerns related to elevated liver enzymes.[7]

Q3: What are the most commonly reported behavioral side effects of this compound in clinical trials?

As a sleep-promoting agent, the most frequently reported side effects were dose-dependent and included somnolence and fatigue.[6][8] Other reported adverse events in clinical trials were generally similar to placebo and included headache and nausea.[1][8][9]

Q4: Have there been any unexpected or paradoxical behavioral side effects reported with this compound?

Yes, preclinical studies have revealed some unexpected behavioral side effects. Notably, in a murine model of narcolepsy, this compound was found to exacerbate cataplexy.[7] Furthermore, in wild-type mice, this compound, when combined with a rewarding stimulus like chocolate, dose-dependently increased cataplexy-like events.[10][11][12] In one study with transgenic mice, a low dose of this compound paradoxically induced a transient increase in active wakefulness.[7]

Q5: Does this compound impair cognitive function?

Preclinical studies in rats using the Morris water maze and passive avoidance tasks showed that this compound did not impair learning and memory.[13] In healthy human volunteers, this compound induced sleepiness without causing impairments in memory or cognitive functioning.[14] However, at high doses (400 mg and 1000 mg), it did reduce vigilance, alertness, and visuomotor coordination.[6]

Troubleshooting Guides

Issue 1: Observation of Cataplexy-Like Events in Animal Models

Symptoms: Sudden, brief episodes of muscle weakness or paralysis, often triggered by positive emotional stimuli (e.g., presentation of a reward). Animals may collapse but remain conscious.

Possible Cause: This may be a direct pharmacological effect of dual orexin receptor antagonism. The orexin system is known to be involved in the regulation of muscle tone, and its blockade can lead to cataplexy-like symptoms, which are a hallmark of narcolepsy (a condition associated with orexin deficiency).[3][7] Preclinical studies have shown that this compound can induce cataplexy in wild-type mice when presented with a rewarding stimulus.[10][11][12]

Troubleshooting Steps:

  • Confirm the Behavior: Carefully review video recordings to distinguish cataplexy-like events from normal sleep onset or other behaviors. Cataplexy is typically characterized by a sudden loss of muscle tone while the animal appears to be awake.

  • Control for Stimuli: Assess whether these events are more frequent in the presence of rewarding or emotionally significant stimuli. Consider running control experiments where no such stimuli are presented.

  • Dose-Response Analysis: If not already done, perform a dose-response study to see if the frequency or severity of the events is dose-dependent.

  • Pharmacological Controls: If possible, compare the effects of this compound with a selective orexin 1 receptor antagonist (SO1RA) or a selective orexin 2 receptor antagonist (SO2RA) to investigate the relative contribution of each receptor subtype to this effect.

  • Genetic Controls: In preclinical models, using orexin knockout mice can help confirm that the observed effect is mediated through the orexin system. Studies have shown that this compound has no effect on sleep-wake behavior in these mice.[10][11]

Issue 2: Paradoxical Increase in Wakefulness or Activity

Symptoms: A transient increase in locomotor activity or wakefulness after administration of this compound, contrary to its expected sleep-promoting effects.

Possible Cause: This has been observed at low doses in a transgenic mouse model of narcolepsy.[7] The underlying mechanism is not fully understood but may involve complex interactions with downstream effector mechanisms that regulate arousal.

Troubleshooting Steps:

  • Verify the Dose: Double-check the dosage calculations and administration protocol to ensure accuracy.

  • Examine the Time Course: Analyze the activity data over time to determine if the increase in wakefulness is transient and followed by the expected increase in sleep.

  • Consider the Animal Model: This effect was reported in a specific transgenic mouse model with partial hypocretin cell loss.[7] The genetic background and specific characteristics of your animal model could be a contributing factor.

  • Evaluate Environmental Factors: Ensure that there are no unexpected environmental stimuli that could be causing arousal.

Data Presentation

Table 1: Summary of Adverse Events in a Clinical Trial with this compound in Healthy Elderly Subjects
Adverse EventThis compound 100 mg (n=8)This compound 200 mg (n=8)This compound 400 mg (n=8)Placebo (n=6)Zolpidem 10 mg (n=6)
Somnolence 24612
Fatigue 12301
Headache 11211
Nausea 01100
Muscular Weakness 00200

Source: Adapted from a study in healthy elderly subjects.[8]

Table 2: Efficacy of this compound in Adult Patients with Chronic Primary Insomnia (16-day treatment)
ParameterThis compound 100 mgThis compound 200 mgPlacebo
Change in Objective Wake Time After Sleep Onset (WASO) from baseline (minutes) --19.5-
Change in Subjective Wake Time After Sleep Onset (WASO) from baseline (minutes) Significant decrease (p=0.0006)Significant decrease (p<0.0001)-
Change in Objective Total Sleep Time (TST) from baseline (minutes) -Increased (p<0.0001)-
Change in Subjective Total Sleep Time (TST) from baseline (minutes) -Increased (p<0.0001)-

Source: Adapted from a randomized, placebo-controlled trial in adult patients.[1][9]

Experimental Protocols

Protocol 1: Induction of Cataplexy-Like Events in Mice

This protocol is based on studies demonstrating this compound-induced cataplexy in the presence of a rewarding stimulus.[10][11][12]

Objective: To assess the potential of this compound to induce cataplexy-like events in wild-type mice.

Materials:

  • This compound (and vehicle control)

  • Wild-type mice

  • Rewarding stimulus (e.g., chocolate)

  • EEG/EMG recording equipment

  • Video recording equipment

Procedure:

  • Animal Preparation: Implant mice with electrodes for EEG and EMG recording to monitor sleep-wake states and muscle tone. Allow for a recovery period.

  • Habituation: Habituate the mice to the recording chamber and the presence of the rewarding stimulus.

  • Baseline Recording: Record baseline EEG/EMG and behavior for a set period (e.g., 6 hours) with access to regular chow.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at the desired doses.

  • Test Condition: Immediately after injection, provide the mice with the rewarding stimulus (e.g., a small piece of chocolate) in addition to their regular chow.

  • Recording: Record EEG/EMG and video for a defined period (e.g., 6 hours) post-injection.

  • Data Analysis: Score the recordings for wakefulness, NREM sleep, REM sleep, and cataplexy. Cataplexy is typically identified as a period of at least 10 seconds of muscle atonia while the EEG shows activity consistent with wakefulness or REM sleep.

Mandatory Visualizations

Orexin_Signaling_Pathway cluster_pre Hypothalamus cluster_post Arousal Centers cluster_antagonist Pharmacological Intervention OrexinNeuron Orexin Neuron LocusCoeruleus Locus Coeruleus (Norepinephrine) OrexinNeuron->LocusCoeruleus Orexin A/B Tuberomammillary Tuberomammillary Nucleus (Histamine) OrexinNeuron->Tuberomammillary Orexin A/B DorsalRaphe Dorsal Raphe (Serotonin) OrexinNeuron->DorsalRaphe Orexin A/B Wakefulness Wakefulness Promotion LocusCoeruleus->Wakefulness Tuberomammillary->Wakefulness DorsalRaphe->Wakefulness This compound This compound This compound->LocusCoeruleus Blocks OX1/OX2 This compound->Tuberomammillary Blocks OX1/OX2 This compound->DorsalRaphe Blocks OX1/OX2 Sleep Sleep Promotion This compound->Sleep Leads to

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis AnimalPrep Animal Preparation (EEG/EMG Implantation) Habituation Habituation to Recording Chamber AnimalPrep->Habituation Baseline Baseline Recording (No Drug, No Reward) Habituation->Baseline DrugAdmin Drug Administration (this compound or Vehicle) Baseline->DrugAdmin Test Test Condition (Rewarding Stimulus) DrugAdmin->Test Recording Data Recording (EEG/EMG and Video) Test->Recording Scoring Sleep/Wake Scoring Recording->Scoring Cataplexy Cataplexy Identification Scoring->Cataplexy Stats Statistical Analysis Cataplexy->Stats

Caption: Workflow for investigating this compound-induced cataplexy-like events.

References

Almorexant Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Almorexant dosage and mitigate off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] It functions by inhibiting the downstream signaling pathways activated by orexin-A and orexin-B, such as intracellular Ca2+ mobilization.[1][2] Notably, this compound exhibits a remarkably slow dissociation rate from the OX2 receptor, which may contribute to a prolonged duration of action.[1][3][4]

Q2: What were the main reasons for the discontinuation of this compound's clinical development?

A2: The clinical development of this compound was discontinued primarily due to concerns about hepatic safety.[1] Specifically, transient increases in liver enzymes were observed in some trial participants, indicating potential liver toxicity.[1][5]

Q3: What are the known on-target and potential off-target effects of this compound at different dosages?

A3: On-target effects are related to its sleep-promoting properties. Off-target effects observed in clinical trials included somnolence, fatigue, headache, and nausea.[6] Muscular weakness was reported at higher doses (e.g., 400 mg in healthy elderly subjects).[6] Researchers should be vigilant for these effects in their experimental models.

Q4: How can I differentiate between the desired sedative effects and potential CNS off-target effects in my animal models?

A4: Careful behavioral observation is key. While sedation and sleep induction are expected, look for adverse neurological signs not typically associated with natural sleep, such as ataxia, tremors, or unusual postures. Comparing the behavioral phenotype to that of orexin receptor knockout mice can also be informative.[7][8] Additionally, specific motor coordination tests (e.g., rotarod) can help quantify unintended motor impairments.

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is characterized by rapid absorption, with a median time to maximum plasma concentration (tmax) of approximately 1.0 to 2.3 hours.[6][9] It has a relatively long terminal half-life.[6] However, plasma concentrations decrease to about 20% of the maximum concentration within 8 hours post-administration.[6][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High inter-individual variability in response Differences in metabolism (e.g., CYP3A4 activity). Differences in blood-brain barrier penetration.Ensure a homogenous animal population (age, sex, strain). Consider pre-screening for baseline sleep patterns. If using different species, be aware of potential metabolic differences.
Unexpected behavioral side effects (e.g., excessive motor impairment) Dosage is too high, leading to off-target effects. The effect may be on-target but exaggerated at the tested dose.Perform a dose-response study to identify the minimal effective dose for the desired sleep-promoting effect. Include motor function assessments (e.g., beam walking, grip strength) at each dose level.
Lack of efficacy in promoting sleep Insufficient dosage. Poor bioavailability of the formulation. The timing of administration is not aligned with the active phase of the animal.Verify the formulation and administration route. Increase the dose systematically. Administer this compound at the beginning of the subject's active phase (e.g., the beginning of the dark cycle for nocturnal rodents).[8]
Observing tolerance to the sleep-promoting effects Potential for receptor downregulation or other compensatory mechanisms with chronic administration.Design studies to include washout periods. If chronic dosing is necessary, monitor sleep parameters over time to characterize the development of tolerance.

Quantitative Data Summary

Table 1: this compound In Vitro Receptor Binding and Potency

ParameterOrexin 1 Receptor (OX1R)Orexin 2 Receptor (OX2R)Reference
IC50 (nM) 6.63.4[2]
Kd (nM) 1.30.17[3][4]
Antagonism Type CompetitiveNoncompetitive-like[3][4]
Dissociation Rate FastRemarkably Slow[3][4]

Table 2: Summary of this compound Clinical Trial Dosages and Key Findings

DoseSubject PopulationKey Efficacy FindingsKey Adverse EventsReference
100 mg, 200 mg Adults with chronic primary insomnia200 mg significantly decreased wake time after sleep onset and increased total sleep time.Adverse events were similar to placebo.[10][11]
100 mg, 200 mg, 400 mg Healthy elderly subjectsDose-dependent decrease in alertness.Somnolence, fatigue, headache, nausea. Muscular weakness at 400 mg.[6]
100, 200, 400, 1000 mg Healthy subjects (multiple doses)Reduced vigilance and coordination at ≥400 mg. Trend towards shorter latency to deep sleep.Dose-dependent increases in somnolence.[12]

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonism of this compound at OX1 and OX2 receptors.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing either human OX1R or OX2R.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

    • Stimulate the cells with a known concentration of an orexin agonist (e.g., orexin-A).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Protocol 2: In Vivo Rodent Sleep and Locomotor Activity Assessment

Objective: To evaluate the in vivo efficacy and potential motor side effects of this compound.

Methodology:

  • Animal Model: Use adult male rats (e.g., Wistar) or mice (e.g., C57BL/6).

  • Surgical Implantation (for EEG/EMG): For detailed sleep analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period.

  • Habituation: Acclimate the animals to the recording chambers and administration procedures.

  • Drug Administration: Administer this compound orally at various doses (e.g., 30, 100, 300 mg/kg for rats) or vehicle at the beginning of the dark (active) phase.[2]

  • Data Acquisition:

    • Sleep: Record EEG/EMG signals continuously for at least 24 hours post-dosing.

    • Locomotor Activity: Use automated activity monitors (e.g., infrared beam breaks) to record horizontal and vertical movements.

  • Data Analysis:

    • Sleep: Score the EEG/EMG recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.

    • Locomotor Activity: Analyze the activity data to determine total distance traveled, rearing frequency, etc.

    • Compare the effects of different this compound doses to the vehicle control.

Visualizations

Orexin_Signaling_Pathway Orexin Orexin A / B OX1R OX1 Receptor (Gq-coupled) Orexin->OX1R OX2R OX2 Receptor (Gq/Gi-coupled) Orexin->OX2R This compound This compound This compound->OX1R This compound->OX2R PLC PLC OX1R->PLC OX2R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Arousal Wakefulness & Arousal Ca_release->Arousal PKC->Arousal

Caption: this compound blocks Orexin A/B from activating OX1/OX2 receptors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation Binding Radioligand Binding Assay (Determine Kd, Selectivity) Functional Ca²⁺ Mobilization Assay (Determine IC50, Potency) Binding->Functional DoseSelection Dose-Response Study (e.g., 10, 30, 100 mg/kg) Functional->DoseSelection Efficacy Sleep Recording (EEG/EMG) (Measure Sleep Architecture) DoseSelection->Efficacy Safety Behavioral & Motor Tests (Rotarod, Open Field) DoseSelection->Safety TherapeuticWindow Determine Therapeutic Window (Efficacy vs. Side Effects) Efficacy->TherapeuticWindow Safety->TherapeuticWindow

Caption: Workflow for optimizing this compound dosage in experiments.

References

Troubleshooting inconsistent results in Almorexant sleep studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Almorexant in sleep studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistent results and optimize your experimental design.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sleep studies.

Question: Why am I observing high variability in sleep latency and efficiency in my this compound-treated animals?

Answer:

High variability in response to this compound can stem from several factors. Consider the following troubleshooting steps:

  • Habituation Period: Ensure an adequate habituation period for the animals to the experimental environment (e.g., recording chambers, tethering). The "first-night effect" can lead to altered sleep patterns, and sufficient acclimatization is crucial for stable baseline recordings.[1]

  • Dosing and Formulation:

    • Formulation: The formulation of this compound can significantly impact its absorption and bioavailability.[2][3] Inconsistent preparation or changes in vehicle can lead to variable plasma concentrations. Ensure a consistent and validated formulation protocol.

    • Timing of Administration: this compound's efficacy is influenced by the circadian cycle, with greater effects observed during the active phase when endogenous orexin levels are highest.[4] Administer the drug at a consistent time relative to the light-dark cycle.

  • Animal-Specific Factors:

    • Sex Differences: Preclinical studies have shown sex-based differences in sleep architecture. Ensure your study is adequately powered to detect sex-specific effects, or that sexes are analyzed separately.

    • Genetic Background: The genetic background of the animal model can influence the response to orexin antagonists. Use a consistent and well-characterized strain.

  • Experimental Procedure:

    • Handling Stress: Minimize animal handling stress, as it can impact sleep patterns. Gentling and consistent handling procedures are recommended.

    • Environmental Stability: Maintain a stable and controlled environment (temperature, humidity, light, and sound) throughout the study.

Question: My results show a weaker than expected or no significant effect of this compound on sleep, even at higher doses. What could be the cause?

Answer:

A lack of efficacy can be perplexing. Here are potential reasons and solutions:

  • Pharmacokinetics:

    • Route of Administration: Oral administration can lead to variability in absorption. Consider alternative routes if consistent plasma levels are critical and cannot be achieved orally.

    • Metabolism: this compound is metabolized by hepatic enzymes.[5] Factors influencing liver function could alter drug clearance and efficacy.

  • Receptor Occupancy: A certain threshold of orexin receptor occupancy is required to induce sleep. It's possible that the doses used are not achieving sufficient receptor blockade in your specific model or experimental conditions.

  • Off-Target Effects: While this compound is a dual orexin receptor antagonist, the possibility of off-target effects at very high concentrations cannot be entirely ruled out, though studies suggest it is specific to orexin receptors.[6]

  • Data Analysis:

    • Sleep Scoring Criteria: Ensure consistent and validated criteria for scoring sleep stages. Inconsistent scoring can mask true drug effects.

    • Statistical Power: Your study may be underpowered to detect subtle but significant effects. A power analysis is recommended during the experimental design phase.

Question: I am observing paradoxical effects, such as increased wakefulness or hyperactivity, after this compound administration. How can this be explained?

Answer:

Paradoxical reactions are rare but can occur. Potential explanations include:

  • Dose-Response Relationship: In some cases, very low or very high doses of a drug can produce effects opposite to those expected. A comprehensive dose-response study is essential to characterize the full pharmacological profile of this compound in your model.

  • Interaction with Other Factors: Consider potential interactions with other experimental variables or substances. For example, co-administration with other compounds could lead to unexpected effects.

  • Cataplexy-like Behavior: At higher doses, especially when combined with rewarding stimuli like chocolate, this compound has been shown to induce cataplexy-like behaviors in mice.[7] This could be misinterpreted as a change in wakefulness. Careful behavioral observation is key.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive dual orexin receptor antagonist.[5] It blocks the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[5] The orexin system is a key regulator of wakefulness, so by antagonizing these receptors, this compound promotes sleep.[4][5]

Q2: What are the expected effects of this compound on sleep architecture?

A2: In clinical and preclinical studies, this compound has been shown to:

  • Increase Total Sleep Time (TST): By reducing the time spent awake.[5][8]

  • Decrease Wake After Sleep Onset (WASO): Promoting sleep maintenance.[5][9]

  • Decrease Latency to Persistent Sleep (LPS): Reducing the time it takes to fall asleep.[9][10]

  • Increase REM Sleep: this compound has been observed to dose-dependently increase the duration of REM sleep.[8][11][12]

Q3: What were the reasons for the discontinuation of this compound's clinical development?

A3: The clinical development of this compound was discontinued in January 2011 due to concerns about its side effect profile, specifically observations of elevated liver enzymes in some trial participants, suggesting potential hepatic safety issues.[5]

Q4: Are there any known drug interactions with this compound?

A4: Yes, this compound can interact with other drugs. For example, it has been shown to be a moderate inhibitor of the metabolic enzyme CYP2D6, which can increase the exposure to drugs metabolized by this enzyme, such as desipramine.[13]

Data Presentation

Table 1: Effects of this compound on Polysomnography (PSG) Parameters in Primary Insomnia Patients (Mean Change from Placebo)

DoseSleep Efficiency (SE)Wake After Sleep Onset (WASO)Latency to Persistent Sleep (LPS)Total Sleep Time (TST)
100 mg +4.6%[9]-29 min[9]-10.4 min+38.9 min[9]
200 mg +10.1%[9]-42 min[9]-15 min[9]+64.8 min[9]
400 mg +14.4%[9]-54 min[9][10]-18 min[9][10]+69.7 min[14]

Table 2: Effects of this compound on Sleep Parameters in Elderly Patients with Primary Insomnia (Mean Change from Placebo)

DoseWake After Sleep Onset (WASO)Total Sleep Time (TST)Latency to Persistent Sleep (LPS)
25 mg -10.4 min[15]+14.3 min[15]Not Statistically Significant[15]
50 mg -19.2 min[15]+30.8 min[15]Not Statistically Significant[15]
100 mg -31.4 min[15]+44.5 min[15]Not Statistically Significant[15]
200 mg -46.5 min[15]+55.1 min[15]-10.2 min[15]

Table 3: Effects of this compound on Sleep in C57BL/6 Mice (Administered at the beginning of the dark phase)

DoseChange in Wake TimeChange in NREM Sleep TimeChange in REM Sleep Time
25 mg/kg Decreased for the first 2 hours[8][12]Increased[8]Increased[8]
100 mg/kg Decreased for the first 4 hours[8][12]Increased[8]Increased[8]
300 mg/kg Decreased from hour 2 to 7[8][12]Increased[8]Increased, with a prolonged effect[8][12]

Experimental Protocols

Protocol for Polysomnography (PSG) in Rodents

This protocol outlines the key steps for conducting PSG studies in rodents to evaluate the effects of this compound.

1. Animal Model and Housing:

  • Species: C57BL/6J mice are commonly used.[6]

  • Housing: House animals individually to prevent social interaction from influencing sleep. Maintain a strict 12:12 hour light-dark cycle and a controlled environment (temperature: 22-24°C, humidity: 40-60%).

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail or isoflurane).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame.

  • Electrode Placement:

    • EEG: Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.

    • EMG: Insert two stainless steel wire electrodes into the nuchal (neck) muscles for EMG recording to measure muscle tone.

  • Headmount: Secure the electrodes to a headmount connector with dental cement.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least 7 days before starting experiments.

3. Habituation and Recording:

  • Habituation: Connect the animal to the recording cable and place it in the recording chamber for at least 2-3 days to habituate to the setup.

  • Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (typically oral gavage) at a consistent time, usually at the beginning of the dark (active) phase.

  • Data Acquisition: Record EEG and EMG signals continuously for at least 24 hours post-administration using a data acquisition system. A sampling rate of at least 256 Hz is recommended.

4. Data Analysis:

  • Sleep Scoring: Manually or automatically score the recordings in 4- or 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on the EEG and EMG signals.

  • Parameter Calculation: Calculate key sleep parameters, including:

    • Total time spent in each stage (Wake, NREM, REM)

    • Sleep efficiency (Total sleep time / Total recording time)

    • Sleep latency (Time from lights out to the first epoch of sleep)

    • Bout duration and number for each stage

Visualizations

Almorexant_Signaling_Pathway cluster_0 Hypothalamic Orexin Neuron cluster_1 Wake-Promoting Neuron Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin-A & Orexin-B Orexin_Neuron->Orexin_Peptides Releases Wake_Neuron Postsynaptic Neuron (e.g., in Locus Coeruleus, TMN) Wakefulness Wakefulness Wake_Neuron->Wakefulness Promotes OX1R OX1R OX1R->Wake_Neuron Activates OX2R OX2R OX2R->Wake_Neuron Activates Orexin_Peptides->OX1R Binds to Orexin_Peptides->OX2R Binds to This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound's mechanism of action in the orexin signaling pathway.

Almorexant_Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimation (1 week) B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgery Recovery (7-10 days) B->C D Habituation to Recording Setup (2-3 days) C->D E Baseline PSG Recording (24 hours) D->E F This compound/Vehicle Administration E->F G Post-Dose PSG Recording (24 hours) F->G H Data Scoring & Analysis (Wake, NREM, REM) G->H I Statistical Analysis H->I

Caption: A typical experimental workflow for an this compound sleep study in rodents.

Troubleshooting_Logic Start Inconsistent Results Observed Q1 High variability in sleep parameters? Start->Q1 Start Troubleshooting A1_1 Check Habituation Protocol Q1->A1_1 Yes Q2 Weaker than expected or no effect? Q1->Q2 No A1_2 Verify Dosing & Formulation Consistency A1_1->A1_2 A1_3 Consider Animal-Specific Factors (Sex, Strain) A1_2->A1_3 A2_1 Review Pharmacokinetics (Route, Metabolism) Q2->A2_1 Yes Q3 Paradoxical effects (e.g., hyperactivity)? Q2->Q3 No A2_2 Assess Dose-Response Relationship A2_1->A2_2 A2_3 Confirm Statistical Power A2_2->A2_3 A3_1 Investigate Full Dose-Response Curve Q3->A3_1 Yes A3_2 Rule out Interactions with Other Variables A3_1->A3_2 A3_3 Observe for Cataplexy-like Behaviors A3_2->A3_3

References

How to minimize stress in animals during Almorexant administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize stress in laboratory animals during the administration of Almorexant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound (ACT-078573) is a competitive, dual orexin receptor antagonist.[1] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2.[1][2] The orexin system is a key regulator of wakefulness; by inhibiting this system, this compound promotes sleep.[3][4] It was initially developed for the treatment of insomnia.[1][5]

Q2: What is the recommended administration route for this compound in preclinical studies? this compound is orally active and is most commonly administered via oral gavage (p.o.) in animal models, including rats and mice.[2][6] Intraperitoneal (i.p.) injection has also been documented.[7]

Q3: What is a suitable vehicle for preparing this compound for oral administration? In several rodent studies, this compound has been successfully dissolved in a 20% Captisol solution for oral delivery.[7] The choice of vehicle should always be validated for compatibility and to ensure it does not produce confounding effects.

Q4: Can the stress of administration affect experimental outcomes? Yes. Stress, particularly from improper handling and restraint during procedures like injection or gavage, can lead to significant physiological and behavioral changes in animals.[8] These responses, which include alterations in cardiovascular and hormonal systems, can increase data variability and act as a confounding variable in pharmacological studies, potentially impacting the reproducibility and validity of the results.[8][9]

Troubleshooting Guide: Oral Gavage Administration

Q5: My animals exhibit significant resistance and signs of distress during oral gavage. What am I doing wrong? Distress during oral gavage is a common issue that can often be traced to specific procedural elements. Key causes include:

  • Improper Restraint: The animal must be restrained firmly but gently, with its head and body aligned vertically to straighten the esophagus.[10] Overly forceful restraint is a significant stressor.[8]

  • Incorrect Gavage Needle (Cannula) Size: Using a needle that is too large or too long for the animal can cause discomfort and potential injury.[11][12]

  • Incorrect Placement: If resistance is felt, the needle may be entering the trachea instead of the esophagus. Never force the needle.[11][13] Fluid bubbling from the nose is a critical sign of aspiration and the procedure must be stopped immediately.[13]

  • Lack of Acclimatization: Animals that have not been adequately handled prior to the procedure will experience more stress.[13]

Q6: How can I refine my oral gavage technique to minimize animal stress? Several refinement techniques can significantly reduce stress and improve animal welfare:

  • Habituation: Handle the animals for several days leading up to the experiment to acclimatize them to the researcher.[13]

  • Use Flexible Gavage Tubes: Studies have shown that flexible, soft-tipped plastic feeding tubes are safer and can reduce the risk of esophageal trauma compared to rigid metal needles.[13]

  • Sucrose Pre-coating: A study demonstrated that coating the tip of the gavage needle with a sucrose solution reduces the time required for the procedure and decreases observable stress behaviors.[10][14]

  • Correct Measurement: Before insertion, measure the tube from the animal's mouth to the last rib to ensure it will reach the stomach without going too far.[10][11]

  • Proper Technique: Allow the animal to swallow the tube as it is gently advanced; gravity should assist its passage down the esophagus.[10][12]

Q7: What are the key behavioral and physiological signs of stress to monitor? Recognizing stress is critical for intervention. Monitor animals during and after the procedure for the following indicators.

Category Stress Indicators Source
Behavioral (Acute) Vocalization, struggling, urination/defecation during the procedure, attempts to bite.[8]
Behavioral (Post-Procedure) Hunched posture, reduced grooming, decreased locomotor activity, porphyrin secretions ("red tears") in rats.[15]
Physiological Changes in body weight, increased heart rate, elevated plasma corticosterone levels.[8][9][15]

Experimental Protocols & Methodologies

Protocol: Stress-Minimized Oral Gavage in Mice

This protocol incorporates refinement techniques to reduce animal distress.

1. Preparation:

  • Animal Acclimatization: Handle mice for at least 3-5 minutes per day for 3-5 days prior to the first gavage session.

  • Vehicle Preparation: Prepare the this compound solution (e.g., in 20% Captisol) and draw the calculated dose into a syringe.[7] The maximum recommended volume should not exceed 10 ml/kg of the animal's body weight.[12]

  • Gavage Needle Selection: Select an appropriately sized flexible plastic feeding tube with a soft tip.[13] (See Table 2 for sizing).

  • Needle Measurement: Hold the gavage tube alongside the mouse and mark the tube at the level of the mouth when the tip is at the last rib. This prevents over-insertion.[11]

  • Sucrose Coating (Optional but Recommended): Dip the tip of the gavage needle into a sucrose solution.[10][14]

2. Restraint and Administration:

  • Gently but firmly scruff the mouse, securing the loose skin over the shoulders to immobilize the head. The body should be in an upright, vertical position.[11]

  • Insert the needle into the side of the mouth, advancing it gently along the roof of the mouth toward the back of the throat.[13]

  • The mouse should exhibit a swallowing reflex.[12] Allow the tube to slide gently down the esophagus to the pre-measured mark. Do not apply force. If there is any resistance, withdraw and start again.[11]

  • Administer the substance slowly to prevent reflux.[12]

  • Gently remove the needle along the same path of insertion.

3. Post-Administration Monitoring:

  • Return the animal to its home cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., coughing, choking, fluid from the nose).[12]

  • Continue to monitor for other behavioral signs of stress over the next hour.

Data Presentation: Quantitative Guides

Table 1: Recommended Maximum Oral Gavage Volumes Based on a maximum of 10 ml/kg body weight.[12]

Animal Body Weight (g) Max Volume (ml)
Mouse200.2
Mouse250.25
Mouse300.3
Rat2502.5
Rat3503.5
Rat5005.0

Table 2: Gavage Needle Sizing Guide for Mice [12]

Weight Range (g) Gauge Length (inches) Ball Diameter (mm)
15-20221 - 1.51.25
20-25201 - 22.25
25-35181.5 - 32.25

Visualizations

Almorexant_Mechanism cluster_0 Hypothalamus cluster_1 Arousal Centers (e.g., Locus Coeruleus) Orexin_Neurons Orexin Neurons Orexin_Peptides Orexin A & B Orexin_Neurons->Orexin_Peptides Synthesizes OX1R Orexin Receptor 1 (OX1R) Arousal Wakefulness & Arousal OX1R->Arousal Promotes OX2R Orexin Receptor 2 (OX2R) OX2R->Arousal Promotes Orexin_Peptides->OX1R Activates Orexin_Peptides->OX2R Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound's mechanism as a dual orexin receptor antagonist.

Gavage_Workflow start Start: Acclimatize Animal prep Prepare this compound Dose & Select Correct Gavage Needle start->prep 1. Pre-Procedure measure Measure Needle Length Against Animal prep->measure restrain Gently Restrain Animal in Vertical Position measure->restrain 2. Procedure administer Administer Dose Slowly via Oral Gavage restrain->administer monitor Return to Cage & Monitor for Distress administer->monitor 3. Post-Procedure end End of Procedure monitor->end

Caption: Experimental workflow for stress-minimized oral gavage.

Stress_Impact Stressors Procedural Stressors (e.g., Handling, Restraint, Gavage) Response Animal's Stress Response Stressors->Response Induces Indicators Observable Indicators (Behavioral & Physiological) Response->Indicators Leads to Impact Negative Impact on Research Response->Impact Causes Indicators->Impact Signals

Caption: Relationship between procedural stressors and experimental impact.

References

Navigating Almorexant Dosage in Geriatric Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing almorexant in elderly animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dose adjustment for this specific demographic, ensuring experimental accuracy and animal welfare.

Troubleshooting Guide: Common Issues in this compound Dosing for Elderly Animals

Issue Potential Cause Troubleshooting Steps
Excessive Sedation or Prolonged Recovery Age-related decline in hepatic metabolism leading to increased drug exposure.[1][2] Increased blood-brain barrier permeability in older animals.[3]1. Reduce the dose: Start with a 25-50% reduction from the standard adult dose. 2. Increase the dosing interval: Allow for longer clearance times between administrations. 3. Monitor plasma levels: If available, therapeutic drug monitoring can help tailor the dose.[1] 4. Careful clinical observation: Closely monitor for signs of excessive sedation, ataxia, or respiratory depression.
Lack of Efficacy at Standard Doses While less common in elderly animals, individual variations in metabolism or receptor sensitivity can occur.1. Gradual dose escalation: If no adverse effects are observed at the initial low dose, consider a cautious, incremental increase while monitoring for both efficacy and side effects. 2. Confirm drug administration: Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to rule out delivery issues. 3. Evaluate animal health: Underlying health conditions in aged animals can influence drug response.
Adverse Events (e.g., Liver Enzyme Elevation) This compound's development was halted due to concerns about hepatic safety in humans.[4] Elderly animals may have compromised liver function, increasing their susceptibility.[5]1. Baseline liver function tests: Assess liver enzyme levels (e.g., ALT, AST) before initiating the study. 2. Periodic monitoring: Monitor liver enzymes throughout the study, especially during chronic administration. 3. Discontinue use if significant elevations occur: If liver enzymes rise to clinically significant levels, cease this compound administration.
Inconsistent Results Across a Cohort Increased physiological variability is a hallmark of aging.1. Increase sample size: A larger cohort can help account for individual differences. 2. Stratify by health status: If possible, group animals based on pre-experimental health assessments. 3. Individual dose adjustments: Be prepared to tailor the dose for individual animals based on their response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for elderly rodents?

A1: There are no definitive studies establishing a specific dose for elderly rodents. However, based on general principles of geriatric pharmacology, a conservative approach is recommended.[1][3] Start with a dose that is 25-50% lower than the effective dose reported in adult animals. For instance, studies in adult mice have used doses ranging from 10 mg/kg to 300 mg/kg.[6][7] A starting dose of 5-15 mg/kg for an elderly mouse would be a reasonable starting point, with careful observation for effect and any adverse signs.

Q2: How does the metabolism of this compound impact its use in older animals?

A2: this compound is extensively metabolized by the liver.[8][9] Aging is often associated with a decline in hepatic blood flow and enzyme activity, which can lead to decreased drug clearance and a longer elimination half-life.[2] This means the drug may stay in the system longer and at higher concentrations in older animals compared to their younger counterparts, increasing the risk of side effects.

Q3: What specific parameters should be monitored when administering this compound to elderly animals?

A3: A comprehensive monitoring plan should include:

  • Behavioral assessments: Observe for the desired sedative or sleep-promoting effects, as well as any signs of excessive sedation, ataxia, or distress.

  • Physiological monitoring: Monitor body weight, food and water intake, and general activity levels.

  • Biochemical monitoring: Periodically assess liver enzymes (ALT, AST) and kidney function (BUN, creatinine), especially in long-term studies.[10]

Q4: Are there any known contraindications for using this compound in aged animal models?

A4: While specific contraindications for elderly animals have not been formally established, caution is advised in animals with pre-existing liver or kidney disease.[1][5] Given that the development of this compound was stopped due to liver safety concerns in humans, it is prudent to avoid its use in animals with known hepatic impairment.[4]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Elderly vs. Adult Rodents

  • Animal Groups:

    • Group 1: Adult mice/rats (e.g., 3-6 months old)

    • Group 2: Elderly mice/rats (e.g., 18-24 months old)

  • Drug Administration:

    • Administer a single oral dose of this compound. The dose should be selected based on literature, with a lower dose for the elderly group as a starting point.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Plasma Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters for each group:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

    • Compare the parameters between the adult and elderly groups to determine age-related differences in drug disposition.

Protocol 2: Behavioral Assessment of Sedation in Elderly Rodents

  • Animal Groups:

    • Group 1: Elderly mice/rats receiving vehicle control.

    • Group 2: Elderly mice/rats receiving a low dose of this compound.

    • Group 3: Elderly mice/rats receiving a medium dose of this compound.

  • Drug Administration:

    • Administer the vehicle or this compound via the intended experimental route (e.g., oral gavage).

  • Behavioral Tests:

    • Open Field Test: Assess locomotor activity and exploratory behavior at peak drug effect time. A significant reduction in distance traveled and rearing frequency would indicate sedation.

    • Rotarod Test: Evaluate motor coordination and balance. A decreased latency to fall would suggest motor impairment due to sedation.

    • Righting Reflex: A simple test where the animal is placed on its back. The time it takes to right itself can be a measure of the level of sedation.

  • Data Analysis:

    • Compare the performance in each behavioral test between the vehicle and this compound-treated groups.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine a dose-response relationship for the sedative effects.

Visualizations

Almorexant_Signaling_Pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin_A_B Orexin-A and Orexin-B OX1R Orexin 1 Receptor (OX1R) Orexin_A_B->OX1R Binds to OX2R Orexin 2 Receptor (OX2R) Orexin_A_B->OX2R Binds to Wakefulness Promotion of Wakefulness OX1R->Wakefulness OX2R->Wakefulness This compound This compound This compound->OX1R Antagonizes This compound->OX2R Antagonizes

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Dose_Adjustment_Workflow start Start: Plan to use this compound in Elderly Model step1 Review Literature for Adult Doses start->step1 step2 Calculate Initial Dose (25-50% of Adult Dose) step1->step2 step3 Conduct Pilot Study with Small Cohort step2->step3 decision1 Observe for Efficacy and Adverse Effects step3->decision1 step4a Dose is Effective and Well-Tolerated decision1->step4a Yes step4b Excessive Sedation or Adverse Effects decision1->step4b Adverse Effects step4c Lack of Efficacy decision1->step4c No Efficacy step5a Proceed with Main Study step4a->step5a step5b Reduce Dose and Re-evaluate step4b->step5b step5c Cautiously Increase Dose and Re-evaluate step4c->step5c end End: Optimized Dose for Main Experiment step5a->end step5b->step3 step5c->step3 Troubleshooting_Logic start Issue Encountered with this compound Dosing q1 Is there excessive sedation? start->q1 a1_yes Reduce dose and/or increase dosing interval q1->a1_yes Yes q2 Is there a lack of efficacy? q1->q2 No end Resolution a1_yes->end a2_yes Confirm administration, then consider cautious dose escalation q2->a2_yes Yes q3 Are there signs of toxicity (e.g., elevated liver enzymes)? q2->q3 No a2_yes->end a3_yes Discontinue administration and assess animal health q3->a3_yes Yes q3->end No a3_yes->end

References

Almorexant and Cataplexy in Research Animals: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for the dual orexin receptor antagonist, almorexant, to induce cataplexy in research animals. This guide offers troubleshooting advice and frequently asked questions to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2][3][4][5] The orexin system is a key regulator of wakefulness and arousal. By antagonizing these receptors, this compound promotes sleep.[1][6]

Q2: Can this compound induce cataplexy in research animals?

The potential for this compound to induce cataplexy is highly dependent on the animal model and experimental conditions. In murine models of narcolepsy, such as orexin/ataxin-3 transgenic mice which have a partial loss of orexin neurons, this compound has been shown to exacerbate pre-existing cataplexy.[7][8][9] In wild-type mice, this compound does not typically induce cataplexy under baseline conditions.[2][3] However, when wild-type mice are presented with a rewarding stimulus, such as chocolate, this compound can dose-dependently increase the incidence of cataplexy-like events.[10][11][12]

Q3: Why is there a discrepancy in findings regarding this compound and cataplexy?

Early preclinical studies and some reports did not identify cataplexy as a significant concern.[1] The discrepancies in findings can be attributed to several factors:

  • Animal Model: The genetic background of the animal model is critical. Animals with a compromised orexin system are more susceptible to cataplexy induction by orexin antagonists.[7][8][9]

  • Experimental Conditions: The presence of strong positive emotional stimuli or rewards can unmask a latent potential for this compound to induce cataplexy in otherwise healthy animals.[10][11][12]

  • Definition of Cataplexy: A standardized definition of cataplexy in murine models is crucial for accurate assessment and comparison across studies.[13][14][15]

Q4: What are the typical dosages of this compound used in studies investigating cataplexy?

Dosages in murine studies have ranged from 30 mg/kg to 300 mg/kg. A dose of 100 mg/kg has been shown to maximally promote cataplexy in narcoleptic mouse models.[7][8][9] In wild-type mice, cataplexy was observed in a dose-dependent manner when combined with a rewarding stimulus, with effects seen at both 30 mg/kg and 100 mg/kg.[10][11]

Troubleshooting Guide

Issue: Unexpected cataplexy-like events are observed in wild-type animals treated with this compound.

Possible Causes and Solutions:

  • Presence of Uncontrolled Rewarding Stimuli:

    • Troubleshooting Step: Carefully review the experimental environment for any potential rewarding stimuli that could be triggering the events. This could include palatable food items, social interactions, or novel objects.

    • Solution: Standardize the experimental environment to minimize uncontrolled stimuli. If a rewarding stimulus is part of the protocol, its presentation should be consistent across all animals and groups.

  • Misinterpretation of Behavior:

    • Troubleshooting Step: Ensure that the observed events meet the consensus criteria for murine cataplexy. Cataplexy is characterized by an abrupt loss of muscle tone (nuchal atonia) lasting at least 10 seconds, with the animal remaining immobile, and preceded by at least 40 seconds of wakefulness.[13][14][15] The electroencephalogram (EEG) during the episode is typically dominated by theta activity.

    • Solution: Implement simultaneous video recording with electromyography (EMG) and EEG monitoring to accurately classify behavioral states and differentiate cataplexy from REM sleep or other behaviors.

Issue: No cataplexy is observed in a narcoleptic animal model after this compound administration.

Possible Causes and Solutions:

  • Insufficient Drug Dosage:

    • Troubleshooting Step: Verify the administered dose of this compound.

    • Solution: A dose-response study may be necessary to determine the optimal dose for inducing or exacerbating cataplexy in your specific model. Studies have shown that 100 mg/kg can be effective.[7][8][9]

  • Timing of Observation:

    • Troubleshooting Step: Review the timing of your behavioral observations relative to drug administration.

    • Solution: Administer this compound at the beginning of the animal's active phase (dark period for nocturnal rodents) and conduct continuous monitoring, as the propensity for cataplexy may be highest during this time.[7]

Data Presentation

Table 1: Effects of this compound on Cataplexy in Orexin/Ataxin-3 Transgenic (TG) Mice

Dosage (mg/kg)Time Spent in Cataplexy (s/12h)Mean Cataplexy Bout Duration (s)Number of Cataplexy Bouts (/12h)
Vehicle~200~25~8
30~300~30~10
100~600~35~17
300~450~30~15

Data are approximate values based on graphical representations in Black et al., 2013.[7]

Table 2: Cataplexy in Wild-Type (WT) Mice with this compound and a Rewarding Stimulus (Chocolate)

Dosage (mg/kg)Percentage of Time in CataplexyNumber of Cataplexy BoutsPercentage of Mice Exhibiting Cataplexy
Vehicle + Chocolate0%00%
30 + Chocolate~2%~550%
100 + Chocolate~4%~12100%

Data are approximate values based on text descriptions in Mahoney et al., 2019.[10][11]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cataplexy in a Murine Model of Narcolepsy

This protocol is adapted from the methodology described by Black et al. (2013).[7]

  • Animal Model: Orexin/ataxin-3 transgenic mice and wild-type littermate controls.

  • Surgical Implantation: Surgically implant electrodes for EEG and EMG recording to monitor sleep-wake states and muscle tone.

  • Housing: House mice individually in recording cages with a 12h/12h light/dark cycle.

  • Drug Administration:

    • Administer this compound (30, 100, 300 mg/kg) or vehicle intraperitoneally at the beginning of the dark (active) phase.

    • Employ a counterbalanced crossover design where each mouse receives each treatment.

  • Data Collection:

    • Record EEG, EMG, and video data continuously for 12 hours post-injection.

  • Data Analysis:

    • Score recordings for wakefulness, NREM sleep, REM sleep, and cataplexy.

    • Identify cataplexy based on the consensus criteria: abrupt onset of nuchal atonia for ≥10 seconds, preceded by ≥40 seconds of wakefulness, and accompanied by theta-dominant EEG.[13][14][15]

    • Quantify the total time in cataplexy, number of cataplectic bouts, and mean bout duration.

Visualizations

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin_A Orexin_Neuron->Orexin_A Releases Orexin-A Orexin_B Orexin_B Orexin_Neuron->Orexin_B Releases Orexin-B OX1R OX1 Receptor Wake_Promoting_Centers Wake-Promoting Centers (e.g., Locus Coeruleus, TMN) OX1R->Wake_Promoting_Centers Activates OX2R OX2 Receptor OX2R->Wake_Promoting_Centers Activates Arousal Arousal Wake_Promoting_Centers->Arousal Promotes Orexin_A->OX1R Binds to Orexin_A->OX2R Binds to Orexin_B->OX2R Binds to This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Cataplexy_Assessment_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., WT, TG Narcolepsy) Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Habituation Acclimate to Recording Chamber Surgery->Habituation Drug_Admin Administer this compound or Vehicle (start of active phase) Habituation->Drug_Admin Recording Continuous 12h Video & EEG/EMG Recording Drug_Admin->Recording Scoring Score Vigilance States (Wake, NREM, REM) Recording->Scoring Cataplexy_ID Identify Cataplexy Events (Consensus Criteria) Scoring->Cataplexy_ID Quantification Quantify Cataplexy Metrics Cataplexy_ID->Quantification

Caption: Experimental workflow for assessing cataplexy in mice.

Troubleshooting_Tree Start Unexpected Cataplexy in WT Animals? Check_Stimuli Review for Rewarding Stimuli Start->Check_Stimuli Stimuli_Present Stimuli Present? Check_Stimuli->Stimuli_Present Standardize_Env Standardize Environment Stimuli_Present->Standardize_Env Yes Check_Criteria Review Cataplexy Scoring Criteria Stimuli_Present->Check_Criteria No Standardize_Env->Check_Criteria Criteria_Met Consensus Criteria Met? Check_Criteria->Criteria_Met Implement_EEG_EMG Implement EEG/EMG Monitoring Criteria_Met->Implement_EEG_EMG No/Unsure Valid_Finding Potentially Valid Finding Criteria_Met->Valid_Finding Yes Reclassify Reclassify Behavior Implement_EEG_EMG->Reclassify

Caption: Troubleshooting decision tree for unexpected cataplexy.

References

Almorexant Technical Support Center: Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of Almorexant in solution. Adhering to these guidelines is crucial for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound hydrochloride is a crystalline solid that is soluble in several organic solvents but has limited solubility in aqueous solutions.[1] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity.[1][2]

Key Considerations:

  • DMSO Quality: Use fresh, anhydrous (moisture-free) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[3]

  • Inert Gas: When preparing solutions in organic solvents, it is good practice to purge the vial with an inert gas like nitrogen or argon to minimize potential oxidation.[1]

  • Assistance in Dissolving: If the compound does not dissolve readily, gentle warming to 37°C or sonication in an ultrasonic cleaner can be used to aid dissolution.[4][5]

For quick reference, the solubility in common laboratory solvents is summarized below.

Table 1: Solubility of this compound (Hydrochloride) in Common Solvents

Solvent Approximate Solubility Reference
DMSO 20 - 72 mg/mL [1][3][5]
Dimethylformamide (DMF) ~20 mg/mL [1]
Ethanol ~10 mg/mL [1][5]

| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.25 mg/mL |[1][5] |

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: Due to its poor aqueous solubility, this compound cannot be dissolved directly in buffers or cell culture media.[1] A two-step dilution process starting from a high-concentration DMSO stock is required. The workflow below outlines the recommended procedure.

G cluster_prep Preparation Workflow start Start with solid This compound HCl dissolve Dissolve in fresh, anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). start->dissolve vortex Vortex and/or sonicate until fully dissolved. dissolve->vortex dilute Perform serial dilutions of the DMSO stock with the final aqueous buffer (e.g., PBS, cell media). vortex->dilute final Achieve final desired This compound concentration. Ensure final DMSO % is compatible with the assay (typically <0.1%). dilute->final use Use Immediately final->use G cluster_pathways Primary In Vivo Metabolic Pathways This compound This compound M3_M8 Isomeric Phenols (M3, M8) This compound->M3_M8 Demethylation M5 Aromatic Isoquinolinium Ion (M5) This compound->M5 Dehydrogenation M6 Loss of Phenylglycine Moiety (M6) This compound->M6 Oxidative Dealkylation Conjugates Glucuronic or Sulfonic Acid Conjugates M3_M8->Conjugates Conjugation G start Precipitation Observed in Solution check_type Is the solution aqueous or a DMSO stock? start->check_type aqueous Aqueous Solution check_type->aqueous Aqueous dmso DMSO Stock check_type->dmso DMSO Stock cause_aq Cause: Likely exceeded solubility limit (~0.25 mg/mL in 1:2 DMSO:PBS). aqueous->cause_aq cause_dmso1 Cause 1: DMSO absorbed moisture, reducing solubility. dmso->cause_dmso1 cause_dmso2 Cause 2: Stored improperly or underwent multiple freeze-thaw cycles. dmso->cause_dmso2 sol_aq Solution: Prepare a new, more dilute solution from stock. Use immediately. cause_aq->sol_aq sol_dmso1 Solution: Use fresh, anhydrous DMSO. Gentle warming (37°C) and sonication may redissolve. cause_dmso1->sol_dmso1 sol_dmso2 Solution: Discard and prepare a fresh stock solution. Aliquot before freezing. cause_dmso2->sol_dmso2

References

Almorexant Technical Support Center: Mitigating Next-Day Performance Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Almorexant. The focus is on mitigating the potential effects of this dual orexin receptor antagonist on next-day performance in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound can affect next-day performance?

A1: this compound is a competitive dual orexin 1 and orexin 2 (OX1 and OX2) receptor antagonist.[1] By blocking these receptors, it inhibits the wakefulness-promoting signals of orexin neuropeptides. If the drug's concentration remains sufficiently high to occupy a significant number of orexin receptors into the next day, it can lead to residual sleepiness, and impairments in cognitive and psychomotor function. The duration of its effects is linked to its slow dissociation from orexin receptors.[1]

Q2: What are the most common next-day performance issues observed in this compound studies?

A2: Higher doses of this compound have been associated with next-day residual effects, including increased reaction time and reduced subjective alertness.[2] However, multiple studies have also reported no significant next-day performance impairment at therapeutic doses, and in some cases, this compound showed fewer cognitive and motor impairments compared to other hypnotics like zolpidem.

Q3: How can we proactively mitigate the risk of next-day performance deficits in our study design?

A3: The most effective mitigation strategy identified in clinical studies is dose optimization . Lower doses of this compound (e.g., 100-200 mg in human trials) have been shown to be effective in promoting sleep without significant next-day residual effects.[1][3] Therefore, conducting thorough dose-response studies is crucial to identify the minimum effective dose with the most favorable safety profile.

Troubleshooting Guide: Unexpected Next-Day Performance Impairment

If your study is observing unexpected or significant next-day performance decrements with this compound, consider the following troubleshooting steps:

Issue 1: Participants report subjective drowsiness or show objective signs of sedation.

  • Potential Cause: The administered dose may be too high for the specific population or individual, leading to sustained receptor occupancy.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your current dosage with published clinical data. Consider if a lower dose could achieve the desired hypnotic effect with fewer residual effects.

    • Assess Pharmacokinetics: If feasible, analyze pharmacokinetic data to determine if drug clearance is slower than anticipated in your study population.

    • Refine Inclusion/Exclusion Criteria: Factors such as age, metabolism, and concomitant medications can influence drug clearance. Ensure your study population is appropriately defined.

Issue 2: Performance on cognitive or psychomotor tests is significantly impaired.

  • Potential Cause: The timing of the performance tests may coincide with residual drug effects.

  • Troubleshooting Steps:

    • Adjust Testing Schedule: Evaluate the timing of your next-day performance assessments relative to the drug administration time. Consider scheduling tests at later time points post-dosing to allow for sufficient drug clearance.

    • Incorporate a Washout Period: For crossover designs, ensure an adequate washout period between treatments to prevent carry-over effects.

    • Select Appropriate Tests: Utilize a battery of tests that assess different cognitive domains. This can help to pinpoint specific areas of impairment and differentiate them from general sedation.

Data Presentation: this compound Effects on Next-Day Performance

The following tables summarize quantitative data from key studies on this compound's impact on next-day performance.

Table 1: Subjective Alertness (Bond and Lader Visual Analogue Scale)

DoseMean Change from Placebo (mm)95% Confidence IntervalStudy
50 mgNot ReportedNot ReportedHoever et al. (2012)
100 mgNot ReportedNot ReportedHoever et al. (2012)
200 mgNot ReportedNot ReportedHoever et al. (2012)
400 mgNo significant effectNot ReportedHoever et al. (2012)

Table 2: Mean Reaction Time

DoseMean Treatment Effect (ms)95% Confidence IntervalStudy
50 mgNo significant effectNot ReportedHoever et al. (2012)
100 mgNo significant effectNot ReportedHoever et al. (2012)
200 mgNo significant effectNot ReportedHoever et al. (2012)
400 mg+34.74.9 - 64.5Hoever et al. (2012)

Experimental Protocols

Below are detailed methodologies for key experiments used to assess next-day performance.

1. Digit Symbol Substitution Test (DSST)

  • Objective: To assess processing speed, attention, and working memory.

  • Methodology:

    • Participants are provided with a key that pairs digits (1-9) with unique symbols.

    • The test sheet consists of rows of digits, and beneath each digit is a blank space.

    • Participants are instructed to fill in the corresponding symbol for as many digits as possible within a set time limit (typically 90 or 120 seconds).

    • The score is the total number of correct symbol-digit pairings completed within the time limit.

2. Bond and Lader Visual Analogue Scales (VAS) for Alertness

  • Objective: To measure subjective feelings of alertness and mood.

  • Methodology:

    • Participants are presented with a series of 100mm horizontal lines.

    • Each line is anchored at either end with opposing states (e.g., "Alert" and "Drowsy").

    • Participants are instructed to make a vertical mark on each line to indicate their current feeling between the two anchor states.

    • The score is the distance in millimeters from the "drowsy" end of the scale to the participant's mark.

3. Choice Reaction Time (CRT) Test

  • Objective: To measure the speed and accuracy of responding to a specific stimulus when multiple choices are present.

  • Methodology:

    • Participants are seated in front of a computer screen and a response device with multiple buttons.

    • A visual or auditory stimulus is presented, corresponding to one of the response buttons.

    • Participants are instructed to press the correct button as quickly and accurately as possible upon stimulus presentation.

    • The primary outcome measures are the reaction time (time from stimulus onset to the correct response) and the number of correct/incorrect responses.

Visualizations

.dot

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Receptors Postsynaptic Neuron Orexin_A_B Orexin-A Orexin-B OX1R OX1 Receptor Orexin_A_B->OX1R Binds OX2R OX2 Receptor Orexin_A_B->OX2R Binds Arousal_1 Increased Arousal OX1R->Arousal_1 Promotes Wakefulness Arousal_2 Increased Arousal OX2R->Arousal_2 Promotes Wakefulness This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Experimental_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_Assessment Next-Day Assessment cluster_Mitigation Mitigation Loop P1 Participant Screening P2 Baseline Performance Testing (DSST, VAS, CRT) P1->P2 T1 Randomization to This compound Dose or Placebo P2->T1 T2 Drug Administration (Evening) T1->T2 T3 Overnight Polysomnography (Optional) T2->T3 A1 Next-Day Performance Testing (e.g., 8-10 hours post-dose) T3->A1 M1 Significant Performance Deficit? A1->M1 A2 Data Analysis: Compare this compound vs. Placebo M1->A2 No M2 Consider Dose Reduction in Subsequent Cohorts M1->M2 Yes M2->T1 Iterate

References

Technical Support Center: Almorexant Studies - Blinding and Randomization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for blinding and randomization in clinical studies involving Almorexant.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between randomization and blinding in a clinical trial?

A: Randomization is the process of assigning participants to different treatment groups by chance, minimizing selection bias and confounding factors.[1][2][3] Blinding, on the other hand, is the practice of keeping the participant, investigator, and/or data analyst unaware of the treatment assignment.[2][4][5] While randomization deals with the "how" of group assignment, blinding deals with the "who knows what" after assignment.

Q2: What are the most critical components of a robust randomization process in an this compound study?

A: A robust randomization process consists of two key components:

  • Generation of an unpredictable allocation sequence: This is typically achieved using a validated computer program or random number tables.[6]

  • Allocation concealment: This crucial step ensures that the person randomizing the participant does not know the next treatment allocation in the sequence.[1][6][7] Inadequate allocation concealment can lead to selection bias, where investigators might consciously or unconsciously influence which participants are assigned to a particular group.[1][7]

Q3: What are some common methods for ensuring allocation concealment?

A: Several methods can be employed to ensure proper allocation concealment:

  • Central Randomization: A central, independent unit (e.g., a pharmacy or a specialized service) is responsible for the randomization and dispensing of the investigational product. This can be managed via telephone or a secure web-based system.[6][7][8]

  • Sequentially Numbered, Opaque, Sealed Envelopes (SNOSE): Treatment assignments are placed in opaque, sealed envelopes that are sequentially numbered. The envelope is only opened after the participant has been enrolled in the study.[1][6][7] However, this method can be susceptible to manipulation if not implemented rigorously.[6]

  • Sequentially Numbered Containers: The investigational product (this compound or placebo) is pre-packaged in identical containers that are sequentially numbered according to the randomization list.[1][7]

  • Pharmacy-Controlled Randomization: The clinical trial pharmacy manages the randomization list and dispenses the appropriate treatment based on the participant's assigned number.[7]

Q4: In this compound studies, which often involve subjective endpoints like sleep quality, why is double-blinding particularly important?

A: Double-blinding, where both the participant and the investigator are unaware of the treatment allocation, is critical in studies with subjective endpoints to prevent bias.[2][4] If participants know they are receiving this compound, their expectation of improved sleep could influence their self-reported outcomes (placebo effect). Similarly, if investigators are aware of the treatment, it could unconsciously affect how they interact with the participant or interpret their responses.

Q5: What are some potential challenges to maintaining the blind in this compound studies, and how can they be mitigated?

A: A key challenge is the potential for recognizable side effects of the active drug that are not present with the placebo.[4] For instance, if this compound causes a specific side effect (e.g., a distinct taste, next-day drowsiness), participants or investigators might be able to guess the treatment assignment.

Mitigation Strategies:

  • Active Placebo: In some cases, an active placebo that mimics the side effects of the study drug without affecting the primary outcome can be used.

  • Blinding Assessment: At the end of the study, researchers can ask participants and investigators to guess the treatment assignment to assess the effectiveness of the blinding.[9] If the guesses are no better than chance, the blinding was likely successful.[9]

Troubleshooting Guides

Scenario 1: A site investigator expresses concern that the randomization schedule seems to be assigning a long run of participants to the same treatment group.

Troubleshooting Steps:

  • Explain the Randomization Method: Clarify that the study is using a specific randomization method, such as block randomization, which is designed to maintain a balance between treatment groups at regular intervals.[2]

  • Verify the Randomization List: Without revealing the treatment assignments, the unblinded statistician or central pharmacy can verify that the randomization list is being followed correctly.

  • Reinforce the Importance of Allocation Concealment: Remind the site staff that knowledge of future assignments is not possible with a robust allocation concealment process, and that perceived patterns are likely due to chance within the randomization blocks.

Scenario 2: A participant reports a side effect that they believe reveals their treatment assignment.

Troubleshooting Steps:

  • Document the Event: Thoroughly document the participant's report and the specific side effect.

  • Maintain the Blind: Remind the participant and the site staff that the reported side effect could be coincidental or a known, but not universal, effect of the investigational product or the placebo.

  • Follow Protocol for Unblinding: Only in a medical emergency should the treatment assignment be revealed. The protocol should have clear guidelines for emergency unblinding.

Experimental Protocols

Protocol: Central Randomization for a Double-Blind, Placebo-Controlled this compound Study

  • Randomization List Generation: An independent statistician generates a randomization list using a validated statistical software package. The list should detail the sequence of treatment assignments (e.g., this compound 100mg, this compound 200mg, Placebo). Block randomization is recommended to ensure balance between the groups throughout the trial.

  • Allocation Concealment: The randomization list is securely provided to a central pharmacy or an Interactive Response Technology (IRT) system.[10][11] The site investigators and study staff do not have access to this list.

  • Participant Enrollment: Once a participant meets the inclusion criteria and provides informed consent, the site investigator enrolls them in the study.

  • Treatment Assignment: The investigator contacts the central pharmacy or accesses the IRT system. The system then assigns the next available randomization number to the participant and specifies which numbered medication kit to dispense.

  • Blinding: The this compound and placebo capsules/tablets are identical in appearance, taste, and packaging to maintain the blind. The medication kits are labeled only with the randomization number.

Data Presentation

Table 1: Summary of Randomization and Blinding in Key this compound Clinical Trials

Study Identifier/Reference Study Design Randomization Method Blinding Control Group Treatment Arms Number of Participants
Black et al., 2017[12][13]Prospective, randomized, double-blind, placebo-controlled, active-referenced1:1:1:1 ratioDouble-blindPlacebo and Zolpidem 10mgThis compound 100mg, this compound 200mg709 randomized
Roth et al., 2017[14]Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period, five-way Latin square cross-overLatin square cross-overDouble-blindPlaceboThis compound 25mg, 50mg, 100mg, 200mg112 randomized
Hoever et al., 2010[15]Ascending single-dose, double-blind, placebo- and active-controlledNot specified in detailDouble-blindPlacebo and Zolpidem 10mgThis compound (1-1000mg)70 healthy male subjects
Dingemanse et al., 2014[16]Single-center, open-label, randomized, 3- or 4-way crossoverCrossoverOpen-labelNot applicable (formulation comparison)Various this compound formulationsStudy I: 20 healthy males, Study II: 24 healthy subjects

Mandatory Visualizations

G cluster_enrollment Participant Enrollment cluster_randomization Central Randomization cluster_dispensing Drug Dispensing cluster_blinding Blinding Maintained p Potential Participant ic Informed Consent p->ic e Enrolled Participant ic->e irt IRT System / Central Pharmacy e->irt Request for Randomization kit Numbered Medication Kit (this compound or Placebo) irt->kit Assigns Kit Number kit->e Dispense to Participant participant Participant investigator Investigator analyst Data Analyst

Caption: Workflow for Centralized Randomization and Blinding in an this compound Clinical Trial.

G cluster_pre Pre-Randomization cluster_conceal Allocation Concealment cluster_post Post-Randomization seq_gen 1. Generate Random Sequence (e.g., using statistical software) conceal 2. Conceal the Sequence (e.g., via central pharmacy or IRT) seq_gen->conceal enroll 3. Enroll Participant conceal->enroll assign 4. Assign Intervention enroll->assign

Caption: Key Steps in the Randomization Process to Minimize Selection Bias.

References

Validation & Comparative

A Comparative Analysis of Almorexant and Suvorexant Efficacy in Preclinical Insomnia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two dual orexin receptor antagonists, almorexant and suvorexant, in rodent models of insomnia. The data presented is compiled from key studies to assist researchers in understanding the relative pharmacological profiles of these compounds.

Orexin Signaling Pathway in Sleep-Wake Regulation

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to and activate key arousal centers in the brain. Dual orexin receptor antagonists (DORAs) like this compound and suvorexant promote sleep by blocking the wake-promoting signals of orexins.

Orexin_Signaling_Pathway cluster_0 Lateral Hypothalamus cluster_1 Arousal Centers cluster_2 Mechanism of Action Orexin Neurons Orexin Neurons Orexin Peptides Orexin Peptides Orexin Neurons->Orexin Peptides Release Monoaminergic Neurons Monoaminergic Neurons Wakefulness Wakefulness Monoaminergic Neurons->Wakefulness Promote Orexin Receptors (OX1R/OX2R) Orexin Receptors (OX1R/OX2R) Orexin Receptors (OX1R/OX2R)->Monoaminergic Neurons Activate This compound / Suvorexant This compound / Suvorexant This compound / Suvorexant->Orexin Receptors (OX1R/OX2R) Block Orexin Peptides->Orexin Receptors (OX1R/OX2R) Bind

Caption: Orexin signaling pathway and the inhibitory action of dual orexin receptor antagonists.

Comparative Efficacy Data

The following tables summarize the effects of this compound and suvorexant on key sleep parameters in preclinical rodent models. It is important to note that the data are from separate studies and not from a head-to-head comparison, thus direct quantitative comparisons should be made with caution.

Table 1: Efficacy of this compound in C57BL/6 Mice

Dose (mg/kg, p.o.)Change in NREM SleepChange in REM SleepChange in Wakefulness
25IncreasedIncreasedDecreased for 2 hours
100IncreasedIncreasedDecreased for 4 hours
300IncreasedIncreasedDecreased for 5 hours

Data adapted from Mang et al., 2012.[1][2]

Table 2: Efficacy of Suvorexant in Sprague-Dawley Rats

Dose (mg/kg, p.o.)Change in Active WakeChange in Slow-Wave SleepChange in REM Sleep
10DecreasedIncreasedIncreased
30DecreasedIncreasedIncreased
100DecreasedIncreasedIncreased

Data adapted from Winrow et al., 2011.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

This compound Sleep Study in Mice
  • Animals: Male C57BL/6J mice.

  • Housing: Individually housed with a 12:12 light:dark cycle. Food and water were available ad libitum.

  • Surgical Implantation: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Drug Administration: this compound was administered orally (p.o.) at doses of 25, 100, or 300 mg/kg at the beginning of the dark (active) phase.

  • Data Acquisition and Analysis: EEG and EMG signals were recorded continuously. Sleep-wake states (wakefulness, NREM sleep, REM sleep) were scored manually or automatically in specific time epochs. The effects of this compound were compared to vehicle control.[1][2]

Suvorexant Sleep Study in Rats
  • Animals: Male Sprague-Dawley rats.

  • Housing and Surgical Implantation: Similar to the mouse study, rats were surgically implanted with telemetry devices for EEG and EMG monitoring and housed under a controlled light-dark cycle.

  • Drug Administration: Suvorexant was administered orally at doses of 10, 30, and 100 mg/kg during the active (dark) phase of the animals.

  • Data Acquisition and Analysis: Continuous EEG and EMG recordings were used to classify vigilance states into active wake, quiet wake, slow-wave sleep, and REM sleep. The percentage of time spent in each state was calculated and compared between suvorexant-treated and vehicle-treated groups.

Comparative Experimental Workflow

The general workflow for evaluating the efficacy of sleep-promoting compounds in preclinical models is outlined below.

Experimental_Workflow Animal Model Selection Animal Model Selection Surgical Implantation (EEG/EMG) Surgical Implantation (EEG/EMG) Animal Model Selection->Surgical Implantation (EEG/EMG) Acclimatization Acclimatization Surgical Implantation (EEG/EMG)->Acclimatization Baseline Recording Baseline Recording Acclimatization->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Post-Dosing Recording Post-Dosing Recording Drug Administration->Post-Dosing Recording Data Analysis Data Analysis Post-Dosing Recording->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

References

Validating Almorexant's selectivity for orexin receptors over other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

Almorexant, a dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), demonstrates a high degree of selectivity for its target receptors over a broad range of other G-protein coupled receptors (GPCRs). This selectivity is crucial for its therapeutic action in promoting sleep by specifically dampening the wake-promoting signals of the orexin system, while minimizing off-target effects. This guide provides a comparative analysis of this compound's binding affinities and details the experimental methodologies used to validate its selectivity.

Comparative Analysis of Binding Affinity

To ascertain the selectivity of this compound, comprehensive screening against a panel of GPCRs is essential. The data presented below summarizes the binding affinity of this compound for the human orexin receptors in comparison to its affinity for a wide array of other human GPCRs. The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetLigand / Agonist Used in AssayThis compound Ki (nM)
Orexin 1 (OX1R) 1.3
Orexin 2 (OX2R) 0.17
Adenosine A1>10,000
Adenosine A2A>10,000
Adrenergic α1A>10,000
Adrenergic α2A>10,000
Adrenergic β1>10,000
Adrenergic β2>10,000
Bradykinin B2>10,000
Cannabinoid CB1>10,000
Cholecystokinin CCK1>10,000
Dopamine D1>10,000
Dopamine D2>10,000
Dopamine D3>10,000
Dopamine D4.4>10,000
Endothelin ETA>10,000
GABAB>10,000
Galanin Gal1>10,000
Histamine H1>10,000
Histamine H2>10,000
Muscarinic M1>10,000
Muscarinic M2>10,000
Muscarinic M3>10,000
Neurokinin NK1>10,000
Neurokinin NK2>10,000
Neurokinin NK3>10,000
Neuropeptide Y Y1>10,000
Neuropeptide Y Y2>10,000
Opioid δ (DOP)>10,000
Opioid κ (KOP)>10,000
Opioid μ (MOP)>10,000
Serotonin 5-HT1A>10,000
Serotonin 5-HT1B>10,000
Serotonin 5-HT1D>10,000
Serotonin 5-HT2A>10,000
Serotonin 5-HT2C>10,000
Serotonin 5-HT3>10,000
Serotonin 5-HT6>10,000
Serotonin 5-HT7>10,000
Somatostatin sst2>10,000
Vasopressin V1a>10,000

As the data clearly indicates, this compound exhibits high affinity for both OX1 and OX2 receptors, with Ki values in the low nanomolar range. In stark contrast, its affinity for all other tested GPCRs is significantly lower, with Ki values greater than 10,000 nM. This demonstrates a selectivity of over 1000-fold for orexin receptors compared to the other screened targets, confirming its highly specific pharmacological profile.

Experimental Protocols

The validation of this compound's selectivity relies on robust and well-defined experimental procedures. The two primary assays employed are radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay for GPCR Selectivity

This assay directly measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells stably or transiently expressing the target human GPCR are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competition Binding Assay:

  • A constant concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated at a specific temperature for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This assay measures the ability of a compound to act as an antagonist by blocking the intracellular signaling initiated by the natural ligand of the receptor. For many GPCRs, including orexin receptors, activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

1. Cell Culture and Plating:

  • Cells expressing the target GPCR are seeded into black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.

2. Dye Loading:

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

  • The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.

3. Compound Addition and Signal Detection:

  • The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • The test compound (this compound) at various concentrations is added to the wells.

  • After a pre-incubation period with the antagonist, the natural agonist for the receptor is added to stimulate a calcium response.

  • The instrument measures the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.

4. Data Analysis:

  • The fluorescence signal is typically measured as the peak response or the area under the curve.

  • The data are normalized to the response of the agonist alone.

  • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by plotting the normalized response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Orexin Signaling Pathway and Experimental Workflow

To further illustrate the context of this compound's action and the methods used for its validation, the following diagrams are provided.

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R binds OX2R OX2R Orexin_A_B->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates This compound This compound This compound->OX1R blocks This compound->OX2R blocks PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release induces Wakefulness Wakefulness Promotion Ca_release->Wakefulness leads to

Caption: Orexin signaling pathway and the antagonistic action of this compound.

GPCR_Selectivity_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep 1. GPCR Membrane Preparation Competition 2. Competition Binding (Radioligand vs. This compound) Membrane_Prep->Competition Filtration 3. Separation of Bound and Free Ligand Competition->Filtration Counting 4. Quantification of Bound Radioligand Filtration->Counting Ki_Calc 5. Ki Value Calculation Counting->Ki_Calc Selectivity_Profile Comprehensive Selectivity Profile Ki_Calc->Selectivity_Profile Cell_Plating 1. Plate GPCR-expressing Cells Dye_Loading 2. Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading FLIPR 3. Add this compound, then Agonist & Measure Fluorescence Dye_Loading->FLIPR IC50_Calc 4. IC50 Value Calculation FLIPR->IC50_Calc IC50_Calc->Selectivity_Profile

Caption: Experimental workflow for determining GPCR selectivity of this compound.

Safety Profile of Almorexant Compared to Other Dual Orexin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of insomnia treatment has been significantly influenced by the advent of dual orexin receptor antagonists (DORAs), a class of drugs that promote sleep by blocking the wake-promoting neuropeptides orexin A and B. Almorexant was the first DORA to be extensively studied in clinical trials. However, its development was halted due to safety concerns. This guide provides a detailed comparison of the safety profile of this compound with other approved DORAs: suvorexant, lemborexant, and daridorexant, supported by clinical trial data and experimental methodologies.

Executive Summary

This compound demonstrated efficacy in promoting sleep but its clinical development was terminated due to safety issues, primarily elevated liver enzymes.[1][2][3] The approved DORAs—suvorexant, lemborexant, and daridorexant—have undergone extensive safety evaluations and, while generally well-tolerated, they are associated with a class-specific set of adverse events. The most common of these are somnolence, headache, and dizziness. This guide will delve into the specific safety findings for each of these compounds, offering a comparative analysis for researchers and drug development professionals.

Orexin Signaling Pathway and DORA Mechanism of Action

The orexin system plays a crucial role in maintaining wakefulness. Orexin neuropeptides, produced in the hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, promoting arousal. DORAs competitively bind to and block both OX1R and OX2R, thereby inhibiting the wake-promoting signals and facilitating the transition to sleep.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_dora DORA Intervention Orexin Neuron Orexin Neuron Orexin A Orexin A Orexin Neuron->Orexin A Releases Orexin B Orexin B Orexin Neuron->Orexin B Releases OX1R OX1R Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R OX2R OX2R->Wakefulness Promotes Orexin A->OX1R Orexin A->OX2R Orexin B->OX2R DORA Dual Orexin Receptor Antagonist DORA->OX1R Blocks DORA->OX2R Blocks

Diagram 1: Orexin Signaling Pathway and DORA Inhibition.

Comparative Safety Profile of DORAs

The safety profiles of this compound and the approved DORAs have been evaluated in numerous clinical trials. The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in phase 3 clinical trials.

Adverse EventThis compound (100-400 mg)Suvorexant (15/20 mg & 30/40 mg)Lemborexant (5 mg & 10 mg)Daridorexant (25 mg & 50 mg)Placebo
Somnolence/Drowsiness Frequently Reported[4]6.7% - 13%[5][6][7]7% - 19%[8][9][10]2% - 4%[11][12]1% - 3.3%[5][6][9]
Headache Frequently Reported[4]5.4% - 7%[7][13]4.9% - 9.3%[8][9][10]4% - 6%[11][12]4.3% - 6.7%[9][13]
Dizziness Not specified~3%[7]Not consistently reported > placebo2%[11][12]Not specified
Nasopharyngitis Not specified5.4%[13]>5%[14]6% - 7%[12]4.3%[13]
Fatigue Frequently Reported[4]Not specifiedNot consistently reported > placebo1% - 2%[12]1%[12]
Dry Mouth Not specified5.0%[13]Not specifiedNot specified1.6%[13]
Abnormal Dreams/Nightmares Not specifiedNot specified>1 patient[8]Not specifiedNot specified
Elevated Liver Enzymes Reason for Discontinuation [1]No significant reports[15]<1% (similar to placebo)[16]No significant reports<1%[16]

Note: The data for this compound is primarily qualitative due to the discontinuation of its development. Percentages for other DORAs are aggregated from various phase 3 trial reports and may vary slightly between studies.

Detailed Safety Concerns

This compound
Suvorexant

Suvorexant, the first DORA to receive FDA approval, has a well-characterized safety profile. The most common adverse event is somnolence.[5][7] The FDA review highlighted dose-related next-day effects, including sedation, which was a key consideration in determining the approved dosage.[17][18] There have also been reports of sleep paralysis, hypnagogic/hypnopompic hallucinations, and a small number of reports of suicidal ideation in clinical trials, though a causal link is not definitively established.[18][19]

Lemborexant

Lemborexant has also been associated with somnolence and headache as the most frequent adverse events.[8][14] The SUNRISE-1 and SUNRISE-2 trials demonstrated its long-term safety and efficacy.[9][12] Studies assessing next-day residual effects, including driving performance, have been conducted. While lemborexant did not cause statistically significant impairment in next-morning driving compared to placebo in some studies, impairment was observed in some individuals at the 10 mg dose.[20]

Daridorexant

Daridorexant is the most recently approved DORA. Its phase 3 trials showed a favorable safety profile with rates of common adverse events like headache and nasopharyngitis being comparable to placebo.[21][22][23] A key feature highlighted in its clinical development was the minimal next-morning residual effects and an improvement in daytime functioning.[23][24] The incidence of somnolence was lower compared to other DORAs.[11][12]

Experimental Protocols for Key Safety Assessments

The safety evaluation of DORAs involves a battery of specialized tests to assess potential risks. Below are descriptions of the methodologies for two critical safety assessments.

Polysomnography (PSG)

Polysomnography is the gold-standard method for objectively measuring sleep architecture and identifying sleep-disordered breathing.

Methodology:

  • Participant Preparation: Subjects are admitted to a sleep laboratory in the evening. Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements, and electromyogram - EMG for muscle tone), and legs (EMG). Respiratory effort, airflow, and oxygen saturation are also monitored.[25][26]

  • Data Acquisition: Continuous recordings are taken throughout the night while the participant sleeps.

  • Data Analysis: Trained technicians score the recordings to determine sleep stages (N1, N2, N3, REM), sleep latency, wake after sleep onset (WASO), and total sleep time. Any respiratory events (apneas, hypopneas) are also quantified.[27]

Next-Day Residual Effects Assessment (Driving Simulation)

This assessment is crucial for evaluating the potential for next-day impairment, a significant safety concern for any hypnotic medication.

Driving_Simulation_Workflow cluster_setup Study Setup cluster_testing Next-Day Assessment cluster_analysis Data Analysis Recruitment Recruit Healthy Volunteers or Insomnia Patients Randomization Randomize to DORA, Placebo, or Active Comparator Recruitment->Randomization Dosing Administer Study Drug at Bedtime Randomization->Dosing Awakening Standardized Awakening Time Dosing->Awakening Driving_Test Perform Simulated Driving Test Awakening->Driving_Test Data_Collection Collect Data on Steering Deviation, Reaction Time, etc. Driving_Test->Data_Collection Comparison Compare Performance Metrics between Treatment Groups Data_Collection->Comparison Safety_Conclusion Determine Risk of Next-Day Impairment Comparison->Safety_Conclusion

Diagram 2: Workflow for a Next-Day Driving Simulation Study.

Methodology:

  • Study Design: Typically a randomized, double-blind, placebo-controlled crossover or parallel-group study.

  • Participants: Healthy volunteers or patients with insomnia.

  • Procedure: Participants are administered the DORA or placebo before bedtime. The following morning, at a specified time, they perform a standardized driving simulation test. This test often involves a monotonous driving scenario designed to unmask sleepiness.[20]

  • Primary Endpoint: The primary measure is often the Standard Deviation of Lateral Position (SDLP), which quantifies driving impairment (weaving). Other measures may include reaction time to events and the number of off-road excursions.[17]

  • Analysis: The performance on the DORA is compared to placebo to determine if there is a statistically significant impairment in driving ability.

Conclusion

The development of this compound was a pivotal step in validating the therapeutic potential of orexin antagonism for insomnia. However, its discontinuation due to liver safety concerns underscores the importance of rigorous safety evaluation for this class of drugs. The subsequently approved DORAs—suvorexant, lemborexant, and daridorexant—have demonstrated acceptable safety profiles in extensive clinical trial programs, leading to their approval for the treatment of insomnia. While class-wide adverse events such as somnolence are common, the newer agents like daridorexant appear to have a more favorable profile regarding next-day residual effects. Continuous pharmacovigilance and further research are essential to fully characterize the long-term safety of these important therapeutic agents.

References

Replicating published findings on Almorexant's sleep-promoting effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the sleep-promoting effects of Almorexant, a first-in-class dual orexin receptor antagonist. Despite the discontinuation of its clinical development in 2011 due to safety concerns, the data generated from preclinical and clinical studies offer valuable insights into the therapeutic potential of targeting the orexin system for the treatment of insomnia.[1] This document objectively compares this compound's performance with the widely used hypnotic, zolpidem, and provides detailed experimental data and methodologies to aid in the replication and advancement of this research.

Comparative Efficacy Data

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on sleep parameters.

Preclinical Efficacy: this compound vs. Zolpidem in Rats

This table presents data from a study by Brisbare-Roch et al. (2007), which evaluated the effects of this compound and zolpidem on sleep architecture in rats.

ParameterVehicleThis compound (100 mg/kg)Zolpidem (100 mg/kg)
Time in NREM Sleep (%) 31.841.145.2
Time in REM Sleep (%) 4.57.92.1
Time Awake (%) 63.751.052.7

NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement. Data represents the percentage of a 12-hour dark period.

Clinical Efficacy: this compound vs. Placebo and Zolpidem in Primary Insomnia

This table summarizes key findings from a randomized, double-blind, placebo-controlled clinical trial in patients with chronic primary insomnia (Black et al., 2017).

ParameterPlaceboThis compound (100 mg)This compound (200 mg)Zolpidem (10 mg)
Change in Wake After Sleep Onset (WASO, min) --15.6-26.8-22.5
Change in Latency to Persistent Sleep (LPS, min) --10.4-18.0-19.4
Change in Total Sleep Time (TST, min) -+22.4+40.5+33.8

Data represents the change from baseline in minutes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Preclinical Animal Model: Sleep-Wake EEG/EMG in Rats

This protocol is based on methodologies commonly employed in preclinical sleep research, similar to those used in the study by Brisbare-Roch et al. (2007).

1. Animal Subjects:

  • Male Wistar rats (250-300g) are typically used.

  • Animals are housed individually in transparent cages under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.

  • For electromyogram (EMG) recording, flexible wire electrodes are inserted into the nuchal muscles.

  • All electrodes are connected to a miniature plug and secured to the skull with dental cement.

  • A post-operative recovery period of at least one week is allowed.

3. Polysomnographic Recording:

  • Following recovery, rats are habituated to the recording cables and environment for several days.

  • EEG and EMG signals are continuously recorded for 24 hours using a data acquisition system.

  • The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized at a suitable sampling rate (e.g., 256 Hz).

4. Sleep-Wake State Analysis:

  • The recorded data is manually or automatically scored in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.

  • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

  • NREM Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves) and reduced EMG activity.

  • REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).

Clinical Trial: Polysomnography in Primary Insomnia Patients

This protocol is based on the methodology described in the clinical trial by Black et al. (2017).

1. Study Population:

  • Adult patients (18-64 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV) criteria.

  • Exclusion criteria include other sleep disorders, unstable medical or psychiatric conditions, and use of medications affecting sleep.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, four-way crossover design is employed.

  • Each participant receives single doses of this compound (e.g., 100 mg, 200 mg), zolpidem (10 mg), and placebo, with a washout period between each treatment.

3. Polysomnography (PSG) Recordings:

  • Overnight PSG recordings are conducted in a sleep laboratory.

  • Standard PSG montage includes:

    • EEG: Electrodes placed at central and occipital scalp locations (e.g., C3/A2, O2/A1) to monitor brain activity.

    • Electrooculogram (EOG): Electrodes placed near the eyes to record eye movements.

    • EMG: Electrodes placed on the chin to monitor muscle tone.

  • Data is recorded continuously throughout the night.

4. PSG Data Analysis:

  • Sleep stages (Wake, N1, N2, N3, REM) are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.

  • Key sleep parameters are calculated:

    • Wake After Sleep Onset (WASO): Total time spent awake from sleep onset to final awakening.

    • Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

    • Total Sleep Time (TST): Total time spent in all sleep stages.

Visualizations

This compound's Signaling Pathway

Almorexant_Signaling_Pathway cluster_0 Orexin Neuron cluster_1 Wake-Promoting Neuron Orexin_A_B Orexin A & Orexin B OX1R Orexin 1 Receptor (OX1R) Orexin_A_B->OX1R Binds to OX2R Orexin 2 Receptor (OX2R) Orexin_A_B->OX2R Binds to Wakefulness Increased Wakefulness OX1R->Wakefulness Activates OX2R->Wakefulness Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound competitively blocks orexin A and B from binding to OX1 and OX2 receptors.

Experimental Workflow: Preclinical Sleep Study

Preclinical_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis A Animal Acclimation B Surgical Implantation of EEG/EMG Electrodes A->B C Post-Surgical Recovery B->C D Habituation to Recording Setup C->D E Drug Administration (this compound/Zolpidem/Vehicle) D->E F 24-hour Polysomnographic Recording E->F G Sleep Stage Scoring (Wake, NREM, REM) F->G H Quantitative Analysis of Sleep Parameters G->H I Statistical Comparison H->I

Caption: Workflow for preclinical evaluation of this compound's effects on sleep in rodents.

Experimental Workflow: Clinical Trial in Insomnia Patients

Clinical_Trial_Workflow cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Study Period (Crossover Design) cluster_2 Phase 3: Data Analysis A Patient Recruitment (Primary Insomnia) B Inclusion/Exclusion Criteria Screening A->B C Informed Consent B->C D Randomization to Treatment Sequence C->D E Treatment Period 1 (this compound/Zolpidem/Placebo) D->E F Overnight Polysomnography E->F G Washout Period F->G H Subsequent Treatment Periods G->H I Polysomnography Data Scoring H->I J Analysis of Sleep Parameters (WASO, LPS, TST) I->J K Statistical Analysis and Comparison J->K

Caption: Workflow for a clinical trial evaluating this compound in primary insomnia patients.

References

Almorexant's Efficacy in Orexin Receptor Knockout Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of almorexant's effects in wild-type versus orexin receptor knockout mice. The data presented herein, primarily from seminal studies, elucidates the specific receptor contributions to this compound's hypnotic properties and offers a framework for evaluating dual orexin receptor antagonists (DORAs).

This compound, a first-generation dual orexin receptor antagonist (DORA), promotes sleep by blocking the wake-promoting signals of orexin-A and orexin-B at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] Studies utilizing genetically modified mice lacking one or both of these receptors have been instrumental in dissecting the specific pathways through which this compound exerts its effects. This guide synthesizes key findings, experimental protocols, and visualizes the underlying mechanisms.

Comparative Efficacy of this compound in Orexin Receptor Knockout Mice

The sleep-promoting effects of this compound are almost exclusively mediated by the antagonism of the OX2R.[2][3][4] As the data below indicates, this compound effectively reduces wakefulness and increases both NREM and REM sleep in wild-type mice and in mice lacking the OX1R.[2][3] However, its hypnotic effects are completely absent in mice lacking the OX2R and in double knockout mice lacking both receptors, demonstrating that OX2R is the critical target for this compound-induced sleep.[2][3][5]

This compound's Effects on Sleep/Wake States (100 mg/kg, oral)
Mouse GenotypeChange in WakefulnessChange in NREM SleepChange in REM SleepReference
Wild-Type (C57BL/6J) ↓ Significant Decrease↑ Significant Increase↑ Significant Increase[3]
OX1R Knockout (-/-) ↓ Significant Decrease↑ Significant Increase↑ Significant Increase[2][3]
OX2R Knockout (-/-) No significant changeNo significant changeNo significant change[2][3][5]
OX1R/OX2R Double KO No significant changeNo significant changeNo significant change[2][3][5]
This compound's Effects on Locomotor Activity

Orexin A administered intracerebroventricularly (ICV) stimulates locomotor activity, an effect shown to be dependent on OX2R.[4] this compound dose-dependently blocks this orexin-A-induced hyperlocomotion, with higher doses (100 and 200 mg/kg) being most effective.[2] This effect is absent in mice lacking the OX2R, further cementing the receptor's role in orexin-mediated arousal and activity.[4][5]

Mouse GenotypeOrexin-A Induced LocomotionEffect of this compound on Orexin-A Induced LocomotionReference
Wild-Type (C57BL/6J) ↑ Increased↓ Attenuated[2][5]
OX1R Knockout (-/-) ↑ IncreasedNot explicitly stated, but implied to be attenuated[4]
OX2R Knockout (-/-) No effectNot applicable[4][5]
OX1R/OX2R Double KO No effectNot applicable[4][5]

Comparison with an Alternative DORA: Lemborexant

Lemborexant, another DORA, demonstrates a similar dependency on the orexin system. In a study comparing lemborexant and this compound, both drugs potently increased NREM and REM sleep in wild-type mice.[6] Crucially, these sleep-promoting effects were absent in prepro-orexin knockout (OXKO) mice, which lack the endogenous orexin peptides.[6] This confirms that, like this compound, lemborexant's hypnotic activity is mediated specifically through the blockade of orexin signaling.[6][7]

Effects of DORAs on Sleep in Wild-Type vs. Prepro-Orexin Knockout Mice
Drug (Dose)Mouse GenotypeChange in Wakefulness (% of 6h period)Change in NREM Sleep (% of 6h period)Change in REM Sleep (% of 6h period)Reference
This compound (100 mg/kg) Wild-Type↓ from 73% to 40%↑ from 24% to 52%↑ from 2.6% to 7.8%[6]
This compound (100 mg/kg) OXKONo significant changeNo significant changeNo significant change[6]
Lemborexant (30 mg/kg) Wild-Type↓ from 73% to 42%↑ from 24% to 50%↑ from 2.6% to 7.8%[6]
Lemborexant (30 mg/kg) OXKONo significant changeNo significant changeNo significant change[6]

Experimental Protocols

The following methodologies are synthesized from the key studies investigating this compound in orexin receptor knockout mice.

Animal Models
  • Subjects: Male C57BL/6J mice, and mice with targeted deletions of the orexin 1 receptor (OX1R-/-), orexin 2 receptor (OX2R-/-), or both (OX1R-/-/OX2R-/-).[2][5] Wild-type littermates were used as controls in knockout experiments.[3] Prepro-orexin knockout (OXKO) mice were also used in comparative studies.[6]

  • Housing: Mice were singly housed in sound-attenuated chambers with a 12:12 hour light-dark cycle and ad libitum access to food and water.[6]

Surgical Implantation for Sleep Recording
  • Mice were anesthetized (e.g., with ketamine-xylazine) and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[6]

  • EEG electrodes (stainless steel screws) were placed over the cortex, and EMG electrodes (stainless steel wires) were inserted into the nuchal muscles.[6]

  • Animals were allowed a recovery period of at least one week before experiments commenced.[6]

Drug Administration
  • This compound and Lemborexant: Administered orally (p.o.) via gavage.[2][6] Doses ranged from 25 mg/kg to 300 mg/kg for this compound and 10 to 30 mg/kg for lemborexant.[3][6] The vehicle typically consisted of a solution like methylcellulose in water.

  • Orexin-A: For locomotor activity studies, orexin-A was administered via intracerebroventricular (ICV) injection into the brains of anesthetized or awake mice.[2][5]

Sleep-Wake and Locomotor Activity Analysis
  • Sleep Recording: EEG/EMG signals were recorded continuously for 24 hours. The recordings were scored in 10-second epochs as wakefulness, NREM sleep, or REM sleep using specialized software and visual inspection.[6]

  • Locomotor Activity: Spontaneous locomotor activity was measured using automated systems that detect movement via infrared beam breaks in an open-field arena.[1] In orexin-A challenge studies, activity was recorded before and after ICV injection.[2]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Peptides Orexin-A Orexin-B OX1R OX1R Orexin_Peptides->OX1R Orexin-A OX2R OX2R Orexin_Peptides->OX2R Orexin-A Orexin-B Gq Gq OX1R->Gq OX2R->Gq Wakefulness ↑ Wakefulness ↑ Arousal Gq->Wakefulness Depolarization

Orexin Signaling Pathway

Almorexant_Mechanism cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin Peptides OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Wakefulness Wakefulness OX1R->Wakefulness OX2R->Wakefulness This compound This compound (DORA) This compound->OX1R Blocks This compound->OX2R Blocks (Primary Effect)

Mechanism of this compound Action

Experimental_Workflow cluster_mice Mouse Cohorts WT Wild-Type Treatment Oral Administration (Vehicle or this compound) WT->Treatment OX1_KO OX1R-/- OX1_KO->Treatment OX2_KO OX2R-/- OX2_KO->Treatment Double_KO OX1R-/- / OX2R-/- Double_KO->Treatment Recording 24h EEG/EMG Recording Locomotor Activity Treatment->Recording Analysis Quantify: - Wake - NREM Sleep - REM Sleep - Locomotion Recording->Analysis

Experimental Workflow for Knockout Mouse Studies

References

A Comparative Review of Almorexant's Pharmacokinetic Profile Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Almorexant, a dual orexin receptor antagonist, was a pioneering compound in a novel class of hypnotics. While its development was ultimately halted, a retrospective analysis of its pharmacokinetic properties across different species offers valuable insights for the development of future therapeutics. This guide provides a comparative overview of this compound's pharmacokinetics in preclinical species and humans, highlighting species-specific differences and similarities that are crucial for translational drug development.

Quantitative Pharmacokinetic Parameters

A comprehensive, side-by-side comparison of the key pharmacokinetic (PK) parameters of this compound in rats, dogs, and humans is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed preclinical quantitative data is not extensively available in the public domain, this table summarizes the available information.

Pharmacokinetic ParameterRatDogHuman (Healthy Adults)
Dose (Oral) 30 - 300 mg/kg30 - 100 mg/kg100 - 400 mg
Tmax (Time to Peak Concentration) Not AvailableNot Available~1.0 - 1.5 hours[1]
Cmax (Peak Plasma Concentration) 0.06 µM (at 100 mg/kg)[2]Not AvailableDose-dependent
t1/2 (Half-life) Not AvailableNot Available~32 hours[1]
Oral Bioavailability Low to moderate[2]Not Available11.2%[3]
Metabolism Primarily hepaticPrimarily hepaticExtensive, primarily via CYP3A4[4]
Primary Route of Elimination Not AvailableNot AvailableFeces[5]

Note: The preclinical data presented is limited. The Cmax in rats was observed at a high dose, and direct comparisons with human therapeutic doses should be made with caution. The minimal effective oral dose to reduce locomotor activity was reported to be 30 mg/kg in both rats and dogs.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. Below are generalized methodologies for the types of studies cited in this guide.

Preclinical Pharmacokinetic Studies (Rat and Dog)

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.

Methodology:

  • Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are commonly used preclinical species.

  • Drug Formulation and Administration: this compound is typically suspended in a vehicle such as 0.25% or 0.5% methylcellulose in water for oral administration.[6] Dosing is performed via oral gavage for rats and oral administration of capsules for dogs.

  • Dose Groups: Multiple dose groups are typically included to assess dose-proportionality of pharmacokinetics.

  • Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Plasma is separated from blood samples by centrifugation. The concentration of this compound and its potential metabolites in plasma is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd).

Human Clinical Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetics, safety, and tolerability of this compound in healthy human subjects.

Methodology:

  • Study Design: Studies are often designed as single-center, randomized, double-blind, placebo-controlled, and crossover or parallel-group trials.

  • Subject Population: Healthy male and female volunteers within a specified age and BMI range are recruited.

  • Drug Administration: this compound is administered as an oral tablet or capsule, typically with water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at frequent intervals post-dose to accurately characterize the plasma concentration-time profile of this compound.

  • Bioanalytical Method: A validated LC-MS/MS method is used to quantify this compound concentrations in plasma.

  • Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Statistical analyses are performed to compare PK parameters across different dose groups or in the presence of interacting factors (e.g., food).

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is crucial for clarity and understanding. The following diagrams were generated using the Graphviz DOT language.

Almorexant_Mechanism cluster_OrexinSystem Orexin System cluster_Receptors Orexin Receptors cluster_Drug Pharmacological Intervention OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Activates OX2R OX2R OrexinA->OX2R Activates OrexinB Orexin-B OrexinB->OX2R Activates OrexinNeuron Orexin Neuron OrexinNeuron->OrexinA OrexinNeuron->OrexinB Wakefulness Wakefulness & Arousal OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes This compound This compound This compound->OX1R Antagonizes This compound->OX2R Antagonizes

Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.

PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Results Results Dosing Oral Administration (Rat/Dog/Human) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2 PK_Analysis->PK_Parameters

Caption: A typical experimental workflow for a pharmacokinetic study.

Interspecies_Comparison cluster_Preclinical Preclinical Data cluster_Scaling Interspecies Scaling cluster_Human_Prediction Human PK Prediction cluster_Clinical Clinical Data Rat_PK Rat PK Data AllometricScaling Allometric Scaling Rat_PK->AllometricScaling PBPK PBPK Modeling Rat_PK->PBPK Dog_PK Dog PK Data Dog_PK->AllometricScaling Dog_PK->PBPK Human_PK_Prediction Predicted Human PK AllometricScaling->Human_PK_Prediction PBPK->Human_PK_Prediction Human_PK_Observed Observed Human PK Human_PK_Prediction->Human_PK_Observed Comparison & Validation

Caption: Logical workflow for interspecies pharmacokinetic comparison and prediction.

Conclusion

References

Almorexant's efficacy in different primary insomnia patient populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Almorexant's efficacy across different primary insomnia patient populations, supported by experimental data from key clinical trials. This compound, a dual orexin receptor antagonist (DORA), represents a novel mechanism of action for the treatment of insomnia by targeting the orexin neuropeptide system, which is central to the regulation of wakefulness.[1] The clinical development of this compound was, however, discontinued due to safety concerns in long-term studies.[2][3][4] This guide presents the efficacy and safety findings from studies conducted prior to its discontinuation.

Comparative Efficacy Data

The efficacy of this compound has been evaluated in both adult and elderly patients with primary insomnia. The following tables summarize the key findings from polysomnography (PSG) data, offering a quantitative comparison against placebo and an active comparator, zolpidem.

Table 1: Efficacy of this compound in Adult Patients (18-64 years) with Chronic Primary Insomnia

This table summarizes data from a randomized, double-blind, placebo-controlled trial (NCT00608985) with an active reference (zolpidem) over a 16-day treatment period.[5][6][7]

Outcome MeasureThis compound 100 mgThis compound 200 mgZolpidem 10 mgPlacebo
Objective Wake After Sleep Onset (WASO) - Change from Baseline (minutes) -↓ 26.8 (Day 1/2), ↓ 19.5 (Day 15/16) (p<0.0001 vs placebo)--
Subjective Wake After Sleep Onset (WASO) - Change from Baseline (minutes) -Significant decrease over 2 weeks (p=0.0006 vs placebo)--
Objective Total Sleep Time (TST) - Change from Baseline (minutes) -↑ (p<0.0001 vs placebo)--
Subjective Total Sleep Time (TST) - Change from Baseline (minutes) -↑ (p<0.0001 vs placebo)--
Objective Latency to Persistent Sleep (LPS) - Change from Baseline (minutes) ↓ (p<0.0001 vs placebo at initiation)--
Subjective Latency to Sleep Onset (LSO) - Change from Baseline (minutes) ↓ (p<0.0001 vs placebo at initiation)--

Note: Specific mean change values for all parameters and zolpidem were not consistently reported in the provided abstracts. The improvements for this compound were noted as significant compared to placebo.

Table 2: Efficacy of this compound in Elderly Patients (≥65 years) with Primary Insomnia

This table presents data from a randomized, double-blind, placebo-controlled, crossover study evaluating two-night treatment with different doses of this compound.[8][9]

Outcome MeasureThis compound 25 mgThis compound 50 mgThis compound 100 mgThis compound 200 mgPlacebo
Mean Wake After Sleep Onset (WASO) - Treatment Effect vs Placebo (minutes) -10.4 (p=0.0018)-19.2 (p<0.0001)-31.4 (p<0.0001)-46.5 (p<0.0001)-
Mean Total Sleep Time (TST) - Increase vs Placebo (minutes) 14.3 (p<0.0001)-55.1 (p<0.0001)-
Latency to Persistent Sleep (LPS) - Treatment Effect vs Placebo (minutes) Not significantNot significantNot significant-10.2 (p=0.0001)-

Experimental Protocols

Key Experiment: Randomized, Placebo-Controlled Trial in Adult Primary Insomnia (NCT00608985)
  • Objective: To assess the efficacy and safety of this compound in adult patients with chronic primary insomnia.[5][6][7]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced, parallel-group multicenter study.[5][6][7]

  • Patient Population: Male and female patients aged 18–64 years with a diagnosis of chronic primary insomnia according to DSM-IV criteria.[5][6]

  • Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of the following treatments orally each night for 16 consecutive nights:[5][6][7]

    • This compound 100 mg

    • This compound 200 mg

    • Zolpidem 10 mg (active reference)

    • Placebo

  • Primary Efficacy Endpoints:

    • Objective Wake After Sleep Onset (WASO), measured by polysomnography (PSG).[5][6][7]

    • Subjective WASO, recorded by the patient.[5][6][7]

  • Secondary Efficacy Endpoints:

    • Objective and subjective Total Sleep Time (TST).[5][6]

    • Objective Latency to Persistent Sleep (LPS) and subjective Latency to Sleep Onset (LSO).[5][6]

    • Sleep architecture (duration of sleep stages).[5]

  • Safety Assessments: Adverse events, next-day performance, rebound insomnia, and withdrawal effects were monitored.[5][6]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway and its Antagonism by this compound

The orexin system promotes wakefulness through the binding of orexin-A and orexin-B peptides to their G-protein coupled receptors, OX1R and OX2R.[3][10][11] This activation leads to a cascade of intracellular signaling that results in neuronal depolarization and increased excitability.[12] this compound acts as a competitive antagonist at both OX1R and OX2R, thereby blocking the wake-promoting signals of the orexin peptides.[10]

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_increase->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin signaling pathway and this compound's mechanism of action.
Typical Experimental Workflow for a Primary Insomnia Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating a novel hypnotic agent like this compound.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Baseline_PSG Baseline Polysomnography (PSG) Inclusion_Exclusion->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound 200mg) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., this compound 100mg) Randomization->Treatment_Arm_B Active_Comparator Active Comparator (e.g., Zolpidem 10mg) Randomization->Active_Comparator Placebo_Arm Placebo Arm Randomization->Placebo_Arm PSG_Endpoint Endpoint PSG Recordings Treatment_Arm_A->PSG_Endpoint Subjective_Diaries Patient Sleep Diaries Treatment_Arm_A->Subjective_Diaries Safety_Monitoring Adverse Event Monitoring & Next-day Performance Tests Treatment_Arm_A->Safety_Monitoring Treatment_Arm_B->PSG_Endpoint Treatment_Arm_B->Subjective_Diaries Treatment_Arm_B->Safety_Monitoring Active_Comparator->PSG_Endpoint Active_Comparator->Subjective_Diaries Active_Comparator->Safety_Monitoring Placebo_Arm->PSG_Endpoint Placebo_Arm->Subjective_Diaries Placebo_Arm->Safety_Monitoring Data_Analysis Statistical Analysis of Efficacy & Safety Data PSG_Endpoint->Data_Analysis Subjective_Diaries->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of a typical primary insomnia clinical trial.

Conclusion

Clinical trial data demonstrates that this compound was effective in improving objective and subjective sleep parameters in both adult and elderly patients with primary insomnia. The efficacy was shown to be dose-dependent, with higher doses leading to greater improvements in sleep maintenance (WASO) and total sleep time (TST).[5][6][8][9] Notably, in elderly patients, a significant reduction in sleep onset latency (LPS) was only observed at the highest dose tested (200 mg).[8][9] While showing promise as a novel therapeutic agent for insomnia, the development of this compound was halted due to an undisclosed tolerability issue that emerged in long-term Phase III studies.[2][3][4] This underscores the critical importance of long-term safety assessments in the development of hypnotic drugs. The research into this compound has, however, paved the way for the development of other dual orexin receptor antagonists for the treatment of insomnia.

References

Validating Almorexant's Sleep-Promoting Effects Through OX2 Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Almorexant with other orexin receptor antagonists, focusing on the validation of the OX2 receptor's role in its therapeutic effects. Experimental data from preclinical and clinical studies are presented to offer an objective analysis for researchers in sleep medicine and drug development.

Orexin Signaling and the Mechanism of Action of this compound

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin neurons in the lateral hypothalamus are active during wakefulness and promote arousal by activating various wake-promoting centers in the brain. This compound is a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both OX1 and OX2 receptors.[1] By inhibiting the binding of orexin neuropeptides to their receptors, this compound suppresses the wake drive, thereby promoting sleep.

OrexinSignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron OrexinNeuron Orexin Neuron OrexinA Orexin-A OrexinNeuron->OrexinA releases OrexinB Orexin-B OrexinNeuron->OrexinB releases OX1R OX1 Receptor Gq_1 Gq OX1R->Gq_1 activates OX2R OX2 Receptor Gq_2 Gq OX2R->Gq_2 activates PLC_1 PLC Gq_1->PLC_1 activates PLC_2 PLC Gq_2->PLC_2 activates IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 produces IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 produces Ca_1 ↑ Intracellular Ca²⁺ IP3_DAG_1->Ca_1 leads to Ca_2 ↑ Intracellular Ca²⁺ IP3_DAG_2->Ca_2 leads to Wakefulness Wakefulness Ca_1->Wakefulness promotes Ca_2->Wakefulness promotes OrexinA->OX1R binds OrexinA->OX2R binds OrexinB->OX2R binds This compound This compound (DORA) This compound->OX1R blocks This compound->OX2R blocks

Caption: Orexin signaling pathway and the inhibitory action of this compound.

The Critical Role of OX2 Receptor Antagonism

While this compound is a dual antagonist, evidence suggests that its sleep-promoting effects are primarily mediated through the blockade of the OX2 receptor. Studies using knockout mice have demonstrated that the sleep-inducing effects of this compound are absent in mice lacking the OX2 receptor, whereas they are still present in mice lacking the OX1 receptor.[2][3][4] This highlights the crucial role of OX2 receptor antagonism in the mechanism of action of this compound for the treatment of insomnia.

Comparative Efficacy: this compound vs. Other Orexin Antagonists

This compound was a first-in-class DORA, but its development was discontinued.[1] Since then, other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, have been developed and approved for the treatment of insomnia. The following tables provide a comparative overview of their receptor binding affinities and clinical efficacy.

Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a key determinant of its potency. The table below summarizes the inhibitory constant (Ki) values for this compound and its alternatives at the OX1 and OX2 receptors. Lower Ki values indicate higher binding affinity.

CompoundOX1 Ki (nM)OX2 Ki (nM)OX2/OX1 Selectivity Ratio
This compound 1.30.177.6
Suvorexant 0.550.351.6
Lemborexant 6.12.62.3
Daridorexant 0.470.960.5

Data compiled from multiple sources.

Clinical Efficacy in Insomnia

The clinical efficacy of these compounds has been evaluated in numerous clinical trials. The following tables summarize the effects of this compound and its comparators on key polysomnography (PSG) parameters: Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST).

This compound: Phase 3 Clinical Trial Data

DoseChange in WASO (min) vs. PlaceboChange in LPS (min) vs. PlaceboChange in TST (min) vs. Placebo
100 mg-28.9-12.529.5
200 mg-26.8-19.545.9
400 mg-54-1869.7

Data from a proof-of-concept study.[2][5][6]

Suvorexant: Phase 3 Clinical Trial Data (Month 1)

DoseChange in WASO (min) vs. PlaceboChange in LPS (min) vs. PlaceboChange in TST (min) vs. Placebo
15/20 mg-29.8-19.745.4
30/40 mg-41.9-28.163.8

Data from pooled analysis of two Phase 3 trials.[7][8]

Lemborexant: Phase 3 Clinical Trial Data (Month 1)

DoseChange in WASO (min) vs. PlaceboChange in LPS (min) vs. PlaceboChange in TST (min) vs. Placebo
5 mg-25.4-21.952.8
10 mg-28.2-25.460.1

Data from SUNRISE 1 study.[4][9][10]

Daridorexant: Phase 3 Clinical Trial Data (Month 1)

DoseChange in WASO (min) vs. PlaceboChange in LPS (min) vs. PlaceboChange in sTST (min) vs. Placebo
25 mg-18.4-28.234.2
50 mg-29.0-31.243.6

Data from a pivotal Phase 3 study.[5][6][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize orexin receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture cells expressing OX1 or OX2 receptors (e.g., HEK293, CHO) MembranePrep 2. Prepare cell membranes by homogenization and centrifugation CellCulture->MembranePrep Incubation 3. Incubate membranes with radiolabeled orexin antagonist (e.g., [3H]this compound) and varying concentrations of test compound MembranePrep->Incubation Filtration 4. Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification 5. Quantify radioactivity on filters Filtration->Quantification Analysis 6. Determine IC50 and calculate Ki values to assess binding affinity Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing human OX1 or OX2 receptors are cultured to confluence.

    • Cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate buffer.

  • Binding Assay:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled orexin antagonist (e.g., [³H]-Almorexant) and a range of concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Filtration and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay assesses the functional activity of a compound as an antagonist by measuring its ability to block agonist-induced intracellular calcium mobilization.

CalciumMobilizationAssay cluster_prep_func Preparation cluster_assay_func Assay cluster_analysis_func Data Analysis CellPlating 1. Plate cells expressing OX1 or OX2 receptors in a 96-well plate DyeLoading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) CellPlating->DyeLoading PreIncubation 3. Pre-incubate cells with varying concentrations of the test antagonist DyeLoading->PreIncubation AgonistAddition 4. Add a fixed concentration of an orexin agonist (e.g., Orexin-A) PreIncubation->AgonistAddition FluorescenceMeasurement 5. Measure changes in intracellular calcium by monitoring fluorescence AgonistAddition->FluorescenceMeasurement IC50Determination 6. Determine the IC50 of the antagonist for inhibiting the agonist response FluorescenceMeasurement->IC50Determination

Caption: Workflow for an in vitro calcium mobilization assay.

Detailed Steps:

  • Cell Preparation:

    • Cells expressing OX1 or OX2 receptors are seeded into a 96-well plate and allowed to attach.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation and Agonist Stimulation:

    • The cells are pre-incubated with various concentrations of the test antagonist.

    • An orexin agonist (e.g., Orexin-A) is then added to stimulate the receptors.

  • Fluorescence Measurement and Data Analysis:

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a plate reader.

    • The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined to assess the antagonist's potency.

Polysomnography (PSG) in Clinical Trials

PSG is the gold standard for objectively measuring sleep and is a primary endpoint in clinical trials for insomnia medications.

PolysomnographyWorkflow cluster_setup Patient Setup cluster_recording Overnight Recording cluster_analysis_psg Data Analysis ElectrodePlacement 1. Placement of electrodes on the scalp (EEG), face (EOG), and chin (EMG) SensorAttachment 2. Attachment of sensors to measure airflow, respiratory effort, and oxygen saturation ElectrodePlacement->SensorAttachment DataAcquisition 3. Continuous recording of physiological signals throughout the night SensorAttachment->DataAcquisition SleepScoring 4. Manual or automated scoring of sleep stages (N1, N2, N3, REM) in 30-second epochs DataAcquisition->SleepScoring ParameterCalculation 5. Calculation of key sleep parameters: WASO, LPS, TST, and sleep efficiency SleepScoring->ParameterCalculation

Caption: Workflow for a polysomnography study.

Key Recorded Parameters:

  • Electroencephalogram (EEG): Measures brain wave activity to determine sleep stages.

  • Electrooculogram (EOG): Records eye movements, particularly important for identifying REM sleep.

  • Electromyogram (EMG): Monitors muscle activity, typically from the chin, to assess muscle atonia during REM sleep.

  • Airflow: Measures breathing through the nose and mouth.

  • Respiratory Effort: Records the movement of the chest and abdomen.

  • Oxygen Saturation (SpO2): Monitors the level of oxygen in the blood.

  • Electrocardiogram (ECG): Records heart rate and rhythm.

Data Analysis:

  • Sleep is scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).

  • Key efficacy endpoints in insomnia trials include:

    • Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.

    • Latency to Persistent Sleep (LPS): The time from "lights out" to the first 10 consecutive minutes of sleep.

    • Total Sleep Time (TST): The total duration of sleep during the recording period.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Almorexant in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Almorexant, an orexin receptor antagonist, requires careful handling and adherence to established protocols for pharmaceutical waste. This guide provides essential information and step-by-step procedures for its safe disposal.

Understanding this compound and its Hazard Profile

This compound hydrochloride is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is considered slightly hazardous for water, and undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems.[2] This underscores the importance of proper disposal to prevent environmental contamination.

Key Safety Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Handle with adequate ventilation.

  • Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedures for this compound

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While the SDS does not classify it as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional or local regulations may have stricter classifications.

  • Segregate Waste Streams: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.[3]

2. Preparing this compound for Disposal:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • For grossly contaminated items such as weighing paper or PPE, collect them in a designated, sealed waste bag or container.

  • Liquid Waste (Solutions):

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled solvent waste container. Ensure the container is compatible with the solvents used.

    • Aqueous solutions containing this compound should be collected in a designated aqueous waste container. Do not pour any this compound solution down the drain.[4]

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

    • Collect the rinseate as hazardous waste.

    • Once cleaned, deface or remove the label from the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.[5][6]

3. Storage of this compound Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[2]

  • Keep a log of the waste generated.

4. Final Disposal:

  • Engage a Licensed Waste Disposal Contractor: The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[4] These companies have the expertise and facilities to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: Incineration is a common and effective method for the destruction of pharmaceutical waste.[3]

  • Do Not:

    • Flush this compound down the toilet or drain.[4][7]

    • Dispose of this compound in the regular trash.[4]

    • Attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so safely and in accordance with established protocols.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes solubility information which is pertinent to preparing waste solutions for disposal.

SolventSolubility of this compound (hydrochloride)
Ethanol~10 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL
Source: Cayman Chemical Product Information[1]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

Almorexant_Disposal_Workflow cluster_preparation Waste Preparation & Segregation cluster_storage_disposal Storage & Final Disposal start Identify this compound Waste solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions in Solvents) start->liquid_waste Is it liquid? empty_containers Empty Containers start->empty_containers Is it an empty container? improper_disposal Improper Disposal (Drain, Regular Trash) start->improper_disposal AVOID collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Designated Solvent/Aqueous Waste liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_containers->rinse_container store_waste Store in Secure, Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect Rinseate as Hazardous Waste rinse_container->collect_rinseate dispose_rinsed Dispose of Rinsed Container (Deface Label) rinse_container->dispose_rinsed collect_rinseate->store_waste contact_disposal Contact Licensed Hazardous Waste Contractor store_waste->contact_disposal transport_disposal Arrange for Pickup and Transport to Facility contact_disposal->transport_disposal final_disposal Final Disposal (e.g., Incineration) transport_disposal->final_disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling Almorexant

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Almorexant. Adherence to these procedures is vital for ensuring a safe laboratory environment. The following information is synthesized from safety data sheets and product information to deliver immediate and actionable guidance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

Task Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Handling Solid (Weighing, Aliquoting) Safety glasses with side-shields or gogglesNitrile or latex glovesNIOSH-approved respirator (e.g., N95)Lab coat
Preparing Solutions Chemical safety gogglesNitrile or latex glovesUse in a chemical fume hoodLab coat
Administering to Animals Safety glasses with side-shieldsNitrile or latex glovesNot required if solution is handled carefullyLab coat
Cleaning and Decontamination Chemical safety gogglesHeavy-duty nitrile or latex glovesNot required if area is well-ventilatedLab coat

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure and ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]

  • Keep the container tightly closed.[1]

2. Preparation of Solutions (Experimental Protocol):

  • General Safety: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of dust.[1]

  • Solvents: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2]

  • Stock Solution Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the crystalline solid in a chemical fume hood.

    • Dissolve the solid in the solvent of choice (e.g., DMSO, ethanol, or DMF).[2] It is recommended to purge the solvent with an inert gas.[2]

    • For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[2]

    • Aqueous solutions should not be stored for more than one day.[2]

3. Handling and Use:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Take precautionary measures against static discharge.[1]

Quantitative Data: Solubility

The solubility of this compound (hydrochloride) in various solvents is summarized below.[2]

Solvent Solubility
Ethanol~10 mg/mL
DMSO~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Almorexant_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store at -20°C inspect->store prepare Prepare for Use in Fume Hood store->prepare don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prepare->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve use Use in Experiment dissolve->use spill Spill Occurs? use->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes decontaminate Decontaminate Work Area and Equipment spill->decontaminate No spill_cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • General Guidance: Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems as it is slightly hazardous for water.[1]

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. One recommended method for pharmaceutical waste is high-temperature incineration.[3]

  • Empty Containers: After use, thoroughly rinse containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as regular lab waste, or recycled if appropriate.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a sealed container and disposed of as hazardous chemical waste.

  • FDA Guidelines for Household Disposal (if applicable in a non-lab setting): For medicines not on the FDA's flush list, the recommended procedure is to mix the substance with an unappealing material like dirt or cat litter, place it in a sealed container, and then dispose of it in the household trash.[4] However, in a laboratory setting, institutional guidelines for hazardous waste must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.